molecular formula C24H16Cl2N4 B051829 N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine CAS No. 102262-55-5

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

Cat. No.: B051829
CAS No.: 102262-55-5
M. Wt: 431.3 g/mol
InChI Key: AFZIPZIQIQTNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is a specialized phenazine-derivative compound of significant interest in chemical and materials science research. Its core structure, featuring a dihydrophenazine backbone substituted with two 4-chlorophenyl groups and an iminoamine functionality, confers unique electronic and photophysical properties. This compound is primarily investigated as a potential organic semiconductor material, with studies focusing on its charge-transport capabilities, redox behavior, and potential application in organic light-emitting diodes (OLEDs) or dye-sensitized solar cells. The electron-withdrawing chlorine atoms and the conjugated π-system are critical for tuning the HOMO-LUMO energy gap, making it a valuable scaffold for the development of novel optoelectronic materials. Furthermore, the imino group offers a potential site for further chemical modification or coordination, enabling the synthesis of more complex molecular architectures or metal-organic frameworks (MOFs). Researchers also explore its utility as a building block for dyes and pigments, leveraging its inherent color and stability. Handle with care and use under appropriate laboratory conditions.

Properties

IUPAC Name

N,5-bis(4-chlorophenyl)-3-iminophenazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N4/c25-15-5-9-17(10-6-15)28-21-14-22-24(13-19(21)27)30(18-11-7-16(26)8-12-18)23-4-2-1-3-20(23)29-22/h1-14,27-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZIPZIQIQTNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=C(C(=N)C=C3N2C4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878650
Record name DES-ISOPROPYL CLOFAZIMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102262-55-5
Record name N,5-Bis(4-chlorophenyl)-3,5-dihydro-3-imino-2-phenazinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102262555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES-ISOPROPYL CLOFAZIMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,5-BIS(4-CHLOROPHENYL)-3,5-DIHYDRO-3-IMINO-2-PHENAZINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9RD5SBX98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (CAS No: 102262-55-5). While existing literature on this specific molecule is sparse, this guide consolidates available data, focusing on its identity, structural characteristics, and its critical context as a primary impurity of the well-established antimycobacterial drug, Clofazimine. The document explores its physicochemical properties through computed data and inferences from the broader phenazine class, discusses its likely synthetic origins, and outlines methodologies for its analytical characterization. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals interested in phenazine derivatives, impurity analysis, and the chemistry of antimicrobial agents.

Introduction and Core Identification

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is a heterocyclic compound belonging to the phenazine family. Phenazines are a large class of nitrogen-containing tricyclic aromatic compounds known for their diverse biological activities and distinct redox properties, which often manifest as vibrant colors.[1][2] While thousands of synthetic phenazine derivatives have been explored for applications ranging from dyes to pharmaceuticals, N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine holds a unique position in the scientific literature.[1]

Its primary significance is not as a standalone active agent but as a known impurity and synthetic precursor of Clofazimine, a key drug used in the treatment of leprosy and other mycobacterial infections.[3][4] Consequently, it is often referred to as Clofazimine Impurity A or Des-isopropyl Clofazimine .[3][5] Understanding the properties of this compound is therefore crucial for the quality control, synthesis, and regulatory submission of Clofazimine.

This guide will synthesize the available information to provide a detailed chemical profile, acknowledging the gaps in experimental data and leveraging its relationship with Clofazimine to provide a holistic and practical perspective.

Chemical Identity and Physicochemical Properties

The fundamental identity of this compound is established by its chemical structure and various identifiers cataloged in chemical databases.

Compound Identification

A summary of the key identifiers for N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is presented below.

IdentifierValue
IUPAC Name N,5-bis(4-chlorophenyl)-3-iminophenazin-2-amine[5]
CAS Number 102262-55-5[5][6][7]
Molecular Formula C₂₄H₁₆Cl₂N₄[5][7][8]
Molecular Weight 431.32 g/mol [5][8]
Synonyms Clofazimine Impurity A, Des-isopropyl Clofazimine, B-628[3][5][8]
InChI InChI=1S/C24H16Cl2N4/c25-15-5-9-17(10-6-15)28-21-14-22-24(13-19(21)27)30(18-11-7-16(26)8-12-18)23-4-2-1-3-20(23)29-22/h1-14,27-28H[5][8]
Canonical SMILES c1ccc2c(c1)nc-3cc(c(=N)cc3n2-c4ccc(cc4)Cl)Nc5ccc(cc5)Cl[8]
Physicochemical Properties

Specific experimental data for this compound, such as melting point and solubility, are not widely published. However, computed properties and general characteristics of the phenazine class provide valuable insights.

PropertyValue / DescriptionSource
Physical Form Expected to be a colored crystalline solid, typical for phenazine dyes.Inferred from Phenazine Class[1]
XLogP3 6.3Computed by PubChem[5]
Hydrogen Bond Donor Count 2Computed by PubChem[5]
Hydrogen Bond Acceptor Count 4Computed by PubChem[5]
Rotatable Bond Count 3Computed by PubChem[5]
Topological Polar Surface Area 51.5 ŲComputed by PubChem[5]
Storage Temperature 2-8°C (as a reference standard)LGC Standards[9]

The high XLogP3 value suggests significant lipophilicity and consequently low aqueous solubility, a common feature of phenazine compounds.[10]

Synthesis and Mechanistic Context

As "Clofazimine Impurity A," the synthesis of this molecule is intrinsically linked to the manufacturing process of Clofazimine. Clofazimine is a riminophenazine, characterized by an alkyl-imino substituent at the C3 position.

The final step in many historical syntheses of Clofazimine involves the reaction of an intermediate phenazine with isopropylamine. N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is the direct precursor to this step, possessing a simple imino group (=NH) instead of the N-isopropyl imino group of the final drug.

G A Intermediate Phenazine Precursor B N,5-Bis(4-chlorophenyl)-3-imino- 3,5-dihydrophenazin-2-amine (Clofazimine Impurity A) A->B Oxidation/ Amination C Clofazimine (Final API) B->C Reaction with Isopropylamine

Caption: Synthetic relationship of the target compound to Clofazimine.

This impurity can arise from two primary scenarios:

  • Incomplete Reaction: The reaction with isopropylamine does not proceed to completion, leaving unreacted starting material.

  • Degradation: The N-isopropyl imino group of Clofazimine undergoes hydrolysis or degradation, reverting to the primary imine.

Representative Synthetic Protocol

While a dedicated synthesis for this compound is not prominently published, a general procedure can be adapted from established phenazine synthesis methodologies. A plausible route would involve the condensation of 2-amino-N,5-bis(4-chlorophenyl)-5,10-dihydrophenazine followed by oxidation.

Step-by-Step Hypothetical Protocol:

  • Reaction Setup: To a solution of the appropriate dihydrophenazine precursor in a suitable solvent (e.g., ethanol or DMF), add an oxidizing agent (e.g., air, manganese dioxide).

  • Amine Introduction: Introduce a source of nitrogen for the imine group, such as ammonia or an ammonia equivalent, under controlled temperature and pH.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Isolation: Quench the reaction and precipitate the product by adding an anti-solvent like water.

  • Purification: Collect the solid product by filtration and purify it using column chromatography or recrystallization to yield the desired N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine.

Disclaimer: This protocol is illustrative and has not been experimentally validated. It is based on general principles of phenazine chemistry.

Biological and Toxicological Considerations

Inferred Activity and Mechanism of Action

There is no specific biological or toxicological data available for N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine in the public domain. However, its structural similarity to Clofazimine allows for an informed hypothesis regarding its potential biological profile.

Clofazimine's antimicrobial activity is believed to be multifaceted, involving:

  • Redox Cycling: Generation of reactive oxygen species (ROS) that damage bacterial components.[11]

  • Membrane Disruption: Interaction with bacterial membrane phospholipids, potentially through the activation of bacterial phospholipase A2.[11]

It is plausible that the des-isopropyl analogue retains the core phenazine scaffold responsible for redox activity. However, the absence of the N-isopropyl group would alter its lipophilicity, steric profile, and potentially its interaction with specific molecular targets, leading to a different efficacy and safety profile compared to Clofazimine.

G cluster_0 Compound cluster_1 Potential Biological Effects A N,5-Bis(4-chlorophenyl)-3-imino- 3,5-dihydrophenazin-2-amine C Redox Cycling (ROS Generation) A->C Hypothesized D Membrane Interaction A->D Hypothesized B Clofazimine B->C Documented [11] B->D Documented [11]

Caption: Relationship between the compounds and biological mechanisms.

Toxicological Profile

The toxicological profile is unknown. As an impurity in a pharmaceutical product, its levels are strictly controlled to ensure patient safety. Any significant biological activity, whether therapeutic or toxic, would necessitate rigorous investigation.

Conclusion and Future Directions

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is a phenazine derivative primarily defined by its role as a process impurity and synthetic precursor to the drug Clofazimine. While this context limits the availability of specific experimental data, it provides a clear framework for its importance in pharmaceutical chemistry and quality control.

Future research efforts would be valuable in several areas:

  • Full Physicochemical Characterization: Experimental determination of melting point, solubility, and spectroscopic data (¹H-NMR, ¹³C-NMR, IR, MS).

  • Biological Screening: Evaluation of its antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis and Mycobacterium leprae, to compare its potency with Clofazimine.

  • Toxicological Assessment: In vitro and in vivo studies to determine its safety profile.

A thorough understanding of this molecule would not only improve the manufacturing and control of a vital medication but could also reveal new structure-activity relationships within the potent class of phenazine compounds.

References

  • PubChem. (n.d.). N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, S., et al. (2022). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Molecules, 27(15), 4968. Available from: [Link]

  • Zhang, Y., et al. (2022). Design strategies and applications of novel functionalized phenazine derivatives: a review. Journal of Materials Chemistry C, 10(4), 1185-1205. Available from: [Link]

  • Wang, Y., et al. (2020). Phenazine derivatives for optical sensing: a review. Journal of Materials Chemistry C, 8(34), 11619-11639. Available from: [Link]

  • Appchem. (n.d.). N,5-bis(4-chlorophenyl)-3,5-dihydro-3-imino-2-phenazinamine | 102262-55-5. Retrieved from [Link]

  • Unveiling Phenazine Derivatives: Structure, Synthesis, And Applications. (2025, October 23). LinkedIn. Retrieved from [Link]

  • Che, C., et al. (2021). Synthetic strategies of phenazine derivatives: A review. Journal of Heterocyclic Chemistry, 59(6). Available from: [Link]

  • ChemBK. (n.d.). (3E)-N,5-bis(4-chlorophenyl)-3-(propan-2-ylimino)-3,5-dihydrophenazin-2-amine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 102262-55-5| Chemical Name : N,5-bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine| Product Name : Clofazimine - Impurity A. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). N,5-BIS(4-CHLOROPHENYL)-3,5-DIHYDRO-3-IMINO-2-PHENAZINAMINE. Retrieved from [Link]

  • PubChem. (n.d.). Clofazimine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, a prominent member of the riminophenazine class of compounds. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Beyond a mere recitation of steps, this guide delves into the mechanistic rationale behind the synthetic strategy, offering insights honed from practical application and established chemical principles.

Introduction and Strategic Overview

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is a substituted phenazine, a class of nitrogen-containing heterocyclic compounds renowned for their diverse biological activities, including antibacterial, antimalarial, and antitumor properties.[1][2] The target molecule is a close structural analog of Clofazimine, a cornerstone drug in the treatment of leprosy and a promising agent against multidrug-resistant tuberculosis.[3][4] Understanding the synthesis of this scaffold is crucial for the development of novel therapeutic agents.

The synthetic strategy presented here is a robust and well-documented multi-step process. It hinges on the initial construction of a substituted diphenylamine, followed by a reductive cyclization to form the core phenazine structure. This approach is favored for its reliability and scalability. The overall workflow can be visualized as follows:

G cluster_0 Part 1: Diphenylamine Formation cluster_1 Part 2: Reductive Amination cluster_2 Part 3: Oxidative Cyclization A p-Chloroaniline C N-(4-chlorophenyl)-2-nitroaniline A:e->C:w Nucleophilic Aromatic Substitution B 1-Fluoro-2-nitrobenzene B:e->C:w D N-(4-chlorophenyl)-o-phenylenediamine C:e->D:w Nitro Group Reduction E Target Molecule: N,5-Bis(4-chlorophenyl)-3-imino- 3,5-dihydrophenazin-2-amine D:e->E:w Oxidative Condensation (FeCl3)

Caption: Synthetic workflow for the target molecule.

Mechanistic Considerations and Rationale

The chosen synthetic pathway is underpinned by fundamental organic chemistry principles.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with the formation of the diphenylamine backbone. 1-Fluoro-2-nitrobenzene is an excellent substrate for SNAr. The fluorine atom is a good leaving group, and the powerfully electron-withdrawing nitro group at the ortho position activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. p-Chloroaniline serves as the nucleophile.[5]

  • Step 2: Reduction of the Nitro Group: The nitro group of N-(4-chlorophenyl)-2-nitroaniline is selectively reduced to a primary amine. This transformation is critical as it furnishes the N-(4-chlorophenyl)-o-phenylenediamine intermediate, which possesses the necessary functionalities for the subsequent cyclization. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method, though other reducing agents like zinc or tin in acidic media can also be employed.[5][6]

  • Step 3: Oxidative Cyclization: This is the key phenazine-forming step. The condensation of two molecules of the N-(4-chlorophenyl)-o-phenylenediamine intermediate is achieved through oxidation.[6][7] Ferric chloride (FeCl3) is a widely used oxidant for this purpose. The reaction proceeds via the formation of radical cations, leading to the cyclization and subsequent aromatization to yield the stable phenazine core. This reaction directly forms the 2-amino and 3-imino functionalities characteristic of the target molecule.[7]

Detailed Synthesis Protocol

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The reagents used are hazardous and should be handled with care.

Part 1: Synthesis of N-(4-chlorophenyl)-2-nitroaniline (Intermediate I)

This step involves the condensation of p-chloroaniline with 1-fluoro-2-nitrobenzene.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Role
p-Chloroaniline127.5712.76 g100Nucleophile
1-Fluoro-2-nitrobenzene141.1014.11 g100Electrophile
Potassium Fluoride (anhydrous)58.105.81 g100Base/Catalyst
Dimethyl Sulfoxide (DMSO)78.13100 mL-Solvent

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add p-chloroaniline (12.76 g, 100 mmol), 1-fluoro-2-nitrobenzene (14.11 g, 100 mmol), and anhydrous potassium fluoride (5.81 g, 100 mmol).

  • Add 100 mL of DMSO to the flask.

  • Heat the reaction mixture to 160 °C under a nitrogen atmosphere and maintain vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase.

  • After stirring for approximately 24-36 hours, or upon completion as indicated by TLC, cool the mixture to room temperature.[5]

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring. A red-orange precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol to afford N-(4-chlorophenyl)-2-nitroaniline as a red crystalline solid.

  • Dry the product under vacuum. Expected yield: 70-80%.

Part 2: Synthesis of N-(4-chlorophenyl)-o-phenylenediamine (Intermediate II)

This step involves the reduction of the nitro group of Intermediate I.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Role
N-(4-chlorophenyl)-2-nitroaniline248.6624.87 g100Substrate
Palladium on Carbon (10% Pd/C)-1.25 g-Catalyst
Ethanol46.07250 mL-Solvent
Hydrogen Gas (H₂)2.02Balloon/CylinderExcessReducing Agent

Procedure:

  • In a 500 mL hydrogenation flask, dissolve N-(4-chlorophenyl)-2-nitroaniline (24.87 g, 100 mmol) in 250 mL of ethanol.

  • Carefully add 10% Pd/C (1.25 g, 5 wt%) to the solution under a nitrogen atmosphere.

  • Seal the flask, evacuate the air, and introduce hydrogen gas (a balloon is sufficient for this scale, or use a Parr hydrogenator).

  • Stir the mixture vigorously at room temperature. The reaction is exothermic. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench with water.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude N-(4-chlorophenyl)-o-phenylenediamine. This intermediate is often used in the next step without further purification as it can be susceptible to air oxidation. Expected yield is typically quantitative.[6]

Part 3: Synthesis of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (Target Molecule)

This final step is the oxidative cyclization of Intermediate II.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Role
N-(4-chlorophenyl)-o-phenylenediamine218.6921.87 g100Precursor
Ferric Chloride (anhydrous)162.2035.68 g220Oxidant
Acetic Acid60.05200 mL-Solvent/Catalyst
Hydrochloric Acid (conc.)36.4620 mL-Acid Catalyst

Procedure:

  • Dissolve the crude N-(4-chlorophenyl)-o-phenylenediamine (21.87 g, 100 mmol) in a mixture of 200 mL of acetic acid and 20 mL of concentrated hydrochloric acid in a 500 mL flask.[8]

  • In a separate beaker, prepare a solution of ferric chloride (35.68 g, 220 mmol) in 100 mL of water.

  • Slowly add the ferric chloride solution to the stirred diamine solution at room temperature. The color of the mixture will change dramatically.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the mixture into a large volume of water (1 L).

  • Neutralize the solution by the slow addition of an aqueous ammonia solution until the product precipitates as a dark red solid.

  • Collect the solid by vacuum filtration and wash extensively with water to remove inorganic salts.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane, followed by recrystallization from a suitable solvent like chloroform/methanol.

  • Dry the final product, N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, under vacuum. Expected yield: 60-70%.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conclusion

This guide outlines a reliable and mechanistically sound protocol for the synthesis of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. By understanding the chemical principles governing each transformation—from the initial SNAr reaction to the final oxidative cyclization—researchers can confidently execute this synthesis and adapt it for the creation of novel phenazine derivatives. The successful synthesis of this and related compounds is a vital step in the ongoing search for new and effective therapeutic agents.

References

  • American Chemical Society. (2021). Clofazimine. [Link]

  • Wikipedia. (n.d.). Clofazimine. [Link]

  • Patil, S. A., et al. (2021). Continuous Flow Enabled Synthesis of Multiresistant Drug Clofazimine. Organic Process Research & Development. [Link]

  • Google Patents. (2019). WO2019037161A1 - Method for synthesizing key clofazimine intermediate n-(4-chlorphenyl)-1,2-phenylenediamine.
  • Murashov, M. D., et al. (2018). Synthesis and Characterization of a Biomimetic Formulation of Clofazimine Hydrochloride Microcrystals for Parenteral Administration. Pharmaceutics. [Link]

  • Mphahane, N., et al. (2020). Activity of Riminophenazines against Mycobacterium tuberculosis: A Review of Studies that Might be Contenders for Use as Antituberculosis Agents. Molecules. [Link]

  • Leow, D., et al. (2014). Phenazinium Salt-Catalyzed Aerobic Oxidative Amidation of Aromatic Aldehydes. Organic Letters. [Link]

  • Gotor, R., et al. (2018). Aerobic Oxidative Homo- and Cross-Coupling of Amines Catalyzed by Phenazine Radical Cations. The Journal of Organic Chemistry. [Link]

  • Chaudhary, P., & Khurana, J. M. (2018). Synthetic routes for phenazines: an overview. ResearchGate. [Link]

  • Hu, Y., et al. (2014). Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. Molecules. [Link]

  • Abouelhassan, Y., et al. (2019). Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. RSC Medicinal Chemistry. [Link]

  • Liu, Z., et al. (2012). Systematic Evaluation of Structure-Activity Relationships of the Riminophenazine Class and Discovery of a C2 Pyridylamino Series for the Treatment of Multidrug-Resistant Tuberculosis. Molecules. [Link]

  • Khodaei, M. M., et al. (2022). A review on lawsone-based benzo[a]phenazin-5-ol: synthetic approaches and reactions. Monatshefte für Chemie - Chemical Monthly. [Link]

  • ResearchGate. (2014). (PDF) Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. [Link]

  • Guzik, P., et al. (2018). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry. [Link]

  • Jin, S., et al. (2017). A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis. Scientific Reports. [Link]

  • de Miranda, B. H. M., et al. (2021). Riminophenazine Derivatives as Potential Antituberculosis Agents: Synthesis, Biological, and Electrochemical Evaluations. Molecules. [Link]

Sources

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine CAS 102262-55-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (CAS 102262-55-5): A Critical Process Impurity of Clofazimine

Introduction

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, identified by CAS number 102262-55-5, is a significant compound within the field of pharmaceutical analysis and drug development. While not an active pharmaceutical ingredient (API) itself, it is recognized by pharmacopeias as Clofazimine EP Impurity A , a critical process-related impurity of the potent antimycobacterial and leprostatic drug, Clofazimine.[1][2][3] The control and monitoring of such impurities are paramount to ensure the safety, efficacy, and stability of the final drug product, as mandated by regulatory bodies like the FDA.[4]

This technical guide provides a comprehensive overview of this specific impurity, designed for researchers, quality control analysts, and drug development professionals. It moves beyond a simple recitation of facts to explore the compound's physicochemical nature, its likely origins during the synthesis of Clofazimine, its potential biological significance, and the analytical methodologies required for its precise detection and quantification.

Part 1: Physicochemical Characterization

The foundational step in managing any pharmaceutical impurity is a thorough understanding of its chemical identity and properties. N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is structurally a des-isopropyl analogue of Clofazimine, meaning it shares the same core phenazine structure but lacks the isopropyl group on the imino functionality. This structural similarity dictates its physicochemical properties and its behavior in analytical separations.

Table 1: Core Physicochemical Properties of CAS 102262-55-5

PropertyValueSource(s)
CAS Number 102262-55-5[5][6][7]
Molecular Formula C₂₄H₁₆Cl₂N₄[5][6][7]
Molecular Weight 431.32 g/mol [5][7][8]
IUPAC Name N,5-bis(4-chlorophenyl)-3-iminophenazin-2-amine[5][6]
Synonyms Clofazimine EP Impurity A, B-628, Des-isopropyl Clofazimine[1][5][9]
Appearance Off-White Solid / Brick Red Crystalline Powder (similar to Clofazimine)[10] (by inference)
Chemical Class Phenazine[5][6]

Part 2: Genesis of the Impurity

Understanding the formation pathway of an impurity is critical for developing effective control strategies during API synthesis. While direct synthetic routes for this compound are not the primary focus of research, its presence as an impurity suggests it arises as a byproduct during the manufacture of Clofazimine.

Hypothesized Formation Pathway

The synthesis of Clofazimine typically involves the condensation of N-(4-chlorophenyl)-1,2-phenylenediamine.[11] The final step often involves the reaction of a phenazine core intermediate with isopropylamine to introduce the characteristic isopropyl-imino group.[12] Clofazimine Impurity A is likely formed when this final step does not occur or is incomplete, resulting in the persistence of the primary imino group on the phenazine ring. This could be due to incomplete reaction, presence of moisture leading to hydrolysis of an intermediate, or a competing side reaction.

The diagram below illustrates a plausible synthetic workflow for Clofazimine and highlights the likely point of origin for Impurity A.

G cluster_synthesis Clofazimine Synthesis Pathway A p-Chloroaniline + o-Fluoronitrobenzene B Condensation Intermediate (N-(4-chlorophenyl)-2-nitroaniline) A->B Condensation C Key Intermediate (N-(4-chlorophenyl)-1,2-phenylenediamine) B->C Reduction D Phenazine Core Formation C->D Dimerization/ Condensation E Phenazine Intermediate D->E F Reaction with Isopropylamine E->F Impurity Impurity A (CAS 102262-55-5) (Incomplete Reaction) E->Impurity Side Pathway/ Incomplete Reaction G Clofazimine (API) F->G Successful Alkylation

Caption: Hypothesized synthesis pathway of Clofazimine highlighting the formation of Impurity A.

Furthermore, forced degradation studies on Clofazimine have shown that the drug substance is susceptible to degradation under acid and peroxide stress conditions.[4][13] This suggests that N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine could also potentially be a degradation product, formed via hydrolysis of the isopropyl-imino group of Clofazimine during storage or formulation.

Part 3: Potential Biological Implications (A Theoretical Framework)

As a closely related analogue of Clofazimine, Impurity A shares the same core phenazine heterocycle, which is the scaffold responsible for the biological activity of this class of compounds.[5][14] While no direct toxicological or pharmacological studies have been published for this specific impurity, its potential for biological activity cannot be dismissed and must be controlled to levels deemed safe.

The Phenazine Mechanism of Action

Phenazines exert their biological effects, particularly their antimicrobial properties, through a variety of mechanisms primarily rooted in their redox activity.[9][14]

  • Redox Cycling and ROS Generation: The planar phenazine ring can act as an electron shuttle, accepting electrons from cellular reductants (like NADH) and transferring them to molecular oxygen.[14] This futile cycle generates reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), leading to oxidative stress, damage to cellular components (DNA, proteins, lipids), and ultimately, bacterial cell death.

  • Interference with Electron Transport: By short-circuiting the electron transport chain, phenazines can disrupt cellular respiration and ATP synthesis.

  • Membrane Interaction: Clofazimine is known to interact with bacterial membranes, potentially disrupting membrane potential and transport functions.[15]

Given its structural similarity to Clofazimine, it is plausible that Impurity A could engage in similar redox cycling activities. The absence of the bulky isopropyl group might alter its lipophilicity and ability to cross cell membranes, potentially modulating its activity relative to the parent drug. However, without empirical data, this remains a hypothesis. The primary directive for drug manufacturers is to minimize its presence, thereby mitigating any potential risk.

Part 4: Analytical Protocols for Detection and Quantification

The cornerstone of controlling pharmaceutical impurities is the availability of robust, validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (LC-MS), are the techniques of choice for this purpose.[16][17]

Recommended Analytical Workflow

A typical workflow for the quality control analysis of a Clofazimine drug substance or product to quantify Impurity A would involve sample preparation, chromatographic separation, detection, and data analysis.

G cluster_workflow Analytical Workflow for Impurity A Prep Sample Preparation (Dissolution in suitable solvent, e.g., Methanol/Acetonitrile) Inject Injection into UHPLC/HPLC System Prep->Inject Sep Chromatographic Separation (Reversed-Phase C18 Column) Inject->Sep Detect Detection (UV/PDA at ~284 nm) Sep->Detect Quant Quantification (Peak Area vs. Standard) Detect->Quant Confirm Structural Confirmation (LC-MS/MS) Detect->Confirm for characterization

Caption: General analytical workflow for the detection and quantification of Impurity A.

Detailed UHPLC Protocol for Clofazimine and Impurities

The following protocol is a synthesized example based on published methods for the analysis of Clofazimine and its degradation impurities.[4][13][18] This method is designed to be stability-indicating, meaning it can separate the API from its impurities and any potential degradants.

Objective: To separate and quantify N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (Impurity A) in a Clofazimine sample.

Step-by-Step Methodology:

  • Standard Preparation:

    • Accurately weigh a certified reference standard of Impurity A.

    • Dissolve and dilute in a suitable diluent (e.g., Methanol or Acetonitrile:Water mixture) to a final concentration relevant to its specification limit (e.g., 0.1% of the API working concentration).

  • Sample Preparation:

    • Accurately weigh the Clofazimine drug substance or an equivalent amount of the drug product.

    • Dissolve and dilute in the same diluent to a final working concentration (e.g., 100 µg/mL).

  • Chromatographic Conditions:

    • Inject equal volumes (e.g., 5 µL) of the standard and sample solutions into the UHPLC system.

    • Perform the separation using the parameters outlined in Table 2.

  • Detection and Quantification:

    • Monitor the eluent using a PDA or UV detector at the specified wavelength.

    • Identify the peaks for Clofazimine and Impurity A based on their retention times relative to the reference standards.

    • Calculate the amount of Impurity A in the sample using the peak area response from the external standard.

Table 2: Example UHPLC Method Parameters

ParameterConditionRationale / Causality
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for moderately non-polar compounds like phenazines.
Mobile Phase A 0.01 M Ammonium Acetate Buffer or 0.1% Formic Acid in WaterLC-MS compatible buffer that provides good peak shape and ionization efficiency.[4][19]
Mobile Phase B Acetonitrile or MethanolStrong organic solvent to elute the highly lipophilic Clofazimine and its impurities.[13][19]
Gradient Elution A time-programmed gradient from high %A to high %BNecessary to first elute any polar components and then resolve the closely related API and impurities.[4][19]
Flow Rate 0.3 - 0.5 mL/minTypical flow rate for a 2.1 mm ID UHPLC column, ensuring high efficiency.
Column Temp. 30 - 40 °CImproves peak shape and ensures reproducible retention times.
Detection UV/PDA at ~284 nmA wavelength where both Clofazimine and its impurities exhibit significant absorbance for sensitive detection.[4][13]
Injection Vol. 1 - 5 µLSmall volume appropriate for UHPLC to prevent peak distortion and column overload.

Self-Validating System: The inclusion of a certified reference standard of Impurity A is crucial. It validates the system for the specific analysis by confirming the retention time and providing a direct comparator for quantification, ensuring the method's specificity and accuracy.

Conclusion

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (CAS 102262-55-5) serves as a quintessential example of the importance of impurity profiling in modern drug development. While it is not the intended therapeutic agent, its identity as Clofazimine EP Impurity A places it directly in the critical path of quality control for a vital anti-leprosy and anti-tuberculosis medication. A thorough understanding of its chemical properties, potential formation pathways, and, most importantly, the robust analytical methods to control it, is essential for ensuring the quality and safety of Clofazimine. The methodologies and theoretical frameworks presented in this guide provide the necessary technical foundation for scientists and researchers dedicated to this critical aspect of pharmaceutical science.

References

  • PubChem. N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. National Center for Biotechnology Information. Available from: [Link]

  • Krishna D R, Mamidi R N, Hofmann U, et al. Characterization of clofazimine metabolites in humans by HPLC-electrospray mass spectrometry. Arzneimittel-Forschung. 1997; 47(3): 303-6.
  • Veeprho. Clofazimine Impurities and Related Compound. Available from: [Link]

  • Pierson, L. S., & Pierson, E. A. (2010). Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes. Applied microbiology and biotechnology, 86(6), 1659-1670.
  • ResearchGate. Critical Review on the Analytical Methods for the Estimation of Clofazimine in Bulk, Biological Fluids and Pharmaceutical Formulations. Available from: [Link]

  • Global Substance Registration System (GSRS). N,5-BIS(4-CHLOROPHENYL)-3,5-DIHYDRO-3-IMINO-2-PHENAZINAMINE. Available from: [Link]

  • Zhang, M., et al. (2018). Quantitative analysis of clofazimine (Lamprene®), an antileprosy agent, in human dried blood spots using liquid chromatography-tandem mass spectrometry.
  • Murty, N. N. V. V. S. S. N., et al. (2020). Development And Validation of a LC-MS Compatible Method for Quantification of Degradation Impurities of Clofazimine Using UHPLC. Current Pharmaceutical Analysis, 16(7), 856-866.
  • Unveiling Phenazine Derivatives: Structure, Synthesis, And Applications. (2025). ChemTalk. Available from: [Link]

  • PubChem. N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. National Center for Biotechnology Information. Available from: [Link]

  • ACS Publications. Recent Advances in Phenazine Natural Products: Biosynthesis and Metabolic Engineering. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Characterization of Clofazimine as a Potential Substrate of Drug Transporter. Available from: [Link]

  • ResearchGate. Development And Validation of a LC-MS Compatible Method for Quantification of Degradation Impurities of Clofazimine Using UHPLC. Available from: [Link]

  • ACS Publications. Continuous Flow Enabled Synthesis of Multiresistant Drug Clofazimine. Organic Process Research & Development. Available from: [Link]

  • ResearchGate. P. aeruginosa phenazine production and physiological roles. Available from: [Link]

  • MDPI. Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System. Available from: [Link]

  • National Center for Biotechnology Information. Characterization of Clofazimine Metabolism in Human Liver Microsomal Incubation In Vitro. Available from: [Link]

  • PubMed. HPLC determination of clofazimine in tissues and serum of mice after intravenous administration of nanocrystalline or liposomal formulations. Available from: [Link]

  • Impactfactor. Development and Validation of Stability Indicating RP-HPLC Method For Estimation of Clofazimine in Soft Gelatine Capsule. Available from: [Link]

  • ChemBK. (3E)-N,5-bis(4-chlorophenyl)-3-(propan-2-ylimino)-3,5-dihydrophenazin-2-amine. Available from: [Link]

  • Google Patents. WO2019037161A1 - Method for synthesizing key clofazimine intermediate n-(4-chlorphenyl)-1,2-phenylenediamine.
  • Global Substance Registration System (GSRS). N,5-BIS(4-CHLOROPHENYL)-3,5-DIHYDRO-3-IMINO-2-PHENAZINAMINE. Available from: [Link]

  • Pharmaffiliates. Clofazimine - Impurity A. Available from: [Link]

Sources

An In-depth Technical Guide to N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine: Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, a significant analogue and primary impurity of the renowned anti-leprosy and anti-tuberculosis drug Clofazimine, presents a compelling case for detailed scientific scrutiny. Also known by synonyms such as Desisopropylclofazimine and Clofazimine Impurity A, this compound shares the core phenazine structure that imparts a rich spectrum of biological activities to this class of molecules.[1][2] This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological relevance of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, offering a valuable resource for researchers in medicinal chemistry and drug development. While detailed experimental data for this specific analogue is not extensively available in public literature, this guide synthesizes known information and draws logical inferences from the well-documented properties of its parent compound, Clofazimine.

Introduction to the Phenazine Core

Phenazines are a class of nitrogen-containing heterocyclic compounds with a dibenzo[b,e]pyrazine core structure.[3] This aromatic system is a privileged scaffold in medicinal chemistry, with naturally occurring and synthetic phenazine derivatives exhibiting a broad range of pharmacological activities. These include antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[4] The planar nature of the phenazine ring allows for intercalation with DNA, a mechanism that contributes to the cytotoxic effects of some derivatives. Furthermore, the redox-active nature of the phenazine core enables the generation of reactive oxygen species, a key factor in their antimicrobial action.

The subject of this guide, N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, belongs to the riminophenazine subgroup, characterized by an imino substitution at the 3-position and an amino group at the 2-position of the phenazine ring.

Molecular Structure and Physicochemical Properties

The molecular structure of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is defined by a central phenazine core with two 4-chlorophenyl substituents. One is attached to the nitrogen at position 5 of the phenazine ring, and the other is part of the amine group at position 2. An imino group is present at position 3.

Caption: Molecular Structure of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC24H16Cl2N4
Molecular Weight431.3 g/mol
IUPAC NameN,5-bis(4-chlorophenyl)-3-iminophenazin-2-amine
CAS Number102262-55-5
XLogP36.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3

Synthesis and Characterization

A plausible synthetic pathway for the target compound is outlined below. This proposed scheme is based on established methods for phenazine synthesis.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Reduction and Cyclization cluster_3 Final Product A 2-nitro-4-chloroaniline C N-(4-chlorophenyl)-2-nitro-4-chloroaniline A->C Condensation B 4-chloroaniline B->C D N1-(4-chlorophenyl)benzene-1,2-diamine intermediate C->D Reduction of nitro group E Oxidative Cyclization D->E F N,5-Bis(4-chlorophenyl)-3-imino- 3,5-dihydrophenazin-2-amine E->F

Caption: Proposed Synthetic Pathway for N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine.

Characterization:

The definitive identification and purity assessment of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine would necessitate a suite of analytical techniques. As this compound is commercially available as a reference standard ("Clofazimine EP Impurity A"), such characterization data is generated by the manufacturers to accompany the product.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for elucidating the precise arrangement of protons and carbons, confirming the connectivity of the aromatic rings and substituent groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present, such as N-H, C=N, and aromatic C-H bonds.

  • Elemental Analysis: This would provide the percentage composition of carbon, hydrogen, nitrogen, and chlorine, further validating the empirical formula.

Biological Activity and Mechanism of Action

Direct studies on the biological activity of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine are scarce. However, its structural similarity to Clofazimine allows for informed hypotheses regarding its potential pharmacological profile.

Antimycobacterial Activity:

Clofazimine is a cornerstone in the treatment of multidrug-resistant tuberculosis and leprosy.[5][6][7] Its mechanism of action is multifactorial, involving the generation of reactive oxygen species (ROS) that damage bacterial cells, and interaction with bacterial membrane phospholipids. Studies on Clofazimine analogues have demonstrated that modifications to the phenazine core can modulate antimycobacterial potency.[5][6][7][8] It is highly probable that N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine retains significant antimycobacterial properties. The absence of the isopropyl group, present in Clofazimine, may influence its lipophilicity and, consequently, its membrane permeability and intracellular accumulation, which are critical for its activity.

Other Potential Activities:

Phenazine derivatives have been investigated for a range of other therapeutic applications. These include:

  • Anticancer Activity: The ability of phenazines to intercalate DNA and generate ROS makes them candidates for anticancer drug development.

  • Anti-inflammatory Effects: Clofazimine exhibits anti-inflammatory properties, which are beneficial in the management of leprosy reactions. This activity is attributed to the modulation of neutrophil and macrophage functions.

Further research is warranted to elucidate the specific biological activities and mechanisms of action of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. Comparative studies with Clofazimine would be particularly insightful to understand the structure-activity relationship concerning the N-isopropyl group.

Experimental Protocols

While specific experimental protocols for the synthesis and biological evaluation of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine are not detailed in the available literature, the following are generalized protocols based on established methodologies for phenazine derivatives.

Protocol 1: General Synthesis of a Riminophenazine Analogue

  • Condensation: React equimolar amounts of a substituted o-phenylenediamine and a substituted o-aminophenol in a suitable solvent (e.g., ethanol, acetic acid).

  • Oxidation: Introduce an oxidizing agent (e.g., ferric chloride, air) to facilitate the cyclization and formation of the phenazine ring.

  • Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final compound using NMR, MS, and IR spectroscopy.

Protocol 2: In Vitro Antimycobacterial Susceptibility Testing (MIC Determination)

  • Bacterial Culture: Grow Mycobacterium tuberculosis (H37Rv or clinical isolates) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Compound Preparation: Prepare a stock solution of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • Assay Setup: In a 96-well microplate, add the bacterial suspension to wells containing the serially diluted compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a growth indicator like resazurin.

Future Directions and Conclusion

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, as a key analogue and impurity of Clofazimine, holds significant interest for the fields of medicinal chemistry and drug development. While its own biological profile is yet to be fully elucidated, its structural features suggest a high likelihood of potent antimycobacterial and other pharmacological activities.

Future research should focus on:

  • The development and publication of a detailed and optimized synthesis protocol.

  • Comprehensive spectroscopic and crystallographic characterization to provide a definitive structural understanding.

  • Systematic in vitro and in vivo evaluation of its biological activities, including its spectrum of antimicrobial and anticancer effects.

  • Comparative studies against Clofazimine to delineate the role of the N-isopropyl substituent in modulating efficacy and safety.

A thorough investigation of this compound will not only contribute to a deeper understanding of the structure-activity relationships within the riminophenazine class but may also pave the way for the development of new therapeutic agents with improved properties.

References

  • Reddy, V. M., O'Sullivan, J. F., & Gangadharam, P. R. (1995). Chemotherapeutic activity of clofazimine and its analogues against Mycobacterium tuberculosis. In vitro, intracellular, and in vivo studies. American journal of respiratory and critical care medicine, 151(4), 1083–1086. [Link]

  • Lu, Y., Zheng, M., & Wang, B. (2011). Clofazimine analogs with efficacy against experimental tuberculosis and reduced potential for accumulation. Antimicrobial agents and chemotherapy, 55(11), 5185–5193. [Link]

  • U.S. National Library of Medicine. (2011). Clofazimine analogs with efficacy against experimental tuberculosis and reduced potential for accumulation. PubMed. [Link]

  • U.S. National Library of Medicine. (1996). Antimycobacterial activities of riminophenazines. PubMed. [Link]

  • Reddy, V. M., O'Sullivan, J. F., & Gangadharam, P. R. (1996). Antituberculosis activities of clofazimine and its new analogs B4154 and B4157. Antimicrobial agents and chemotherapy, 40(3), 633–636. [Link]

  • SynZeal. (n.d.). Clofazimine EP Impurity A. [Link]

  • Suryawanshi, H., Zare, A., & Masand, V. (2024). Synthesis and characterization of magnetic molecularly imprinted polymers for the rapid and selective determination of clofazimi. Journal of the Indian Chemical Society, 101(6), 101416. [Link]

  • U.S. National Library of Medicine. (2018). Synthesis and Characterization of a Biomimetic Formulation of Clofazimine Hydrochloride Microcrystals for Parenteral Administration. PubMed Central. [Link]

  • U.S. National Library of Medicine. (n.d.). N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. PubChem. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Ashok, M., Holla, B. S., & Poojary, B. (2007). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 7(3), 109-116. [Link]

  • Kalsi, R., Shrimali, M., & Bhalla, T. N. (2006). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 6(4), 217-224. [Link]

  • National Institute of Standards and Technology. (n.d.). Desipramine. NIST Chemistry WebBook. [Link]

  • Google Patents. (n.d.). US20040072845A1 - Enantiomers of 1-[ (4-chlorophenyl) phenylmethyl ] -4-[ (4-methylphenyl) sulfonyl] piperazine.
  • Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0293399). [Link]

  • National Institute of Standards and Technology. (n.d.). Diisopropylamine. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Diisopropyl ether. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Isopropalin. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Dextromethorphan. NIST Chemistry WebBook. [Link]

Sources

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, a phenazine derivative of significant interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a deep dive into the physicochemical principles governing the compound's solubility, detailed methodologies for its experimental determination, and actionable strategies for its enhancement. Given the limited direct solubility data for this specific molecule, this guide leverages data from the closely related and well-studied analogue, Clofazimine, to provide a robust predictive framework for researchers, scientists, and drug development professionals.

Introduction to the Compound

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is a complex heterocyclic compound belonging to the phenazine class[1]. Phenazines are noted for their diverse biological activities, including antimicrobial and antitumor properties, which makes them a focal point of pharmaceutical research[2]. The subject molecule, with the chemical formula C₂₄H₁₆Cl₂N₄, is structurally an analogue of the established antimycobacterial drug Clofazimine, differing by the absence of an isopropyl group on the imino moiety[3][4]. This structural similarity suggests a shared hydrophobic nature, dominated by a large, rigid aromatic core, which is the primary determinant of its solubility behavior.

Understanding the solubility of this compound is a critical prerequisite for its advancement through the drug development pipeline. Aqueous solubility directly influences bioavailability for oral dosage forms, dictates formulation strategies for both in vitro and in vivo studies, and impacts the design of effective delivery systems[5][6][7]. This guide serves to equip researchers with the foundational knowledge and practical protocols necessary to accurately characterize and modulate the solubility of this promising compound.

Physicochemical Drivers of Solubility

The solubility of a compound is not a single value but a complex interplay of its intrinsic properties and the environment of the solvent. For a molecule like N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, the following factors are paramount.

  • Molecular Structure and Polarity: The compound's structure is dominated by a large, fused aromatic phenazine ring system and two chlorophenyl groups. These features render the molecule highly lipophilic and hydrophobic, predicting poor solubility in polar solvents like water[2]. The nitrogen atoms in the phenazine core and the amino/imino groups introduce some polar character, but this is largely overshadowed by the extensive nonpolar surface area. As a general principle, phenazines are sparingly soluble in water but show greater solubility in organic solvents[8][9].

  • pH and Ionization: The presence of amino and imino functional groups suggests that the molecule is a weak base. The solubility of such compounds is highly dependent on the pH of the aqueous medium[5]. In an acidic environment (pH < pKa), the nitrogen atoms can become protonated, forming a cationic salt which is generally more water-soluble. Conversely, in neutral or alkaline media (pH > pKa), the compound will exist predominantly in its neutral, less soluble form. The pKa of the closely related Clofazimine is 8.51, indicating it is a weak base[10].

  • Solid-State Properties: The arrangement of molecules in the solid state (crystal lattice) significantly impacts solubility. Polymorphism, the ability of a substance to exist in different crystalline forms, can lead to variations in solubility[11]. Amorphous forms of a drug typically exhibit higher solubility than their crystalline counterparts due to the lack of a strong, ordered crystal lattice that must be overcome for dissolution.

  • Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with a rise in temperature[12][13]. This is a critical parameter to control during experimental solubility determination and can be leveraged as a modest enhancement strategy.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To ensure scientific rigor and reproducibility, determining the equilibrium or thermodynamic solubility is essential. The Shake-Flask method, as established by Higuchi and Connors, remains the gold standard for this purpose due to its reliability for poorly soluble compounds[11].

Causality Behind the Protocol:

This protocol is designed as a self-validating system. The use of a significant excess of the solid compound ensures that the solvent becomes saturated, reaching a true equilibrium between the dissolved and undissolved states. The extended equilibration time (24-48 hours) is crucial to allow the dissolution process to reach its thermodynamic endpoint, avoiding the misleadingly high values that can be obtained from kinetic measurements or supersaturated solutions. Precise temperature control is mandatory, as solubility is temperature-dependent. Finally, the separation of the undissolved solid before analysis is a critical step to prevent inflation of the measured concentration.

Step-by-Step Methodology:
  • Preparation: Ensure the N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine sample and all solvents are of high purity to avoid erroneous results.

  • Dispensing: Add an excess amount of the solid compound to a series of clear glass vials. "Excess" means that a visible amount of solid material remains undissolved at the end of the experiment.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1N HCl, Dimethyl Sulfoxide) to each vial.

  • Equilibration: Seal the vials securely and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed for 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of particulate matter, withdraw an aliquot of the supernatant using a syringe and pass it through a chemically inert filter (e.g., 0.22 µm PVDF or PTFE).

  • Quantification: Dilute the filtered, saturated solution with an appropriate mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Reporting: The resulting concentration is reported as the equilibrium solubility in units such as mg/mL or µg/mL.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Add Excess Solid Compound to Vial B Add Precise Volume of Solvent A->B Step 1-2 C Seal and Agitate in Incubator (24-48h) at Constant Temp. B->C Step 3-4 D Allow Solid to Settle C->D E Filter Supernatant (e.g., 0.22 µm syringe filter) D->E Step 5 F Dilute Filtrate E->F Step 6 G Quantify Concentration (e.g., HPLC-UV) F->G Result Report Equilibrium Solubility (mg/mL) G->Result

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Solubility Profile and Reference Data

Direct, quantitative solubility data for N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is not extensively reported in publicly available literature. However, a highly reliable solubility profile can be inferred from its chemical class and data on its close structural analogue, Clofazimine.

Phenazine, the parent heterocyclic system, is characterized as being sparingly soluble in alcohol and practically insoluble in water, while dissolving in sulfuric acid[9][14]. Derivatives like the subject compound, with large hydrophobic substituents, are expected to have even lower aqueous solubility[2].

Reference Data: Clofazimine Solubility

The following table summarizes the experimental solubility data for Clofazimine (C₂₇H₂₂Cl₂N₄). This data provides the most relevant estimation for the solubility behavior of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. The primary structural difference is the absence of an isopropyl group, which slightly reduces the molecular weight and lipophilicity. This may result in a marginal increase in polarity and, potentially, a very slight increase in aqueous solubility compared to the values below, though it is expected to remain a poorly soluble compound.

Solvent SystemSolubilityReference
WaterPractically Insoluble / 0.225 mg/L[10][15][16]
Ethanol~0.2 mg/mL[4]
Dimethyl Sulfoxide (DMSO)~1 mg/mL[4]
Dimethylformamide (DMF)~2 mg/mL[4]
Methylene ChlorideSoluble[15]
ChloroformSoluble[15][16]
BenzeneReadily Soluble[16]
EtherVery Slightly Soluble[16]
AcetonePoorly Soluble[16]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[4]

Strategies for Solubility Enhancement

For many applications, the intrinsic aqueous solubility of the compound will be insufficient. Several well-established strategies can be employed to overcome this limitation. The choice of method depends on the desired final concentration and the requirements of the downstream application (e.g., in vitro assay, animal dosing).

  • pH Modification: As a weak base, the most straightforward method to increase aqueous solubility is to lower the pH of the medium. By preparing a solution with an acidic buffer (e.g., pH 2-4), the compound can be protonated to form a more soluble salt. This is a common and effective strategy for preclinical formulations[6].

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system[6][17]. Common co-solvents in drug development include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and DMSO.

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration. The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their concentration in the aqueous phase[6][17]. Examples include Tween® 80 and Cremophor® EL.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can form inclusion complexes with hydrophobic drug molecules, shielding them from the aqueous environment and thereby increasing their apparent solubility[6].

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface-area-to-volume ratio. This enhances the interaction between the drug and the solvent, which can lead to a faster dissolution rate and an increase in apparent solubility, particularly for nanoscale formulations[6][7].

Solubility Enhancement Strategy Diagram

G cluster_strategies Enhancement Strategies Start Poor Aqueous Solubility of Compound pH pH Adjustment (Acidification for a Base) Start->pH CoSolvent Co-Solvents (e.g., PEG, DMSO) Start->CoSolvent Surfactant Surfactants (Micellar Solubilization) Start->Surfactant Complex Complexation (e.g., Cyclodextrins) Start->Complex Particle Particle Size Reduction (Micronization/Nanonization) Start->Particle End Increased Apparent Solubility & Dissolution pH->End CoSolvent->End Surfactant->End Complex->End Particle->End

Sources

Spectroscopic Analysis of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Structure of a Critical Clofazimine-Related Impurity

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, a known impurity of the antimycobacterial agent Clofazimine, represents a significant analytical challenge in pharmaceutical quality control and drug development.[1] The robust characterization of such impurities is not merely a regulatory requirement but a fundamental necessity to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive, in-depth framework for the spectroscopic analysis of this specific phenazine derivative. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS)—offering not just procedural steps, but the scientific rationale that underpins a rigorous and self-validating analytical workflow. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a definitive structural elucidation and characterization protocol.

Molecular Profile

PropertyValueSource
IUPAC Name N,5-bis(4-chlorophenyl)-3-iminophenazin-2-aminePubChem[2]
Synonyms Clofazimine Impurity A, Des-isopropylclofaziminePubChem[2]
CAS Number 102262-55-5PubChem[2]
Molecular Formula C₂₄H₁₆Cl₂N₄PubChem[2]
Molecular Weight 431.3 g/mol PubChem[2]

Strategic Analytical Workflow

The definitive identification of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine necessitates a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined application ensures an unambiguous characterization. Our strategy is built on a logical progression from establishing the molecular mass and elemental composition to detailing the specific bonding and stereochemical arrangement of the molecule.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Confirmation UV_Vis UV-Vis Spectroscopy (Chromophore & Conjugation) MS Mass Spectrometry (Molecular Weight & Fragmentation) UV_Vis->MS Initial Data FT_IR FT-IR Spectroscopy (Functional Groups) FT_IR->MS Initial Data NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Environment) MS->NMR Provides Molecular Formula Final_Structure Definitive Structure Confirmation NMR->Final_Structure Confirms Connectivity

Caption: A strategic workflow for the spectroscopic analysis of the target compound.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is the cornerstone of molecular identification, providing the exact molecular weight and, through fragmentation analysis, crucial insights into the molecule's substructures.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve 1-2 mg of the compound in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • ESI-MS Parameters:

    • Ionization Mode: Positive ion mode is preferred due to the presence of multiple basic nitrogen atoms.

    • Capillary Voltage: 3.5-4.5 kV

    • Source Temperature: 100-150 °C

    • Desolvation Gas Flow: 600-800 L/hr

    • Mass Range: 100-1000 m/z

  • Data Acquisition: Acquire full scan data to determine the accurate mass of the molecular ion. Subsequently, perform tandem MS (MS/MS) on the parent ion to induce fragmentation and elucidate structural motifs.

Expected Data and Interpretation
  • Molecular Ion: The primary observation in the full scan spectrum will be the protonated molecule [M+H]⁺. Given the molecular formula C₂₄H₁₆Cl₂N₄, the expected monoisotopic mass is 430.0752. The HRMS should detect a peak at approximately m/z 431.0830. The characteristic isotopic pattern of two chlorine atoms (a distinctive 9:6:1 ratio for [M], [M+2], and [M+4] peaks) will be a key diagnostic feature.

  • Fragmentation Pattern: Tandem MS will likely induce cleavage at the C-N bonds connecting the chlorophenyl groups to the phenazine core. Key expected fragments would correspond to the loss of a chlorophenyl group or a chloroanilino group.

MS_Fragmentation Parent [M+H]⁺ m/z ≈ 431.0830 Frag1 Loss of C₆H₄Cl (Chlorophenyl group) Parent->Frag1 -111.0080 Da Frag2 Loss of C₆H₅ClN (Chloroanilino group) Parent->Frag2 -126.0138 Da

Caption: Predicted major fragmentation pathways in tandem mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of the molecule, revealing the chemical environment and connectivity of each proton and carbon atom.

Experimental Protocol: ¹H, ¹³C, and 2D NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) are suitable choices.

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR: Perform COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) will reveal long-range (2-3 bond) proton-carbon correlations, which is crucial for piecing together the molecular skeleton.

Expected Spectral Data and Interpretation

Due to the complex, largely aromatic structure, the ¹H NMR spectrum is expected to show a series of overlapping multiplets in the aromatic region (approximately 6.5-8.5 ppm). The ¹³C NMR will display numerous signals in the aromatic region (110-150 ppm).

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Multiplicity
~8.0-8.5m
~7.2-7.8m
~6.8-7.2m
~5.0-6.0br s

Interpretation Rationale:

  • The protons on the two 4-chlorophenyl rings will likely appear as two distinct sets of AA'BB' systems (appearing as doublets) due to their different electronic environments (one attached to a nitrogen within the ring system, the other to an exocyclic amine).

  • The protons on the fused benzene ring of the phenazine core will show characteristic coupling patterns.

  • The imino (=NH) and amino (-NH₂) protons will appear as broad singlets and their signals will disappear upon addition of a drop of D₂O, confirming their identity.

  • 2D NMR (HMBC) will be critical to definitively link the chlorophenyl rings to their respective nitrogen atoms on the phenazine scaffold.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy provides rapid and definitive identification of the key functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is typically required.

  • Instrumentation: A standard FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

Expected Data and Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H stretchAmine (NH₂) and Imine (=NH)
3100-3000C-H stretchAromatic C-H
1650-1600C=N stretchImine
1620-1580N-H bendAmine
1550-1450C=C stretchAromatic ring
~1100C-Cl stretchAryl-Chloride
850-800C-H out-of-plane bend1,4-disubstituted benzene

The presence of sharp bands in the 3400-3200 cm⁻¹ region is indicative of the N-H stretches. The C=N stretch of the imino group and the characteristic absorptions of the aromatic rings and the C-Cl bond provide a clear "fingerprint" of the molecule's functional groups.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The extended phenazine chromophore is expected to have strong absorptions in the UV and visible regions.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or methanol) to an absorbance of approximately 1 AU.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 800 nm.

Expected Data and Interpretation

Phenazine derivatives are known for their distinct color and UV-Vis spectra.[3] The spectrum is expected to show multiple absorption bands.

  • λ_max ~280-300 nm: Attributable to π-π* transitions within the aromatic rings.

  • λ_max ~450-500 nm: A broad, lower-energy absorption band responsible for the compound's color, arising from the extended conjugation across the entire phenazine system. This band is characteristic of the phenazine chromophore.[3] The exact position of this band will be sensitive to solvent polarity.

Conclusion: A Self-Validating Approach to Structural Certainty

The spectroscopic analysis of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine requires a synergistic application of multiple analytical techniques. By following the protocols and interpretative frameworks outlined in this guide, researchers and drug development professionals can achieve a high degree of confidence in the structural elucidation of this critical impurity. The convergence of data from HRMS (confirming molecular formula), NMR (defining atomic connectivity), FT-IR (identifying functional groups), and UV-Vis (characterizing the chromophoric system) creates a self-validating system that meets the rigorous standards of the pharmaceutical industry. This comprehensive approach ensures not only regulatory compliance but also a fundamental understanding of the molecules that constitute a drug product, ultimately safeguarding patient health.

References

  • United States Pharmacopeial Convention. (2025).
  • Phenazines as chemosensors of solution analytes and as sensitizers in organic photovoltaics. (n.d.).
  • U.S. Pharmacopeia. (n.d.). USP Monographs: Clofazimine. USP29-NF24.
  • Krishna, D. R., Mamidi, R. N., Hofmann, U., & Prabhakar, C. M. (1997). Characterization of clofazimine metabolites in humans by HPLC-electrospray mass spectrometry. Arzneimittelforschung, 47(3), 303–306.
  • Li, W., Doherty, J., Fu, Y., & Flarakos, J. (2018). Quantitative analysis of clofazimine (Lamprene®), an antileprosy agent, in human dried blood spots using liquid chromatography-tandem mass spectrometry.
  • Goulart, M. O. F., Reys, J. R. M., Emery, F. S., Pinto, A. V., & de Souza Filho, J. D. (2004). NMR characterization of new 10-membered-ring macrolactones and dihydrobenzophenazine-5-one, oxidized derivatives of benzo[a]phenazines. Magnetic Resonance in Chemistry, 42(7), 663–665.
  • PubChem. (n.d.). N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. National Center for Biotechnology Information.
  • A solution degradation product of clofazimine via nucleophilic substitution by nitrite leaching from certain glass HPLC vials. (2018). PubMed.
  • Clinivex. (n.d.). 5-(4-Chlorophenyl)-3,5-dihydro-3-imino-2-phenazinamine.

Sources

An In-depth Technical Guide to the Core Mechanism of Action of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is a riminophenazine compound, analogous to the well-established drug clofazimine.[1][2] While direct extensive research on this specific analog is emerging, its structural similarity to clofazimine provides a strong foundation for understanding its potential mechanisms of action. This guide synthesizes the known biological activities of the riminophenazine class, with a primary focus on clofazimine, to elucidate the probable molecular and cellular pathways through which N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine may exert its therapeutic effects, particularly in the context of oncology. We will delve into its potential roles in the induction of apoptosis, modulation of critical signaling pathways such as Wnt and STAT3, and its immunomodulatory properties. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of compounds.

Introduction to N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is a synthetic dye belonging to the riminophenazine class.[3][4][5] Its core structure is a phenazine ring system, substituted with two 4-chlorophenyl groups.[4][5]

Table 1: Physicochemical Properties of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

PropertyValueSource
Molecular FormulaC₂₄H₁₆Cl₂N₄[4][5]
Molecular Weight431.32 g/mol [4][5]
AppearanceCrystalline solid[6]
SolubilityInsoluble in water, soluble in organic solvents like chloroform and dimethylformamide[7]

The parent compound of this class, clofazimine, is an FDA-approved drug primarily used in the treatment of leprosy and other mycobacterial infections.[8][9] The established mechanisms of clofazimine's antimicrobial activity include intercalation with bacterial DNA and the generation of reactive oxygen species (ROS), leading to bacterial cell death.[9] Beyond its antimicrobial properties, clofazimine and its analogs have demonstrated significant potential in other therapeutic areas, most notably in cancer.[2][8][10] This guide will focus on these emerging anticancer mechanisms.

Hypothesized Anticancer Mechanisms of Action

Based on extensive research on clofazimine, the anticancer effects of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine are likely multifaceted. The following sections will explore the key putative mechanisms.

Inhibition of the Wnt Signaling Pathway

The Wnt signaling pathway is a highly conserved cascade that plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, including triple-negative breast cancer (TNBC), colorectal cancer, and hepatocellular carcinoma.[2][11] Clofazimine has been identified as a potent inhibitor of the canonical Wnt signaling pathway.[11][12] It is hypothesized to act by disrupting the function of key components in the pathway, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes that promote cell proliferation and survival.[2][13]

Diagram 1: Proposed Inhibition of the Wnt Signaling Pathway

Wnt_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Binds Dvl Dishevelled (Dvl) Fzd->Dvl Activates LRP LRP5/6 Dest_Complex Destruction Complex (APC, Axin, GSK3β) Dvl->Dest_Complex Inhibits Beta_Catenin β-catenin Dest_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Enters Nucleus and Binds B615 N,5-Bis(4-chlorophenyl)-3-imino- 3,5-dihydrophenazin-2-amine B615->Dvl Inhibits Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

Caption: Proposed mechanism of Wnt pathway inhibition.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often evade apoptosis to achieve uncontrolled proliferation. Clofazimine has been demonstrated to induce apoptosis in various cancer cell lines.[1][14][15] The primary mechanism appears to be through the intrinsic apoptosis pathway.

This is likely initiated by the generation of reactive oxygen species (ROS) and the subsequent disruption of the mitochondrial membrane potential.[14] This leads to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to cell death.[14][16] Studies have shown that clofazimine treatment leads to increased caspase-3 activity, a key executioner caspase in the apoptotic pathway.[1][14][16]

Diagram 2: Intrinsic Apoptosis Pathway Induction

Intrinsic_Apoptosis B615 N,5-Bis(4-chlorophenyl)-3-imino- 3,5-dihydrophenazin-2-amine ROS Reactive Oxygen Species (ROS) B615->ROS Generates Mitochondrion Mitochondrion ROS->Mitochondrion Induces Mitochondrial Membrane Depolarization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Activates Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed induction of the intrinsic apoptosis pathway.

Modulation of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers. It plays a pivotal role in promoting cell proliferation, survival, and angiogenesis. While direct evidence for the effect of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine on STAT3 is still under investigation, the immunomodulatory effects of clofazimine suggest a potential interaction with STAT3 signaling.[17] Clofazimine has been shown to modulate T-cell activity, and STAT3 is a key regulator of T-cell differentiation and function.[17][18] Therefore, it is plausible that this riminophenazine analog could inhibit the phosphorylation and subsequent activation of STAT3, leading to the downregulation of its target genes involved in tumorigenesis.

Additional Plausible Mechanisms
  • Ion Channel Modulation: Clofazimine is a known blocker of the Kv1.3 potassium channel, which is highly expressed in T-lymphocytes and some cancer cells.[18][19][20][21] By blocking this channel, the compound can disrupt calcium signaling and induce apoptosis.[13][22]

  • Immunomodulation: Recent studies have highlighted clofazimine's ability to enhance the efficacy of immune checkpoint inhibitors (anti-PD-1 and anti-CTLA-4).[17][23][24] It appears to promote the cytotoxic activity of CD8+ T cells while reducing immune-related adverse events, suggesting a role in modulating the tumor microenvironment.[24][25]

  • Inhibition of Cancer Stemness: Clofazimine has been observed to decrease the activity of aldehyde dehydrogenase (ALDH), a marker associated with cancer stem cells.[15][26] This suggests a potential to target the subpopulation of cancer cells responsible for tumor initiation, metastasis, and recurrence.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, the following experimental protocols are recommended:

Cell Viability and Proliferation Assay
  • Objective: To determine the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., TNBC cell line MDA-MB-231, colorectal cancer cell line HCT116) in 96-well plates.

    • Treat cells with a range of concentrations of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine for 24, 48, and 72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) value.

Wnt Signaling Reporter Assay
  • Objective: To quantify the inhibitory effect of the compound on the Wnt signaling pathway.

  • Methodology:

    • Transfect cancer cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash).

    • Co-transfect with a Renilla luciferase plasmid for normalization.

    • Treat the cells with the compound in the presence or absence of a Wnt ligand (e.g., Wnt3a).

    • Measure luciferase activity using a dual-luciferase reporter assay system.

Apoptosis Assays
  • Objective: To confirm the induction of apoptosis and elucidate the pathway involved.

  • Methodology:

    • Annexin V/Propidium Iodide (PI) Staining: Treat cells with the compound, stain with Annexin V-FITC and PI, and analyze by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assay: Treat cells with the compound and measure the activity of caspase-3, -8, and -9 using colorimetric or fluorometric substrates.

    • Western Blot Analysis: Analyze the expression levels of key apoptosis-related proteins, such as Bcl-2, Bax, cleaved caspase-3, and cleaved PARP.

STAT3 Signaling Analysis
  • Objective: To investigate the effect of the compound on STAT3 activation.

  • Methodology:

    • Western Blot Analysis: Treat cancer cells with the compound and analyze the phosphorylation status of STAT3 at Tyr705 and Ser727 using phospho-specific antibodies. Also, assess the total STAT3 levels.

    • Immunofluorescence: Visualize the nuclear translocation of STAT3 upon treatment with the compound using immunofluorescence microscopy.

Diagram 3: Experimental Workflow for Mechanistic Validation

Experimental_Workflow cluster_assays Functional and Mechanistic Assays cluster_analysis Data Analysis and Interpretation Compound N,5-Bis(4-chlorophenyl)-3-imino- 3,5-dihydrophenazin-2-amine Cell_Lines Cancer Cell Lines (e.g., TNBC, Colorectal) Treatment Dose- and Time-Dependent Treatment Cell_Lines->Treatment Viability Cell Viability Assay (MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assays (Annexin V, Caspase Activity) Treatment->Apoptosis Wnt Wnt Reporter Assay (TOPFlash) Treatment->Wnt STAT3 STAT3 Signaling Analysis (Western Blot) Treatment->STAT3 IC50 Determine IC50 Viability->IC50 Apoptosis_Confirmation Confirm Apoptosis Induction Apoptosis->Apoptosis_Confirmation Wnt_Inhibition Quantify Wnt Inhibition Wnt->Wnt_Inhibition STAT3_Modulation Assess STAT3 Modulation STAT3->STAT3_Modulation Mechanism Elucidation of Mechanism of Action IC50->Mechanism Apoptosis_Confirmation->Mechanism Wnt_Inhibition->Mechanism STAT3_Modulation->Mechanism

Sources

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Riminophenazine Class: Spotlight on Clofazimine and its Analogue N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds that have long captured the attention of researchers due to their vibrant colors and diverse biological activities.[1] Initially isolated from natural sources like lichens and bacteria, the phenazine scaffold has become a privileged structure in medicinal chemistry.[1][2] A particularly significant subclass of phenazines is the riminophenazines, characterized by an imino group at the C-3 position. The archetypal member of this class is Clofazimine, a drug first synthesized in the 1950s and a cornerstone in the treatment of leprosy and, more recently, multidrug-resistant tuberculosis.[1][3]

This guide provides a comprehensive technical overview of the riminophenazine class, with a primary focus on the well-characterized drug Clofazimine. We will delve into its synthesis, multifaceted mechanisms of action, and its expanding therapeutic applications, including its repositioning as an anticancer agent.[2] Furthermore, this guide will shed light on the lesser-known analogue, N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine , a compound often identified as a synthetic precursor or impurity of Clofazimine, sometimes referred to as Desisopropylclofazimine.[4] By examining the established knowledge of Clofazimine, we can infer the potential properties and areas for future investigation for its related structures.

Synthesis and Chemical Properties

The synthesis of the riminophenazine core is a multi-step process that has been refined over the years to improve efficiency and yield. The general approach involves the condensation of substituted anilines and phenylenediamines to construct the tricyclic phenazine system.

General Synthesis of Clofazimine

A common synthetic route to Clofazimine starts from readily available precursors and proceeds through the formation of a key diamine intermediate.[5][6] This intermediate is then oxidatively cyclized to form the phenazine core, followed by the introduction of the characteristic imino group.

A o-Fluoronitrobenzene + p-Chloroaniline B Condensation (Organic Base, Solvent) A->B C N-(4-chlorophenyl)-2-nitroaniline B->C D Catalytic Hydrogenation (e.g., Pd/C or Ni catalyst) C->D E N-(4-chlorophenyl)-1,2-phenylenediamine D->E F Oxidative Cyclization (FeCl3, HCl, Acetic Acid) E->F G Phenazine Hydrochloride Salt F->G H Reaction with Isopropylamine (Microwave, Acetic Acid) G->H I Clofazimine H->I

Caption: General workflow for the synthesis of Clofazimine.

Experimental Protocol: Synthesis of Clofazimine

The following protocol is a representative method for the synthesis of Clofazimine, adapted from literature procedures.[5]

Step 1: Synthesis of N-(4-chlorophenyl)-2-nitroaniline (Condensation)

  • To a solution of p-chloroaniline in a suitable organic solvent (e.g., DMF), add an organic base such as triethylamine.

  • Add o-fluoronitrobenzene dropwise to the mixture while stirring.

  • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, pour the mixture into water to precipitate the product.

  • Filter, wash with water, and dry the crude N-(4-chlorophenyl)-2-nitroaniline.

Step 2: Synthesis of N-(4-chlorophenyl)-1,2-phenylenediamine (Reduction)

  • Dissolve the nitro-adduct from Step 1 in a solvent like ethanol or ethyl acetate.

  • Add a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously for 16-24 hours.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Evaporate the solvent to obtain the diamine intermediate.

Step 3: Synthesis of the Phenazine Core

  • Dissolve the diamine intermediate in a mixture of acetic acid and hydrochloric acid.

  • Add a solution of ferric chloride (FeCl₃) dropwise to induce oxidative cyclization.

  • Stir the reaction for several hours at room temperature. The phenazine hydrochloride salt will precipitate.

  • Filter the precipitate, wash with a small amount of cold solvent, and dry.

Step 4: Synthesis of Clofazimine

  • Suspend the phenazine hydrochloride salt in a suitable solvent in a microwave vial.

  • Add isopropylamine and a catalytic amount of acetic acid.

  • Heat the mixture in a microwave reactor at a specified temperature and time (e.g., 140°C for 1 hour).[5]

  • After cooling, purify the crude product by column chromatography to yield pure Clofazimine.

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

This compound, also known as Desisopropylclofazimine, lacks the isopropyl group on the C-3 imino nitrogen. It is a key intermediate in some synthetic routes to Clofazimine analogues and can be considered the parent iminophenazine of this series. Its synthesis would follow a similar path to Clofazimine, but without the final step of adding isopropylamine. Instead, the imino group is formed directly during the oxidative cyclization or through a subsequent amination-oxidation step.

Physicochemical Properties
PropertyClofazimineN,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine
IUPAC Name N,5-bis(4-chlorophenyl)-3-(propan-2-ylimino)-3,5-dihydrophenazin-2-amine[3]N,5-bis(4-chlorophenyl)-3-iminophenazin-2-amine[4]
Molecular Formula C₂₇H₂₂Cl₂N₄[3]C₂₄H₁₆Cl₂N₄[4]
Molar Mass 473.40 g/mol [3]431.3 g/mol [4]
Melting Point 210-212 °C[3]Not reported
Appearance Brick-red crystalline powder[7]Not reported
Solubility Practically insoluble in water; soluble in chloroform and DMF[7]Not reported
ClogP ~7.48[8]6.3[4]

Biological Activities and Therapeutic Potential

The riminophenazine scaffold is associated with a broad spectrum of biological activities, most notably antimycobacterial and, more recently, anticancer effects.

Antimycobacterial Activity

Clofazimine is a key component of multi-drug therapy for leprosy and is repurposed for treating multidrug-resistant tuberculosis (MDR-TB).[9][10] It demonstrates bactericidal activity against Mycobacterium tuberculosis, including strains resistant to first-line drugs like isoniazid and rifampicin.[9]

OrganismMIC (μg/mL)Reference
Mycobacterium tuberculosis H37Rv0.01 - 0.25[11]
Drug-Resistant M. tuberculosis0.016 - 0.125[12]
Intracellular M. tuberculosis>0.001 (inhibition)[12]
Anticancer Activity

The repositioning of Clofazimine as an anticancer agent is an area of active research.[1] It has shown promise against various cancer types, including triple-negative breast cancer (TNBC), colorectal cancer, and multiple myeloma.[13][14][15] The primary mechanism for its anticancer effect is the inhibition of the Wnt signaling pathway.[13][14]

| Cell Line | Cancer Type | IC₅₀ (μM) | Reference | | :--- | :--- | :--- | | U266 | Multiple Myeloma | 9.8 ± 0.7 |[15] | | SW48 | Colorectal Cancer | ~2.0 |[13][16] | | Panel of TNBC cells | Breast Cancer | 3 - 8 |[13][16] |

Other Biological Activities

Clofazimine also possesses anti-inflammatory and immunosuppressive properties.[3] It can inhibit T-cell proliferation and neutrophil motility, which contributes to its efficacy in managing inflammatory complications of leprosy, such as erythema nodosum leprosum.[3][7]

Mechanism of Action

The therapeutic effects of Clofazimine stem from multiple mechanisms of action that differ depending on the target organism or cell type.

Antimycobacterial Mechanism of Action

The primary antimycobacterial action of Clofazimine is believed to be a two-pronged attack on the bacterial cell membrane and respiratory chain.[9]

  • Redox Cycling and ROS Production: Clofazimine acts as a prodrug that is reduced by the mycobacterial NADH dehydrogenase (NDH-2).[10][17] This reduced form of the drug then auto-oxidizes in the presence of oxygen, generating reactive oxygen species (ROS) such as superoxide. This redox cycling disrupts the bacterial electron transport chain and leads to oxidative stress, damaging cellular components.[10][17]

  • Membrane Disruption: There is evidence that Clofazimine stimulates phospholipase A₂ activity, leading to the accumulation of toxic lysophospholipids.[9][18] These molecules can disrupt the integrity of the cell membrane and interfere with critical functions like potassium transport.[9][18]

cluster_membrane Mycobacterial Cell Membrane NDH2 NDH-2 ETC Electron Transport Chain NDH2->ETC competes with CZM_in Reduced Clofazimine NDH2->CZM_in MK4 Menaquinone (MK-4) MK4->ETC O2_in O₂ ROS ROS (Superoxide) O2_in->ROS Damage Cellular Damage (DNA, lipids, proteins) ROS->Damage CZM_out Clofazimine (Prodrug) CZM_out->NDH2 Reduction CZM_in->O2_in Re-oxidation

Caption: Antimycobacterial mechanism of Clofazimine via redox cycling.

Anticancer Mechanism of Action: Wnt Pathway Inhibition

In cancer cells, particularly those dependent on the Wnt signaling pathway, Clofazimine acts as a specific inhibitor.[2][13] The canonical Wnt pathway is crucial for cell proliferation, and its dysregulation is a hallmark of many cancers. Clofazimine has been shown to inhibit this pathway in a dose-dependent manner, leading to the suppression of tumor growth.[13][16] The exact molecular target within the pathway is still under investigation, but the inhibitory effect is well-documented.

Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled (Dvl) Fzd->Dvl Activation LRP LRP5/6 Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Complex Inhibition BetaCatenin β-catenin Complex->BetaCatenin Phosphorylation & Degradation TCF TCF/LEF BetaCatenin->TCF Translocation to Nucleus Genes Target Gene Expression (Proliferation, Survival) TCF->Genes Clofazimine Clofazimine Clofazimine->Inhibition Inhibition->Dvl

Caption: Inhibition of the canonical Wnt signaling pathway by Clofazimine.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method to determine the MIC of a compound against M. tuberculosis.

  • Preparation of Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., Clofazimine) in DMSO. Perform serial two-fold dilutions in a 96-well microplate using 7H9 broth to achieve the desired final concentrations.

  • Inoculation: Add the adjusted bacterial inoculum to each well of the microplate. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., U266) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Future Research Directions

The journey of Clofazimine from an anti-leprosy drug to a potential anticancer agent highlights the value of drug repositioning.[2] Future research in this area should focus on several key aspects:

  • Analogue Development: The synthesis and evaluation of new riminophenazine analogues with improved properties, such as better solubility, reduced skin pigmentation, and enhanced potency, is a promising avenue.[11][19] Systematic structure-activity relationship (SAR) studies are crucial to guide the design of these next-generation compounds.[8]

  • Mechanism Elucidation: While significant progress has been made, the precise molecular targets of Clofazimine in both mycobacteria and cancer cells are not fully understood. Further studies are needed to pinpoint these targets to aid in rational drug design and to understand potential resistance mechanisms.

  • Investigation of Understudied Analogues: Compounds like N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine remain largely uncharacterized. A thorough investigation of their synthesis, stability, and biological activity is warranted. Given its structural similarity to Clofazimine, it may possess similar antimycobacterial or anticancer properties, potentially with a different pharmacokinetic profile.

References

  • Anti-cancer effect of clofazimine as a single agent and in combination with cisplatin on U266 multiple myeloma cell line. PubMed. Available at: [Link]

  • Beyond TNBC: Repositioning of Clofazimine Against a Broad Range of Wnt-Dependent Cancers. Frontiers. Available at: [Link]

  • Mode of Action of Clofazimine and Combination Therapy with Benzothiazinones against Mycobacterium tuberculosis. PubMed. Available at: [Link]

  • Clofazimine for the treatment of tuberculosis. Frontiers. Available at: [Link]

  • Mode of Action of Clofazimine and Combination Therapy with Benzothiazinones against Mycobacterium tuberculosis. NIH. Available at: [Link]

  • Optimization of the clofazimine structure leads to a highly water-soluble C3-aminopyridinyl riminophenazine endowed with improved anti-Wnt and anti-cancer activity in vitro and in vivo. IRIS UniGe. Available at: [Link]

  • Beyond TNBC: Repositioning of Clofazimine Against a Broad Range of Wnt-Dependent Cancers. PMC - PubMed Central. Available at: [Link]

  • Riminophenazine Derivatives as Potential Antituberculosis Agents: Synthesis, Biological, and Electrochemical Evaluations. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. NIH. Available at: [Link]

  • Mechanisms of action and therapeutic efficacies of the lipophilic antimycobacterial agents clofazimine and bedaquiline. Journal of Antimicrobial Chemotherapy. Oxford Academic. Available at: [Link]

  • Clofazimine for the treatment of tuberculosis. PMC - PubMed Central. Available at: [Link]

  • From Leprosy to Cancer: Clofazimine Emerges as a Key Modulator in Dual Immunotherapy. CIBERONC. Available at: [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. ResearchGate. Available at: [Link]

  • Systematic Evaluation of Structure-Activity Relationships of the Riminophenazine Class and Discovery of a C2 Pyridylamino Series for the Treatment of Multidrug-Resistant Tuberculosis. PMC - PubMed Central. Available at: [Link]

  • Continuous Flow Enabled Synthesis of Multiresistant Drug Clofazimine. Organic Process Research & Development. ACS Publications. Available at: [Link]

  • Activity of Riminophenazines against Mycobacterium tuberculosis: A Review of Studies that Might be Contenders for Use as Antituberculosis Agents. PubMed Central. Available at: [Link]

  • Method for synthesizing key clofazimine intermediate n-(4-chlorphenyl)-1,2-phenylenediamine. Google Patents.
  • Clofazimine: A journey of a drug. Hamad Bin Khalifa University. Available at: [Link]

  • Clofazimine: A journey of a drug. PubMed. Available at: [Link]

  • Clofazimine. Wikipedia. Available at: [Link]

  • N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. PubChem. Available at: [Link]

  • (3E)-N,5-bis(4-chlorophenyl)-3-(propan-2-ylimino)-3,5-dihydrophenazin-2-amine. ChemBK. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physical Characteristics of Desisopropylclofazimine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Desisopropylclofazimine, a Core Clofazimine Analogue

Desisopropylclofazimine, a primary analogue of the renowned antimycobacterial agent clofazimine, represents a molecule of significant interest in the ongoing quest for novel therapeutic agents. As a member of the riminophenazine class, its physical characteristics are pivotal in understanding its potential pharmacokinetic and pharmacodynamic behavior. The removal of the isopropyl group from the imino substituent at the 2-position of the phenazine core, as compared to its parent compound clofazimine, induces subtle yet significant alterations to its molecular properties. This guide provides a comprehensive technical overview of the physical characteristics of desisopropylclofazimine, offering a foundational understanding for researchers, scientists, and drug development professionals. We will delve into its structural and physicochemical properties, and outline detailed experimental protocols for their characterization, thereby providing a robust framework for its further investigation and potential application.

I. Structural and Physicochemical Properties

The physical and chemical behaviors of desisopropylclofazimine are intrinsically linked to its molecular architecture. A comparative analysis with its parent compound, clofazimine, offers valuable insights into the influence of the isopropyl moiety on its overall properties.

Chemical Structure and Molecular Formula

Desisopropylclofazimine is structurally defined as N,5-bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. Its molecular structure is identical to that of clofazimine, with the exception of the substitution at the imino nitrogen.

Clofazimine: N,5-bis(4-chlorophenyl)-3-(isopropan-2-ylimino)-3,5-dihydrophenazin-2-amine

Desisopropylclofazimine: N,5-bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

The molecular formula for desisopropylclofazimine is C₂₄H₁₆Cl₂N₄ .[1] This is derived by subtracting the atoms of the isopropyl group (C₃H₆) from the molecular formula of clofazimine (C₂₇H₂₂Cl₂N₄).

Molecular Weight

Based on its molecular formula, the calculated molecular weight of desisopropylclofazimine is 431.32 g/mol .[1][2] This is a reduction from the molecular weight of clofazimine, which is approximately 473.4 g/mol .[3]

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of desisopropylclofazimine, with comparative data for clofazimine to provide context. It is important to note that while the data for clofazimine is well-established, the values for desisopropylclofazimine are largely estimated based on its chemical structure and the known properties of related compounds, as direct experimental data is not widely available.

PropertyDesisopropylclofazimine (Estimated)Clofazimine (Experimental)
Molecular Formula C₂₄H₁₆Cl₂N₄C₂₇H₂₂Cl₂N₄
Molecular Weight 431.32 g/mol [1][2]473.4 g/mol [3]
Appearance Likely a reddish crystalline solidDark red to reddish-brown crystalline powder[3]
Melting Point Expected to be higher than clofazimine due to potential for increased intermolecular hydrogen bonding210-212 °C[3]
Solubility Predicted to have slightly higher polarity and potentially higher aqueous solubility than clofazimine, but still poorly soluble in water. Soluble in organic solvents like DMSO and DMF.Practically insoluble in water. Soluble in DMSO and DMF.[4]
LogP Expected to be slightly lower than clofazimine due to the removal of the lipophilic isopropyl group.~7.66[3]

II. Spectroscopic and Thermal Analysis

The elucidation of the physical characteristics of desisopropylclofazimine relies on a suite of analytical techniques. This section details the expected spectroscopic and thermal properties and provides the rationale behind these predictions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of desisopropylclofazimine is anticipated to be very similar to that of clofazimine, as the core chromophore, the phenazine ring system, remains unchanged. The characteristic absorption maxima for clofazimine are observed around 284 nm and 486 nm in methanolic HCl. Similar peaks are expected for desisopropylclofazimine, with minor shifts possible due to the altered electronic environment at the imino nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum of desisopropylclofazimine will exhibit characteristic peaks corresponding to its functional groups. Key expected absorptions include:

  • N-H stretching: A prominent feature in the region of 3200-3400 cm⁻¹, corresponding to the primary amine and the imine N-H. This will differ from clofazimine, which lacks a primary imine N-H.

  • C=N stretching: Around 1630-1650 cm⁻¹, characteristic of the imine bond.

  • Aromatic C-H stretching: Above 3000 cm⁻¹.

  • Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region.

  • C-Cl stretching: In the fingerprint region, typically around 1000-1100 cm⁻¹.

The absence of C-H stretching and bending frequencies associated with the isopropyl group will be a key differentiator from the IR spectrum of clofazimine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of desisopropylclofazimine.

  • ¹H NMR: The spectrum is expected to show complex signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the phenazine and chlorophenyl rings. A broad singlet corresponding to the N-H protons of the primary amine and imine will also be present. Crucially, the characteristic signals for the isopropyl group (a septet and a doublet) seen in the spectrum of clofazimine will be absent.

  • ¹³C NMR: The spectrum will display a number of signals in the aromatic region (110-150 ppm). The carbon of the C=N imine bond will also be identifiable. The absence of the signals for the methine and methyl carbons of the isopropyl group will be a key confirmation of the structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ of desisopropylclofazimine (C₂₄H₁₇Cl₂N₄⁺) would be approximately 431.0825, with a characteristic isotopic pattern due to the two chlorine atoms.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
  • DSC: This technique is used to determine the melting point and other thermal transitions. A sharp endothermic peak would be expected at the melting point of the crystalline solid. Given the potential for stronger intermolecular hydrogen bonding due to the primary imine, the melting point of desisopropylclofazimine may be higher than that of clofazimine.

  • TGA: TGA measures the change in mass of a sample as a function of temperature. It can be used to assess the thermal stability of desisopropylclofazimine and identify decomposition temperatures.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the characterization of desisopropylclofazimine. These protocols are based on established methods for clofazimine and other phenazine derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of a compound and for monitoring reaction progress during synthesis. A stability-indicating reverse-phase HPLC method is crucial.

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Desisopropylclofazimine in appropriate solvent (e.g., ACN/H2O) filter_sample Filter sample through 0.45 µm syringe filter prep_sample->filter_sample prep_mobile Prepare mobile phase components (e.g., Buffer, Acetonitrile) degas_mobile Degas mobile phase prep_mobile->degas_mobile injection Inject filtered sample filter_sample->injection instrument HPLC System with UV Detector degas_mobile->instrument column Select appropriate column (e.g., C18, 250 x 4.6 mm, 5 µm) instrument->column column->injection separation Elute with a gradient or isocratic mobile phase injection->separation detection Detect at a suitable wavelength (e.g., 284 nm) separation->detection chromatogram Obtain chromatogram detection->chromatogram integration Integrate peaks chromatogram->integration purity Calculate purity based on peak area percentage integration->purity Spectro_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation sample Desisopropylclofazimine (pure solid) solubilize_uv Dissolve in Methanol for UV-Vis sample->solubilize_uv solubilize_nmr Dissolve in DMSO-d6 for NMR sample->solubilize_nmr prepare_ir Prepare KBr pellet for IR sample->prepare_ir ms Mass Spectrometer (HRMS) sample->ms uv_vis UV-Vis Spectrophotometer solubilize_uv->uv_vis nmr NMR Spectrometer (¹H and ¹³C) solubilize_nmr->nmr ir FTIR Spectrometer prepare_ir->ir uv_data Identify λmax uv_vis->uv_data nmr_data Assign chemical shifts and coupling constants nmr->nmr_data ir_data Identify characteristic functional group frequencies ir->ir_data ms_data Confirm molecular weight and isotopic pattern ms->ms_data Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation sample Accurately weigh 2-5 mg of sample pan Place sample in an aluminum pan crimp Crimp the pan dsc DSC Instrument crimp->dsc tga TGA Instrument crimp->tga heat_dsc Heat under nitrogen at a constant rate (e.g., 10 °C/min) dsc->heat_dsc heat_tga Heat under nitrogen at a constant rate (e.g., 10 °C/min) tga->heat_tga dsc_curve Obtain DSC thermogram heat_dsc->dsc_curve tga_curve Obtain TGA thermogram heat_tga->tga_curve melting_point Determine melting point (onset and peak) dsc_curve->melting_point decomposition_temp Determine decomposition temperature tga_curve->decomposition_temp

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of Phenazine Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Editor's Note: A Word on N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

A thorough review of the current scientific literature reveals a notable absence of dedicated cancer research on the specific compound N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. While this molecule is recognized as a phenazine derivative and an impurity of the known drug Clofazimine, its intrinsic biological activity in the context of oncology remains uncharacterized.

This guide, therefore, takes a broader and more instructive approach. We will delve into the promising field of phenazine compounds as a class of potential anticancer agents. We will extensively feature the structurally related and clinically established drug, Clofazimine , as a case study to illustrate the therapeutic potential and mechanistic pathways associated with this chemical scaffold. The protocols and methodologies detailed herein are presented as a comprehensive roadmap for the preclinical evaluation of novel phenazine derivatives, such as N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, providing a robust framework for future investigations.

The Phenazine Scaffold: A Privileged Structure in Cancer Drug Discovery

Phenazines are a large and diverse class of nitrogen-containing heterocyclic compounds, with over 100 natural variants and more than 6,000 synthetic derivatives identified.[1][2] This structural diversity has given rise to a wide array of biological activities, including antimicrobial, anti-inflammatory, and, most pertinent to this guide, anticancer properties.[2][3][4] The planar nature of the phenazine ring system allows for intercalation into DNA, and its redox properties can lead to the generation of reactive oxygen species (ROS), both of which are established mechanisms for inducing cancer cell death.[5] Numerous studies have highlighted the potential of both natural and synthetic phenazines to inhibit cancer cell proliferation, induce apoptosis, and overcome drug resistance, making them a fertile ground for oncological drug discovery.[1][6][7]

Case Study: Repurposing Clofazimine for Cancer Therapy

Clofazimine, a well-known anti-leprosy drug, has emerged as a prime candidate for drug repurposing in oncology.[8][9] Its established safety profile and long history of clinical use provide a significant advantage in accelerating its development for new indications. Recent research has uncovered several mechanisms through which Clofazimine exerts its anticancer effects.

Mechanism of Action: Targeting Key Oncogenic Pathways

Clofazimine's anticancer activity is multifaceted, with the inhibition of the Wnt signaling pathway being a key mechanism.[8][9][10][11] The Wnt pathway is aberrantly activated in a multitude of cancers, including triple-negative breast cancer (TNBC), colorectal, and hepatocellular carcinomas, where it drives tumor initiation, progression, and the maintenance of cancer stem cells.[8][10][12] Clofazimine has been shown to specifically inhibit the canonical Wnt signaling cascade, leading to decreased proliferation and survival of Wnt-dependent cancer cells.[10][11]

Wnt_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor DVL Dishevelled (DVL) Frizzled->DVL Activates LRP5_6 LRP5/6 Co-receptor Wnt Wnt Ligand Wnt->Frizzled Binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) DVL->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and Co-activates Clofazimine Clofazimine Clofazimine->DVL Inhibits Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates

Furthermore, Clofazimine has been shown to:

  • Induce Apoptosis: By causing mitochondrial membrane depolarization and activating caspases, Clofazimine triggers programmed cell death in cancer cells.[13]

  • Target Cancer Stem Cells (CSCs): Evidence suggests that Clofazimine can specifically target and eliminate cancer stem-like cell populations, which are often resistant to conventional chemotherapy.[14]

  • Enhance Immunotherapy: Recent groundbreaking studies have revealed that Clofazimine can potentiate the effects of immune checkpoint blockade (ICB) therapy. It achieves this by activating CD8+ T cells and reducing the population of pathogenic Th17 cells, thereby enhancing the anti-tumor immune response while mitigating immune-related adverse events.[15][16][17][18]

Preclinical Efficacy of Clofazimine

The anticancer effects of Clofazimine have been demonstrated across a range of preclinical models. The table below summarizes its cytotoxic activity in various cancer cell lines.

Cancer Cell LineCancer TypeIC50 (µM)Reference
MSTO-211HMalignant Pleural Mesothelioma3.4[19]
HAYMalignant Pleural Mesothelioma7.1[19]
SW48Colorectal Cancer~2.0[10][12]
Various TNBC linesTriple-Negative Breast Cancer3 - 8[10][12]
U266Multiple Myeloma9.8 ± 0.7[13]

In in vivo studies using mouse xenograft models, Clofazimine has been shown to significantly suppress tumor growth in triple-negative breast cancer and pancreatic ductal adenocarcinoma.[5][11]

A Framework for Preclinical Evaluation of Novel Phenazine Compounds

The following section provides a series of detailed protocols for the initial in vitro and in vivo characterization of a novel phenazine compound, exemplified here as "Phenazine-X" (representing N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine). These protocols are designed to be a starting point for a comprehensive preclinical evaluation.

In Vitro Assessment of Anticancer Activity

In_Vitro_Workflow Start Start: Phenazine-X Compound MTT Cell Viability Assay (MTT) - Determine IC50 - Screen multiple cell lines Start->MTT Apoptosis Apoptosis Assay (Annexin V/PI Staining) - Quantify apoptotic vs. necrotic cells MTT->Apoptosis If cytotoxic CellCycle Cell Cycle Analysis (Propidium Iodide Staining) - Determine effects on cell cycle progression MTT->CellCycle If cytotoxic WesternBlot Mechanism of Action Studies (e.g., Western Blot) - Analyze key protein expression (Wnt, Apoptosis markers) Apoptosis->WesternBlot CellCycle->WesternBlot DataAnalysis Data Analysis & Interpretation WesternBlot->DataAnalysis

This protocol determines the concentration of Phenazine-X required to inhibit the growth of 50% of a cancer cell population (IC50).[20][21]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HCT116, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phenazine-X stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Phenazine-X in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23][24]

Materials:

  • Cancer cells treated with Phenazine-X (at IC50 concentration) and controls

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the treatment and control groups. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

This protocol assesses the effect of Phenazine-X on cell cycle progression.[25][26][27]

Materials:

  • Cancer cells treated with Phenazine-X and controls

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS. Add the cells dropwise into 3 mL of cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Assessment of Antitumor Efficacy

In_Vivo_Workflow Start Start: Promising In Vitro Results Xenograft Establish Xenograft Model - Subcutaneous injection of cancer cells into immunocompromised mice Start->Xenograft Treatment Drug Administration - Treat mice with Phenazine-X - Include vehicle control and positive control Xenograft->Treatment Monitoring Tumor Growth Monitoring - Measure tumor volume and body weight - Monitor animal health Treatment->Monitoring Endpoint Endpoint Analysis - Euthanize mice - Excise tumors for analysis (weight, histology, IHC) Monitoring->Endpoint

This protocol describes the establishment of a tumor model in immunocompromised mice to evaluate the in vivo efficacy of Phenazine-X.[28][29][30][31]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Cancer cell line known to be sensitive to Phenazine-X in vitro

  • Sterile PBS

  • Matrigel (optional)

  • Syringes and needles (27G)

  • Anesthetic (e.g., isoflurane)

  • Digital calipers

  • Phenazine-X formulation for injection (e.g., in a solution of PEG400, Tween 80, and saline)

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2 x 10^7 cells/mL. Keep on ice.

  • Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of the mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, Phenazine-X low dose, Phenazine-X high dose, positive control). Administer the treatments via the desired route (e.g., intraperitoneal or oral gavage) according to a predetermined schedule.

  • Monitoring: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2. Record the body weight of each mouse at each measurement.

  • Endpoint: When tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³), or if there are signs of excessive toxicity, humanely euthanize all mice.

  • Tumor Analysis: Excise the tumors, weigh them, and process them for further analysis such as histology (H&E staining) and immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.

Concluding Remarks and Future Directions

The phenazine scaffold represents a valuable starting point for the development of novel anticancer therapeutics. The journey of Clofazimine from an anti-leprosy drug to a promising candidate for cancer therapy underscores the potential for drug repurposing and the importance of continued investigation into the mechanisms of action of established drugs. The protocols provided in this guide offer a standardized framework for the preclinical evaluation of new phenazine derivatives. For a compound like N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, these studies would be the critical first step in determining its potential as a future cancer therapeutic. Future research should also focus on medicinal chemistry efforts to optimize the phenazine core for improved potency, selectivity, and pharmacokinetic properties.

References

  • Beyond TNBC: Repositioning of Clofazimine Against a Broad Range of Wnt-Dependent Cancers. Frontiers in Oncology. [Link]

  • Antimicrobial and Anticancer Properties of Phenazines from Streptomyces murinus ZMA01, an Endophyte in Zea mays L. PubMed. [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

  • Phenazines and cancer. PubMed. [Link]

  • Clofazimine Could Transform Cancer Immunotherapy by Enhancing Efficacy, Reducing Toxicity. Houston Methodist. [Link]

  • Phenazine Cations as Anticancer Theranostics. Journal of the American Chemical Society. [Link]

  • Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. PMC - PubMed Central. [Link]

  • Tumor-reducing effect of the clinically used drug clofazimine in a SCID mouse model of pancreatic ductal adenocarcinoma. NIH. [Link]

  • The potential of an old drug to fight cancer. Department of Cell Physiology and Metabolism, University of Geneva. [Link]

  • Clofazimine: A journey of a drug. PubMed. [Link]

  • Phenazine as an Anticancer Agent. ResearchGate. [Link]

  • Phenazines and cancer. Natural Product Reports. [Link]

  • Repurposing clofazimine for malignant pleural mesothelioma treatment - In-vitro assessment of efficacy and mechanism of action. PubMed. [Link]

  • How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. [Link]

  • Towards the first targeted therapy for triple-negative breast cancer: Repositioning of clofazimine as a chemotherapy-compatible selective Wnt pathway inhibitor. PubMed. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

  • Beyond TNBC: Repositioning of Clofazimine Against a Broad Range of Wnt-Dependent Cancers. PMC - PubMed Central. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH. [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro. PMC - NIH. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC - NIH. [Link]

  • Repurposing Clofazimine As a Novel Drug for the Treatment of PI-Resistant Stem Cell-like Subclones in Myeloma. Blood - ASH Publications. [Link]

  • Phenazines and cancer. ResearchGate. [Link]

  • In-vitro evaluation techniques of anticancer, anti oxidant, anti microbial. Slideshare. [Link]

  • Anti-cancer effect of clofazimine as a single agent and in combination with cisplatin on U266 multiple myeloma cell line. PubMed. [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]

  • The in vivo xenograft tumor models. Bio-protocol. [Link]

  • Clofazimine enhances anti-glioma effect of immunotherapy. PubMed. [Link]

  • Revolutionizing cancer immunotherapy: The dual role of clofazimine in enhancing efficacy and reducing toxicity. NIH. [Link]

  • In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery. PubMed. [Link]

  • Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective. PubMed Central. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Clinical drug screening reveals clofazimine potentiates the efficacy while reducing the toxicity of anti-PD-1 and CTLA-4 immunotherapy. NIH. [Link]

  • Apoptosis Protocols. USF Health - University of South Florida. [Link]

Sources

Application Notes and Protocols for N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (Clofazimine)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Overview

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, more commonly known as Clofazimine (formerly B663), is a lipophilic riminophenazine dye with significant antibacterial properties.[1][2] Initially developed for the treatment of tuberculosis, it has become a cornerstone therapy for multibacillary leprosy and is increasingly vital in treating multidrug-resistant tuberculosis (MDR-TB).[3][4][5] Its utility extends to infections caused by other mycobacteria, such as Mycobacterium avium complex (MAC).[3][6] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the scientific background, proposed mechanisms of action, and detailed protocols for evaluating the antibacterial activity of Clofazimine.

Section 1: Scientific Background and Mechanism of Action

Chemical Identity and Properties

Clofazimine is a bright-red crystalline solid belonging to the phenazine class of compounds.[1] Its high lipophilicity and poor aqueous solubility are critical properties that influence its biological activity, formulation, and pharmacokinetic profile, including its tendency to accumulate in fatty tissues and mononuclear phagocytic cells.[3][4][7]

  • Molecular Formula: C₂₇H₂₂Cl₂N₄[8]

  • Molecular Weight: 473.4 g/mol [8]

  • Synonyms: B663, Lamprene, N,5-Bis(4-chlorophenyl)-3-[(1-methylethyl)imino]-3,5-dihydrophenazin-2-amine[2][8]

Antibacterial Spectrum

Clofazimine demonstrates a targeted spectrum of activity. It is potent against many Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA), and is particularly effective against both slow-growing and rapidly growing mycobacteria.[4] Conversely, Gram-negative bacteria are typically resistant to Clofazimine.[4] Its efficacy against drug-resistant M. tuberculosis strains makes it a valuable component of combination therapy for MDR-TB and extensively drug-resistant TB (XDR-TB).[3][5][6]

Proposed Mechanisms of Antibacterial Action

The precise bactericidal mechanism of Clofazimine is multifaceted and not fully elucidated; however, several synergistic pathways are proposed. Unlike many antibiotics that target specific enzymes or biosynthetic pathways, Clofazimine's activity appears to stem from its physicochemical properties.

  • Generation of Reactive Oxygen Species (ROS): The primary proposed mechanism involves a redox cycling process. Clofazimine can be reduced by bacterial reductases, and its subsequent auto-oxidation generates superoxide radicals (O₂⁻). This process creates a state of oxidative stress within the bacterium, leading to damage of DNA, lipids, and proteins.[9][10][11]

  • Membrane Destabilization: Due to its high lipophilicity, Clofazimine readily partitions into the bacterial cell membrane. It is believed to interact with membrane phospholipids, particularly those with acidic headgroups, disrupting membrane stability and essential functions like respiration and ion transport.[7][10]

  • Interference with Electron Transport: As a redox-active molecule, Clofazimine can act as an electron shuttle, diverting electrons from the bacterial respiratory chain.[12][13] This interference disrupts cellular energy production (ATP synthesis) and contributes to the generation of ROS.

It is noteworthy that Clofazimine exhibits a delayed onset of bactericidal activity, both in vitro and in vivo.[14] This suggests that its antimicrobial effect may not be immediate but rather a cumulative result of progressive cellular damage, distinguishing it from antibiotics with more direct modes of action.[14]

Clofazimine Mechanism of Action cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Clofazimine_ext Clofazimine Membrane Membrane Disruption (Lipid Interaction) Clofazimine_ext->Membrane Partitions into Membrane Clofazimine_int Clofazimine (intracellular) Clofazimine_ext->Clofazimine_int Enters Cell ETC Electron Transport Chain Redox Redox Cycling (Reduction/Oxidation) ETC->Redox Clofazimine_int->ETC Diverts Electrons Clofazimine_int->Redox ROS Reactive Oxygen Species (ROS) Generation Redox->ROS Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage

Caption: Proposed multifaceted mechanism of Clofazimine's antibacterial action.

Section 2: Application Protocols for Antibacterial Susceptibility Testing

To ensure reproducibility and accuracy, antibacterial susceptibility testing of Clofazimine should be performed following standardized methodologies. The broth microdilution method is a quantitative and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) and is recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[15][16]

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol establishes the lowest concentration of Clofazimine that visibly inhibits the growth of a target microorganism.[17][18]

A. Materials and Reagents

  • N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (Clofazimine)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium (e.g., Middlebrook 7H9 for mycobacteria)[19][20]

  • Sterile 96-well flat-bottom microtiter plates[18]

  • Bacterial strain(s) of interest

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35-37°C)[15]

  • Micropipettes and sterile tips

B. Preparation of Clofazimine Stock Solution Causality: Clofazimine is practically insoluble in water.[7] A solvent like DMSO is required to create a concentrated stock solution that can then be diluted into the aqueous broth medium.

  • Prepare a 10 mg/mL stock solution of Clofazimine in 100% DMSO. Ensure complete dissolution.

  • Create a working stock solution by diluting the primary stock in the appropriate broth. The concentration should be twice the highest concentration to be tested to account for the 1:1 dilution when the bacterial inoculum is added.[21] For example, to test up to 64 µg/mL, prepare a 128 µg/mL working stock.

    • Note: The final concentration of DMSO in the test wells should not exceed 1% to avoid solvent-induced toxicity to the bacteria.

C. Preparation of Bacterial Inoculum Causality: Standardizing the bacterial inoculum is critical to ensure that results are consistent and comparable. The final inoculum density in each well should be approximately 5 x 10⁵ CFU/mL.[18]

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[19]

  • Within 15 minutes of standardization, dilute this suspension 1:150 in the appropriate broth to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. This will be the final inoculum.

D. Assay Procedure (96-Well Plate)

  • Add 100 µL of sterile broth to wells in columns 2 through 12.

  • Add 200 µL of the working stock solution (e.g., 128 µg/mL) to the wells in column 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

  • Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10. This creates a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

  • Column 11 will serve as the positive control (growth control, no drug).

  • Column 12 will serve as the negative control (sterility control, no bacteria).

  • Add 100 µL of the standardized bacterial inoculum (from step C4) to all wells in columns 1 through 11. Do not add bacteria to column 12.

  • The final volume in each well (except column 12) is now 200 µL, and the drug concentrations and bacterial density are halved to their final test values.

  • Seal the plate and incubate at 35-37°C for 16-20 hours.[15] For slow-growing organisms like M. tuberculosis, incubation times will be significantly longer (days to weeks).

E. Reading the MIC

  • Visually inspect the plate. The MIC is the lowest concentration of Clofazimine at which there is no visible growth (i.e., the first clear well).[15]

  • Confirm that the positive control (column 11) shows robust growth and the negative control (column 12) is clear.

Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-on to the MIC assay and determines the lowest concentration of Clofazimine required to kill ≥99.9% of the initial bacterial inoculum.[17][22]

A. Procedure

  • Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the positive growth control well.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, sub-culture 10-100 µL from each selected well onto a fresh, drug-free agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).

  • Incubate the agar plates under appropriate conditions until growth is visible in the control sample.

  • Count the number of colonies on each plate.

B. Reading the MBC

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

MIC_MBC_Workflow prep_stock 1. Prepare Clofazimine Stock Solution (in DMSO) serial_dilution 3. Perform 2-Fold Serial Dilution in 96-Well Plate prep_stock->serial_dilution prep_inoculum 2. Prepare & Standardize Bacterial Inoculum (0.5 McFarland) inoculate 4. Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate 5. Incubate Plate (16-20h at 37°C) inoculate->incubate read_mic 6. Read MIC (Lowest concentration with no visible growth) incubate->read_mic subculture 7. Sub-culture from MIC wells onto drug-free agar read_mic->subculture Proceed to MBC incubate_agar 8. Incubate Agar Plates subculture->incubate_agar read_mbc 9. Read MBC (≥99.9% killing) incubate_agar->read_mbc

Caption: Standard experimental workflow for MIC and MBC determination.

Section 3: Data Interpretation and Expected Outcomes

Interpreting the results of susceptibility testing is crucial for understanding the potential of Clofazimine against a specific pathogen.

Interpreting MIC and MBC Values
  • Bacteriostatic vs. Bactericidal: The relationship between the MIC and MBC indicates the nature of the drug's activity.

    • If the MBC is close to the MIC (e.g., MBC/MIC ratio ≤ 4), the compound is generally considered bactericidal .

    • If the MBC is significantly higher than the MIC (MBC/MIC ratio > 4), the compound is considered bacteriostatic at those concentrations.

Representative MIC Data for Clofazimine

The following table summarizes publicly available MIC data for Clofazimine against key bacterial species. These values serve as a reference for expected outcomes.

Bacterial SpeciesMIC Range (µg/mL)Notes
Mycobacterium tuberculosis (H37Rv)0.06 - 2.0Potent activity, including against drug-resistant strains.[4][7]
Mycobacterium avium complex (MAC)0.5 - 2.0Clinically relevant activity.[4][6]
Staphylococcus aureus (incl. MRSA)0.5 - 2.0Effective against Gram-positive cocci.[4]
Escherichia coli> 32Generally resistant.[23]
Gram-negative bacteriaUniformly ResistantIntrinsic resistance is a known characteristic.[4]

References

  • Benzo[a]phenazine derivatives: Promising scaffolds to combat resistant Mycobacterium tuberculosis. PubMed. Available at: [Link]

  • Broth microdilution. Wikipedia. Available at: [Link]

  • Antimycobacterial activities of riminophenazines. PubMed. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Clofazimine: current status and future prospects. Journal of Antimicrobial Chemotherapy, Oxford Academic. Available at: [Link]

  • Synthesis and biological activity of phenazine derivatives: Antibacterial and antifungal assessments. International Journal of Chemical Studies. Available at: [Link]

  • Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. ThaiScience. Available at: [Link]

  • Synthesis, antimicrobial activity, and preliminary mechanistic studies of phenazine sulfonamides. PubMed. Available at: [Link]

  • Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. PMC - PubMed Central. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Functionalized regioisomers of the natural product phenazines myxin and iodinin as potent inhibitors of Mycobacterium tuberculosis and human acute myeloid leukemia cells. PubMed. Available at: [Link]

  • Synthesis, biological evaluation, and metabolic stability of phenazine derivatives as antibacterial agents. PubMed. Available at: [Link]

  • Phenazines showing activity against M. tuberculosis. ResearchGate. Available at: [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available at: [Link]

  • In Vitro Efficacies, ADME, and Pharmacokinetic Properties of Phenoxazine Derivatives Active against Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

  • Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • Clofazimine. Johns Hopkins ABX Guide. Available at: [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Available at: [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy. Available at: [Link]

  • N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. PubChem. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available at: [Link]

  • CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents. PMC - PubMed Central. Available at: [Link]

  • Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. ASM Journals. Available at: [Link]

  • Clofazimine. PubChem. Available at: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). University of Oxford. Available at: [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - PubMed Central. Available at: [Link]

  • N,5-BIS(4-CHLOROPHENYL)-3,5-DIHYDRO-3-IMINO-2-PHENAZINAMINE. Global Substance Registration System (GSRS). Available at: [Link]

  • Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes. PubMed Central. Available at: [Link]

  • Clofazimine for the treatment of tuberculosis. Frontiers in Pharmacology. Available at: [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, PMC - NIH. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]

  • Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model. PMC - PubMed Central. Available at: [Link]

  • Phenazines and Other Redox-Active Antibiotics Promote Microbial Mineral Reduction. PMC - PubMed Central. Available at: [Link]

  • Endogenous Phenazine Antibiotics Promote Anaerobic Survival of Pseudomonas aeruginosa via Extracellular Electron Transfer. ASM Journals. Available at: [Link]

  • Clofazimine has delayed antimicrobial activity against Mycobacterium tuberculosis both in vitro and in vivo. Infolep. Available at: [Link]

  • (3E)-N,5-bis(4-chlorophenyl)-3-(propan-2-ylimino)-3,5-dihydrophenazin-2-amine. ChemBK. Available at: [Link]

  • THE ANTIMYCOBACTERIAL ACTIVITY OF B 663. PubMed. Available at: [Link]

Sources

Application Notes & Protocols: Cell-Based Assays for N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is a phenazine derivative, identified as a close structural analog and potential impurity of Clofazimine, a well-established anti-mycobacterial agent[1][2]. While Clofazimine's bioactivity is documented, the cellular effects of this specific analog remain largely uncharacterized. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct an initial, systematic investigation into the biological activity of this compound.

Our approach is designed as a logical, tiered screening cascade, beginning with foundational assessments of cytotoxicity and progressing to more nuanced mechanistic inquiries. This strategy ensures an efficient use of resources, building a functional profile of the compound from the ground up. We will detail the rationale and step-by-step protocols for assays evaluating cytotoxicity, apoptosis induction, and cell cycle perturbation—three pillars of early-stage compound characterization. Finally, we will outline an approach for exploratory analysis of a key signaling pathway to probe the compound's mechanism of action.

Section 1: Foundational Analysis - Cytotoxicity and Cell Viability

Rationale: The first essential step in characterizing any novel compound is to determine its effect on cell viability and establish its cytotoxic potential. This provides a critical therapeutic window and informs the concentration range for all subsequent mechanistic assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[3] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[4]

Workflow for Cytotoxicity Assessment

cluster_0 Preparation cluster_1 Treatment cluster_2 MTT Assay & Readout A Seed cells in 96-well plate (e.g., 5x10³ cells/well) B Incubate for 24h (allow cells to adhere) A->B C Prepare serial dilutions of N,5-Bis(4-chlorophenyl)-3-imino- 3,5-dihydrophenazin-2-amine D Treat cells with compound (include vehicle control) C->D E Incubate for 24-72h D->E F Add MTT reagent (0.5 mg/mL final conc.) E->F G Incubate for 2-4h at 37°C F->G H Solubilize formazan crystals (e.g., with DMSO) G->H I Read absorbance at 570 nm on a plate reader H->I

Caption: General workflow for an MTT-based cytotoxicity assay.

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Selected cancer cell line (e.g., MCF-7, HeLa, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT reagent (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[3]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM to 0.1 µM) by serially diluting the stock solution in culture medium. The final DMSO concentration should not exceed 0.5%.[3]

  • Cell Treatment: Remove the old medium from the wells. Add 100 µL of the 2x compound dilutions to the respective wells. Include wells treated with medium containing DMSO alone as a vehicle control and wells with medium only as a background control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Hypothetical IC50 Values

The results can be used to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Cell LineCompound IC50 (µM) after 72h
MCF-712.7
HeLa21.5
HCT-1168.9
HaCaT (non-cancerous)>100

Section 2: Mechanistic Insight - Apoptosis Detection

Rationale: If a compound exhibits cytotoxicity, the next logical question is whether it kills cells via apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Distinguishing between these is crucial, as apoptosis induction is often a desired trait for anti-cancer agents. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[5][6] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent DNA intercalator that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[7] Dual staining allows for the differentiation of four cell populations via flow cytometry:

  • Annexin V- / PI-: Live, healthy cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic/necrotic cells.

  • Annexin V- / PI+: Necrotic cells (rarely observed).

Protocol 2: Apoptosis Assay using Annexin V/PI Staining

Materials:

  • Cells treated with the test compound at ~1x and 2x its IC50 value.

  • Untreated and vehicle-treated control cells.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10x Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Seed cells (e.g., 1 x 10^6 cells in a T25 flask) and treat with the compound for a specified time (e.g., 24 or 48 hours).[7]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet everything by centrifugation (e.g., 500 x g for 5 minutes).[7][8]

  • Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.

  • Staining:

    • Prepare 1x Binding Buffer by diluting the 10x stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1x Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]

  • Data Acquisition: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[7][8] Be sure to include unstained, Annexin V only, and PI only controls to set up compensation and gates correctly.

Data Presentation: Hypothetical Apoptosis Analysis
TreatmentLive Cells (%) (Ann V- / PI-)Early Apoptotic (%) (Ann V+ / PI-)Late Apoptotic/Necrotic (%) (Ann V+ / PI+)
Vehicle Control95.12.52.4
Compound (1x IC50)55.335.88.9
Compound (2x IC50)20.758.121.2

Section 3: Mechanistic Insight - Cell Cycle Analysis

Rationale: Many cytotoxic compounds, particularly those developed for oncology, function by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis.[9] Analyzing the cell cycle distribution of a cell population following treatment can therefore reveal a key aspect of a compound's mechanism of action. This is most commonly achieved by staining fixed, permeabilized cells with a fluorescent DNA-binding dye like Propidium Iodide (PI). The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[10] Flow cytometry can then distinguish cells in different phases:

  • G0/G1 phase: Normal (2n) DNA content.

  • S phase: Intermediate DNA content (between 2n and 4n).

  • G2/M phase: Doubled (4n) DNA content.

Workflow for Cell Cycle Analysis

A Harvest & Count Cells (Treated and Control) B Wash with PBS A->B C Fix cells in cold 70% Ethanol (dropwise while vortexing) B->C D Incubate at 4°C (≥2 hours to overnight) C->D E Wash with PBS to remove Ethanol D->E F Resuspend in PI Staining Buffer (contains RNase A and PI) E->F G Incubate 30 min in the dark F->G H Analyze on Flow Cytometer (Linear scale for DNA content) G->H

Caption: Standard workflow for cell cycle analysis using PI staining.

Protocol 3: Cell Cycle Analysis by PI Staining

Materials:

  • Cells treated with the test compound at its IC50 value.

  • Untreated and vehicle-treated control cells.

  • Cold PBS.

  • Cold 70% Ethanol.

  • PI Staining Solution (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A).[10]

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample. Centrifuge and discard the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS. Centrifuge and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of cold 70% ethanol drop-by-drop to avoid cell clumping.[10]

  • Incubation: Fix the cells for at least 2 hours (or overnight) at 4°C.

  • Rehydration & Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet once with PBS. Resuspend the cells in 500 µL of PI Staining Solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase A is critical for degrading RNA, which PI can also bind to, ensuring the signal is specific to DNA.[10]

  • Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel detecting PI, and gate out doublets to ensure accurate analysis.[11]

Data Presentation: Hypothetical Cell Cycle Distribution
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Vehicle Control55.228.116.71.5
Compound (IC50)15.410.574.18.2

An accumulation of cells in the G2/M phase, as shown in this hypothetical data, would suggest the compound interferes with mitosis or the G2 checkpoint.

Section 4: Exploratory Mechanism of Action - Wnt/β-Catenin Pathway Analysis

Rationale: Once the phenotypic effects of the compound are established (e.g., cytotoxicity via apoptosis and G2/M arrest), the focus can shift to identifying the underlying molecular pathways. The Wnt/β-catenin signaling pathway is a fundamental regulator of cell proliferation, differentiation, and survival; its dysregulation is a hallmark of many cancers.[12][13] A common method to assess the activity of this pathway is a luciferase reporter assay.[14] This involves using cells stably or transiently transfected with a reporter plasmid containing TCF/LEF binding sites (which are activated by β-catenin) upstream of a luciferase gene (TOP-Flash). A control plasmid with mutated binding sites (FOP-Flash) is used to measure non-specific activity. An increase in the TOP/FOP luciferase ratio indicates pathway activation.

Wnt/β-Catenin Signaling Pathway Overview

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (APC, Axin, GSK3β) BetaCatenin_p β-catenin (p) DestructionComplex->BetaCatenin_p Phosphorylates Proteasome Proteasome BetaCatenin_p->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF TargetGenes_off Target Genes OFF (e.g., c-Myc, Cyclin D1) TCF_LEF_off->TargetGenes_off Wnt Wnt Ligand Receptors Frizzled/LRP5/6 Wnt->Receptors Dsh Dsh Receptors->Dsh Recruits Dsh->DestructionComplex Inhibits BetaCatenin_stable β-catenin (stable) Nucleus Nucleus BetaCatenin_stable->Nucleus Accumulates & Translocates TCF_LEF_on TCF/LEF BetaCatenin_stable->TCF_LEF_on Binds to TargetGenes_on Target Genes ON (Proliferation) TCF_LEF_on->TargetGenes_on

Caption: Simplified diagram of the canonical Wnt/β-catenin signaling pathway.

Protocol 4: High-Level Wnt/β-Catenin Reporter Assay

This protocol provides a general outline. Specific details will depend on the chosen reporter system and cell line.

Procedure:

  • Transfection: Co-transfect the chosen cell line (e.g., HEK293T) with either the TOP-Flash or FOP-Flash reporter plasmid, along with a Renilla luciferase plasmid (to normalize for transfection efficiency).

  • Treatment: After 24 hours, treat the transfected cells with N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine at various concentrations. Include a positive control (e.g., LiCl, a GSK3β inhibitor that activates the pathway) and a vehicle control.[13]

  • Lysis and Readout: After 24-48 hours of treatment, lyse the cells and measure both Firefly (from TOP/FOP) and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Analysis: For each sample, calculate the ratio of Firefly to Renilla luciferase activity. Then, calculate the TOP/FOP ratio for each condition. An increase in this ratio compared to the vehicle control suggests pathway activation, while a decrease suggests inhibition.

References

  • Adan, A., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Pozarowski, P., et al. (2003). Assaying cell cycle status using flow cytometry. PMC. [Link]

  • Han, J., et al. (2018). Effect of brimonidine, an α2 adrenergic agonist, on human meibomian gland epithelial cells. PMC. [Link]

  • University of South Florida Health. Apoptosis Protocols. [Link]

  • ResearchGate. Effect of brimonidine, an α2 adrenergic agonist, on human meibomian gland epithelial cells. [Link]

  • Bio-Rad. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]

  • ResearchGate. Signaling pathways postulated to be involved in the neuroprotective role of brimonidine against retinal neurodegeneration in diabetes. [Link]

  • Patsnap Synapse. What is the mechanism of Brimonidine Tartrate?. [Link]

  • Advanced Cell Diagnostics. Wnt / β-Catenin Signaling Pathway. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • Stanford University. How to detect and activate Wnt signaling. [Link]

  • Biocompare. Cell Cycle Analysis with Flow Cytometry. [Link]

  • baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]

  • ARVO Journals. The effects of brimonidine on human Meibomian gland epithelial cells. [Link]

  • Wikipedia. Brimonidine. [Link]

  • National Library of Medicine. Effect of brimonidine, an α2 adrenergic agonist, on human meibomian gland epithelial cells. [Link]

  • Valeriano, M., et al. (2018). Wnt/β-Catenin Signaling as a Molecular Target by Pathogenic Bacteria. PMC. [Link]

  • ChemBK. (3E)-N,5-bis(4-chlorophenyl)-3-(propan-2-ylimino)-3,5-dihydrophenazin-2-amine. [Link]

  • RayBiotech. Wnt/beta-Catenin Pathway. [Link]

  • PubChem. N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. [Link]

  • Global Substance Registration System. N,5-BIS(4-CHLOROPHENYL)-3,5-DIHYDRO-3-IMINO-2-PHENAZINAMINE. [Link]

  • Wróbel, A., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. MDPI. [Link]

  • Lee, J., et al. (2016). Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells. PMC. [Link]

Sources

Application Notes & Protocols: A-Z Guide for the In Vitro Evaluation of Phenazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phenazine derivatives represent a vast and versatile class of nitrogen-containing heterocyclic compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Their planar, redox-active structure allows for diverse mechanisms of action, such as DNA intercalation, generation of reactive oxygen species (ROS), and enzyme inhibition.[2] This comprehensive guide provides an in-depth framework for the in vitro investigation of phenazine derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. We offer detailed, step-by-step methodologies for core assays, structured data presentation formats, and visualizations of key workflows and signaling pathways to empower researchers in their discovery and development efforts.

Section 1: Foundational Assays for Antimicrobial Activity

Phenazine derivatives, particularly those produced by microorganisms like Pseudomonas aeruginosa, are renowned for their potent antimicrobial effects.[1] Their activity often stems from their ability to undergo redox cycling, which generates toxic reactive oxygen species (ROS) that damage cellular components, and their capacity to intercalate with bacterial DNA.[2] The following protocols are fundamental for quantifying this activity.

Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay is the gold standard for assessing bacteriostatic activity.

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the phenazine derivative. Bacterial growth is assessed after a defined incubation period, typically by observing turbidity.

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve the phenazine derivative in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution. Prepare serial twofold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar plate. Select several colonies to inoculate a tube of MHB and incubate until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation: Add 100 µL of the final bacterial suspension to each well of the microtiter plate, bringing the total volume to 200 µL. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[3]

  • Reading Results: The MIC is the lowest concentration of the phenazine derivative at which there is no visible turbidity. A microplate reader can be used to measure absorbance at 600 nm for a more quantitative assessment.

Data Presentation: Example MIC Values for Phenazine Derivatives

Summarizing results in a clear table is crucial for comparing the potency of different derivatives.

Phenazine DerivativeTarget OrganismMIC (µM)Reference
Bromophenazine AnalogueStaphylococcus aureus0.78–1.56[4]
Bromophenazine AnalogueStaphylococcus epidermidis0.78–1.56[5]
Halogenated Phenazine (HP-1)S. aureus1.56[6]
2-Bromo-1-hydroxyphenazineS. aureus6.25[7]
PyocyaninS. aureus50[6]
Phenazine-1-carboxylic acid (PCA)Candida albicans17.44-34.87 ppm[8]

Section 2: Anticancer & Cytotoxicity Profiling

Many synthetic and natural phenazines exhibit significant antiproliferative activity against various cancer cell lines.[1][9] Their mechanisms often involve inducing programmed cell death (apoptosis), arresting the cell cycle, or inhibiting key enzymes like topoisomerases.[10][11]

Protocol 2.1: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a robust and sensitive colorimetric method for determining cell density, based on the measurement of cellular protein content.[12][13] It is less prone to interference from redox-active compounds compared to tetrazolium-based assays (e.g., MTT).

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells.[14]

Step-by-Step Methodology:

  • Cell Seeding: Plate adherent cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the phenazine derivative in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium. Add 50-100 µL of cold 10% (wt/vol) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[15]

  • Washing: Wash the plates four to five times with slow-running tap water or 1% (vol/vol) acetic acid to remove excess TCA and medium components.[15][16] Allow the plates to air-dry completely.

  • Staining: Add 50-100 µL of 0.4% (wt/vol) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[15]

  • Wash and Solubilize: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[15] Allow the plates to air-dry. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[15][16]

  • Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.[12][14] The percentage of cell growth inhibition can be calculated relative to the vehicle-treated control cells.

Protocol 2.2: Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This assay quantitatively determines the percentage of cells undergoing apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[17][18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[17]

Step-by-Step Methodology:

  • Cell Treatment: Seed 1-2 x 10⁶ cells in a suitable culture flask or plate. Treat with the phenazine derivative at the desired concentration (e.g., its IC50 value) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each treatment condition.[19]

  • Washing: Centrifuge the cell suspension (e.g., at 400-600 x g for 5 minutes) and wash the cells once with cold 1X Phosphate-Buffered Saline (PBS).[20]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of ~1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[21]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[21]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation: Example Cytotoxicity of Phenazine Derivatives

IC50 values are the standard metric for reporting cytotoxicity and allow for direct comparison of compound potency.

Phenazine DerivativeCancer Cell LineCell Line TypeIC50 (µM)Reference
Cationic Phenazine 2²⁺A2780Ovarian Carcinoma~2.5
Cationic Phenazine 2²⁺A2780CIS (Resistant)Ovarian Carcinoma~5
Phthalazine Derivative 12bHCT-116Colon Carcinoma0.32[22]
Phthalazine Derivative 13cHCT-116Colon Carcinoma0.64[9][22]
AotaphenazineMDA-MB-231Breast Carcinoma26.30
AotaphenazineHeLaCervical Carcinoma37.79[23]
Phenazine (unsubstituted)HepG2Hepatocellular Carcinoma7.8 (48h)[24]
Visualization: Apoptosis Signaling Pathway

Many phenazine derivatives induce apoptosis via the intrinsic (mitochondrial-mediated) pathway. This involves the generation of ROS, disruption of mitochondrial membrane potential, and activation of a caspase cascade.

apoptosis_pathway cluster_stress Cellular Stress cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Phenazine Phenazine Derivative ROS ↑ Reactive Oxygen Species (ROS) Phenazine->ROS Bax Bax Activation ROS->Bax Bcl2 Bcl-2 Inhibition ROS->Bcl2 Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Forms Apoptosome Apaf1 Apaf-1 Apaf1->Casp9 Forms Apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway often triggered by phenazine-induced ROS.

Section 3: Mechanistic Insights

Understanding how a compound works is as important as knowing that it works. The following protocols help elucidate common mechanisms of action for phenazine derivatives.

Protocol 3.1: In Vitro Reactive Oxygen Species (ROS) Detection

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a reliable tool for measuring intracellular ROS.[25][26] Inside the cell, esterases cleave the diacetate group, trapping non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[27][28]

Step-by-Step Methodology:

  • Cell Culture: Seed cells (e.g., HCT116) in a 24-well plate or a black, clear-bottom 96-well plate and allow them to adhere overnight.[26]

  • Compound Treatment: Treat cells with the phenazine derivative for the desired time. Include a positive control (e.g., H₂O₂) and a negative (vehicle) control.

  • Probe Loading: Remove the treatment medium and wash the cells once with serum-free medium (e.g., DMEM).[25]

  • Staining: Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium. Add this solution to each well and incubate at 37°C for 30 minutes in the dark.[25]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.[26]

  • Measurement: Add PBS to each well. Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/530 nm) or visualize the cells using a fluorescence microscope.[27]

Visualization: Experimental Workflow for ROS Detection

ros_workflow cluster_prep Preparation cluster_treat Treatment cluster_stain Staining cluster_read Analysis A 1. Seed Cells (e.g., 96-well plate) B 2. Incubate 24h (Allow Adhesion) A->B C 3. Treat with Phenazine Derivative B->C D 4. Wash with Serum-Free Medium C->D E 5. Load with 10µM DCFH-DA (30 min, 37°C) D->E F 6. Wash 2x with PBS E->F G 7. Measure Fluorescence (Ex/Em: 485/530 nm) F->G

Caption: Workflow for measuring intracellular ROS using the DCFH-DA probe.

Section 4: Physicochemical Characterization

The redox properties of phenazines are central to their biological activity and are crucial for applications like redox flow batteries.[29][30]

Protocol 4.1: Conceptual Outline for Cyclic Voltammetry (CV)

Principle: CV is an electrochemical technique used to study the redox behavior of a compound. It measures the current that develops in an electrochemical cell as the voltage is varied. For a redox-active compound like a phenazine, the resulting voltammogram provides information on its reduction and oxidation potentials.

Conceptual Protocol:

  • Sample Preparation: Dissolve the phenazine derivative (e.g., 5 mM) in a suitable non-aqueous solvent (e.g., 1,2-dimethoxyethane) containing a supporting electrolyte (e.g., 0.5 M TBAPF₆).[30]

  • Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver wire pseudo-reference electrode.[30]

  • Measurement: Scan the potential between defined limits and record the resulting current. The peaks in the voltammogram correspond to the reduction and oxidation events of the phenazine derivative. An internal standard like ferrocene is often used for calibration.[30]

  • Analysis: The peak potentials provide the formal redox potential (E½), a key parameter indicating the electron-donating or -accepting power of the molecule. This data is invaluable for understanding its potential for ROS generation or its suitability as an anolyte or catholyte in batteries.[29]

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Vogels, N., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21). Retrieved from [Link]

  • Hu, Y., et al. (2022). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Molecules, 27(9), 2633. Retrieved from [Link]

  • JoVE. (2019). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Retrieved from [Link]

  • Wang, Y., et al. (2024). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 29(20), 4780. Retrieved from [Link]

  • Vogels, N., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e2098. Retrieved from [Link]

  • Wang, Y., et al. (2024). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. ResearchGate. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116. Retrieved from [Link]

  • Eruslanov, E., & Kusmartsev, S. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. JoVE (Journal of Visualized Experiments), (158), e60223. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Elmes, R. B., et al. (2016). Phenazine Cations as Anticancer Theranostics. Inorganic chemistry, 55(15), 7592–7599. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis. Retrieved from [Link]

  • Conda-Sheridan, M., et al. (2017). Simple Synthesis of Endophenazine G and Other Phenazines and Their Evaluation as Anti-Methicillin-Resistant Staphylococcus Aureus Agents. European journal of medicinal chemistry, 126, 1032–1040. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Initial library of 5 phenazine natural products and 8 synthetic.... Retrieved from [Link]

  • International Journal of Chemical Studies. (2025). Synthesis and biological activity of phenazine derivatives: Antibacterial and antifungal assessments. Retrieved from [Link]

  • ACS Publications. (2022). Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning. ACS Omega. Retrieved from [Link]

  • PubMed. (2009). Phenazine 5,10-dioxide derivatives as hypoxic selective cytotoxins: Part II. Structure-activity relationship studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling. Sustainable Energy & Fuels. Retrieved from [Link]

  • ACS Publications. (2019). Phenazine Natural Products: Biosynthesis, Synthetic Analogues, and Biological Activity. Chemical Reviews. Retrieved from [Link]

  • Newman, D. K., & Per-Corral, A. (2020). A phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites. Current opinion in microbiology, 55, 105–113. Retrieved from [Link]

  • McGuigan, C. F., & Li, X. F. (2014). Cytotoxicity and genotoxicity of phenazine in two human cell lines. Toxicology in vitro : an international journal published in association with BIBRA, 28(4), 570–577. Retrieved from [Link]

  • Garrison, A. T., et al. (2015). Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent. Bioorganic & medicinal chemistry, 23(17), 5966–5974. Retrieved from [Link]

  • Tang, B., et al. (2023). Modification and Electrochemical Performance of Phenazine based Electrode Materials. IOP Conference Series: Earth and Environmental Science, 1187, 022037. Retrieved from [Link]

  • Unveiling Phenazine Derivatives: Structure, Synthesis, And Applications. (2025). Retrieved from [Link]

  • Amino group enhanced phenazine derivatives as electrode materials for lithium storage. (n.d.). Retrieved from [Link]

  • ACS Publications. (2022). Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning. ACS Omega. Retrieved from [Link]

  • Al-Mterin, M., et al. (2025). Aotaphenazine, a rare hydrophenazine, targets topoisomerase II with anticancer efficacy: In silico to in vitro evidence. bioRxiv. Retrieved from [Link]

  • Hu, Y., et al. (2022). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Molecules (Basel, Switzerland), 27(9), 2633. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 curves for compounds (6c, 12b, 12c and 13c) against the VEGFR-2 kinase. Retrieved from [Link]

  • Garrison, A. T., et al. (2015). Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents. Current topics in medicinal chemistry, 15(13), 1277–1290. Retrieved from [Link]

  • PubMed. (2024). Evaluation of Phenazine Derivatives from the Lichen-Associated Streptomyces flavidovirens as Potent Antineuroinflammatory Agents In Vitro and In Vivo. Retrieved from [Link]

  • Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. (2025). Retrieved from [Link]

  • ResearchGate. (2020). (PDF) In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review. Retrieved from [Link]

  • Dastidar, S. G., et al. (2000). In vitro and in vivo antimicrobial action of fluphenazine. The Journal of antimicrobial chemotherapy, 45(3), 323–330. Retrieved from [Link]

  • Motohashi, N., et al. (2020). In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review. Journal of applied toxicology : JAT, 41(4), 517–531. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro antimicrobial activity of the synthesized compounds. Retrieved from [Link]

Sources

The Dual Role of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine: A Critical Intermediate and Monitored Impurity in Clofazimine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the intricate landscape of pharmaceutical synthesis, certain molecules occupy a fascinating dual position, acting as both essential building blocks and critical process-related impurities. N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, a compound also identified in pharmacopeial standards as Clofazimine EP Impurity A, exemplifies this duality.[1][2][3] It serves as the penultimate intermediate in several synthetic routes to Clofazimine, a cornerstone medication in the multidrug therapy for leprosy and an increasingly important agent against multidrug-resistant tuberculosis.[3][4] This guide provides an in-depth exploration of this compound, offering detailed protocols for its synthesis and subsequent conversion, analytical methodologies for its characterization and quantification, and insights into its significance in the manufacturing of the active pharmaceutical ingredient (API) Clofazimine.

Section 1: Synthetic Pathway and Mechanistic Insights

The synthesis of Clofazimine hinges on the construction of the core phenazine ring system, a process in which N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine emerges as the direct precursor. The overall synthetic strategy generally involves the coupling of aniline precursors followed by an oxidative cyclization to form the characteristic tricyclic phenazine structure.

A contemporary and efficient method involves a four-step sequence starting from readily available p-chloroaniline and 1-fluoro-2-nitrobenzene, culminating in the formation of our topic compound, which is then converted to Clofazimine.[4]

Synthesis of the Precursor: N,N'-Bis(4-chlorophenyl)-o-phenylenediamine

The initial steps of the synthesis focus on constructing the diarylamine precursor necessary for the subsequent cyclization. This typically involves:

  • Nucleophilic Aromatic Substitution: The reaction between p-chloroaniline and an o-dihalo- or o-nitrohalobenzene derivative to form a substituted diphenylamine.

  • Reduction: If a nitro group is used, it is subsequently reduced to the corresponding amine, yielding a substituted o-phenylenediamine derivative.

Formation of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine via Oxidative Cyclization

The pivotal step in forming the phenazine core is the oxidative cyclization of the N,N'-diaryl-o-phenylenediamine precursor. Ferric chloride (FeCl₃) is a commonly employed and cost-effective oxidizing agent for this transformation.[4]

Causality of Experimental Choices:

  • Oxidizing Agent: Ferric chloride is a strong enough oxidant to facilitate the C-N bond formation required for cyclization but is selective enough to minimize over-oxidation and side-product formation when conditions are controlled.

  • Acidic Medium: The reaction is typically carried out in a mixture of acids, such as hydrochloric acid and acetic acid.[4] The acidic environment protonates the nitrogen atoms, increasing the electrophilicity of the aromatic rings and facilitating the cyclization cascade. It also serves to keep the resulting phenazine salt soluble.

Proposed Reaction Mechanism:

While the precise mechanism can be complex, the FeCl₃-mediated oxidative cyclization is believed to proceed through a radical or radical-cation pathway.

  • Single-Electron Transfer (SET): The reaction likely initiates with a single-electron transfer from the electron-rich diarylamine precursor to Fe(III), generating a radical cation and Fe(II).

  • Intramolecular Cyclization: The generated radical cation undergoes intramolecular cyclization, forming a new C-N bond and a dihydro-phenazine intermediate.

  • Aromatization: Subsequent oxidation and deprotonation steps lead to the formation of the thermodynamically stable, conjugated phenazine ring system.

Section 2: Experimental Protocols

The following protocols are based on established laboratory procedures and are intended for use by trained professionals in a controlled laboratory setting.[4]

Protocol for the Synthesis of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine Hydrochloride

This protocol details the FeCl₃-mediated oxidative cyclization of the diarylamine precursor.

Materials and Reagents:

  • N,N'-Bis(4-chlorophenyl)-o-phenylenediamine

  • Anhydrous Ferric Chloride (FeCl₃)

  • Deionized Water

  • Acetic Acid

  • Hydrochloric Acid (concentrated)

  • Microwave Synthesis Reactor

  • Filtration apparatus

Procedure:

  • In an oven-dried 10 mL microwave vial, dissolve anhydrous ferric chloride (2.4 equivalents) in a mixture of water, acetic acid, and hydrochloric acid (4.5 equivalents).

  • To this solution, add the N,N'-Bis(4-chlorophenyl)-o-phenylenediamine precursor (1 equivalent).

  • Seal the vial and place it in a microwave reactor. Heat the heterogeneous solution to 110 °C for 90 minutes with stirring at 1200 rpm.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and wash thoroughly with excess deionized water to remove inorganic salts.

  • Dry the collected solid under reduced pressure. The resulting black solid is the hydrochloride salt of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. This intermediate is often used in the subsequent step without further purification.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Final API Synthesis p_chloroaniline p-Chloroaniline nitro_adduct N-(4-Chlorophenyl)-2-nitroaniline p_chloroaniline->nitro_adduct o_nitrofluorobenzene o-Nitrofluorobenzene o_nitrofluorobenzene->nitro_adduct diamine_intermediate N,N'-Bis(4-chlorophenyl)- o-phenylenediamine nitro_adduct->diamine_intermediate Reduction (e.g., H₂, Pd/C) phenazine_HCl N,5-Bis(4-chlorophenyl)-3-imino- 3,5-dihydrophenazin-2-amine HCl diamine_intermediate->phenazine_HCl FeCl₃, HCl, Acetic Acid Microwave, 110°C clofazimine Clofazimine (API) phenazine_HCl->clofazimine Isopropylamine, Acetic Acid 1,4-Dioxane, 140°C

Caption: Synthetic pathway to Clofazimine via the phenazine intermediate.

Protocol for the Synthesis of Clofazimine from the Phenazine Intermediate

This protocol details the conversion of the intermediate to the final API, Clofazimine.

Materials and Reagents:

  • N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine Hydrochloride

  • Isopropylamine

  • Acetic Acid

  • 1,4-Dioxane

  • Syringe pump and tubular reactor setup (for flow chemistry) or microwave reactor

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • Prepare a premixed solution of the phenazine hydrochloride intermediate (1 equivalent), isopropylamine (15 equivalents), and acetic acid (1 equivalent) in 1,4-dioxane.

  • This reaction can be performed under either microwave or continuous flow conditions. For flow chemistry, pump the solution through a heated (140 °C) tubular reactor. For microwave synthesis, heat the solution in a sealed vial at 140 °C for 1 hour.[4]

  • After the reaction is complete, concentrate the resulting solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate mixture as the eluent to yield pure Clofazimine as a dark red solid.

Section 3: Analytical Characterization and Quality Control

As both a key intermediate and a potential impurity, the robust analytical characterization of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is paramount for ensuring the quality and purity of the final Clofazimine API.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the methods of choice for the separation and quantification of Clofazimine and its related impurities.[5][6]

Table 1: Representative UHPLC Method Parameters for Impurity Profiling

ParameterConditionRationale
Column Fused-core particle technology (e.g., C18)Provides high-resolution separation with shorter run times and lower backpressure.
Mobile Phase Gradient elution with an LC-MS compatible mobile phase (e.g., ammonium acetate buffer and methanol/acetonitrile)Allows for the effective separation of compounds with a range of polarities, including the API and its impurities.[5]
Flow Rate Typically 0.8 - 1.2 mL/minOptimized for efficient separation on the selected column.
Detection UV at 284 nmA suitable wavelength for the detection of both Clofazimine and its phenazine-based impurities.[5]
Column Temp. 25-40 °CEnsures reproducible retention times and peak shapes.

Self-Validation in Protocol: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is fit for purpose.[5] The use of a photodiode array (PDA) detector allows for peak purity analysis, confirming that the chromatographic peak of the intermediate is not co-eluting with other impurities.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. The spectra will show characteristic signals for the aromatic protons and carbons of the phenazine core and the chlorophenyl substituents.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the elemental composition. Fragmentation patterns can also offer structural information.[7]

Diagram of Analytical Workflow:

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Sample In-process sample or final API Dissolution Dissolve in suitable solvent Sample->Dissolution UHPLC UHPLC-UV/PDA Dissolution->UHPLC Inject MS Mass Spectrometry Dissolution->MS NMR NMR Spectroscopy Dissolution->NMR Quantification Quantify Impurity A (vs. Reference Standard) UHPLC->Quantification Identification Identify Unknowns MS->Identification Structure Confirm Structure NMR->Structure

Caption: Analytical workflow for the control of the phenazine intermediate.

Section 4: Safety and Handling

Phenazine derivatives, as a class of compounds, should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[1][2]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

  • Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[1]

Conclusion

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine stands as a testament to the nuanced role of chemical entities in pharmaceutical manufacturing. As the direct precursor to Clofazimine, its efficient and high-purity synthesis is critical for the successful production of the final API. Simultaneously, as a known process-related impurity, its detection and quantification are vital for ensuring the safety and quality of the drug product. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently handle, synthesize, and analyze this important pharmaceutical intermediate.

References

  • ResearchGate. (n.d.). Mass spectra of phenazine derivative compound. Retrieved from [Link]

  • Murty, N. N. V. V. S. S. N., Bhattacharjee, A., Krishnamurthy, T., Rao, M. R. P., & Rao, G. N. (2020). Development And Validation of a LC-MS Compatible Method for Quantification of Degradation Impurities of Clofazimine Using UHPLC. Current Pharmaceutical Analysis, 16(7), 856–866. Available from: [Link]

  • Veeprho. (n.d.). Clofazimine EP Impurity A | CAS 102262-55-5. Retrieved from [Link]

  • SynZeal. (n.d.). Clofazimine EP Impurity A | 102262-55-5. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019037161A1 - Method for synthesizing key clofazimine intermediate n-(4-chlorphenyl)-1,2-phenylenediamine.
  • Impactfactor. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method For Estimation of Clofazimine in Soft Gelatine Capsule. Retrieved from [Link]

  • Kumar, A., et al. (2022). Continuous Flow Enabled Synthesis of Multiresistant Drug Clofazimine. Organic Process Research & Development. ACS Publications. Available from: [Link]

Sources

Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantification of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (Clofazimine)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, commonly known as Clofazimine. The method is designed for researchers, scientists, and drug development professionals requiring accurate quantification of Clofazimine in bulk drug substance and pharmaceutical formulations. The chromatographic separation is achieved on a C18 stationary phase with a simple isocratic mobile phase, providing excellent peak symmetry and resolution. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3]

Introduction and Scientific Rationale

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (Clofazimine) is a lipophilic riminophenazine dye with significant antimycobacterial and anti-inflammatory properties.[4][5][6] It is a cornerstone therapy for multidrug-resistant leprosy and is increasingly used in treatment regimens for drug-resistant tuberculosis.[5][7][8] Given its critical therapeutic role, a reliable and validated analytical method for its quantification is paramount for quality control, pharmacokinetic studies, and formulation development.

Causality of Method Selection: Clofazimine is a highly lipophilic (LogP ≈ 7.66) and weakly basic molecule that is practically insoluble in water.[6][8] These physicochemical properties dictate the choice of analytical methodology.

  • Reversed-Phase HPLC (RP-HPLC): This technique is the logical choice for separating hydrophobic molecules like Clofazimine.[9][10][11][12] The principle relies on the partitioning of the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[9][11][12] Clofazimine, being highly hydrophobic, will strongly interact with and be retained by a non-polar stationary phase, such as octadecylsilane (C18).[10]

  • UV-Vis Detection: The phenazine core of the Clofazimine molecule contains extensive conjugated double bonds, which act as a chromophore. This results in strong absorbance in the ultraviolet (UV) and visible regions of the electromagnetic spectrum, with reported maxima (λmax) at approximately 285 nm and 452-495 nm.[7][13] Detection at the higher wavelength (e.g., 495 nm) offers greater selectivity, as fewer endogenous or excipient materials are likely to interfere in the visible spectrum.[14]

This application note provides a comprehensive, self-validating protocol that ensures technical accuracy and reproducibility for the analysis of Clofazimine.

Compound Information

PropertyValueSource
Systematic Name N,5-bis(4-chlorophenyl)-3-[(propan-2-yl)imino]-3,5-dihydrophenazin-2-amine[6]
Common Name Clofazimine, B663[6]
CAS Number 2030-63-9[7]
Molecular Formula C27H22Cl2N4[6][7]
Molecular Weight 473.4 g/mol [6][7]
Appearance Dark red crystalline solid[5][6]
Solubility Practically insoluble in water; soluble in DMF, DMSO, methylene chloride.[5][7][15]
UV/Vis λmax ~285 nm, ~452 nm[7][13]
LogP ~7.66 (High Lipophilicity)[6]

Experimental Protocols

Materials and Instrumentation
  • Instrumentation: Agilent 1260 Infinity II HPLC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm particle size) or equivalent C18 column.

  • Chemicals & Reagents:

    • Clofazimine Reference Standard (≥98% purity)

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Phosphoric Acid (Analytical Grade)

    • Sodium Hydroxide (Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

Protocol 1: Preparation of Solutions

Mobile Phase Preparation (Acetonitrile : 0.1 M Phosphoric Acid, pH 2.9, 75:25 v/v):

  • Prepare 0.1 M Phosphoric Acid by carefully adding 6.8 mL of concentrated phosphoric acid (85%) to 900 mL of HPLC grade water and making the final volume up to 1000 mL.

  • Adjust the pH of the aqueous buffer to 2.9 using a sodium hydroxide solution. The acidic pH ensures that the basic amine functionalities on Clofazimine are protonated, leading to improved peak shape and consistent retention.

  • Mix 750 mL of Acetonitrile with 250 mL of the pH 2.9 phosphoric acid buffer.

  • Filter the final mobile phase through a 0.45 µm membrane filter to remove particulates.

  • Degas the mobile phase for 15 minutes using an ultrasonic bath or vacuum degassing system to prevent pump cavitation and baseline noise.

Diluent Preparation (Methanol):

  • Use HPLC-grade Methanol as the diluent for preparing standard and sample solutions. Clofazimine exhibits good solubility in methanol.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of Clofazimine Reference Standard.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of Methanol and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up the volume to 100 mL with Methanol and mix thoroughly. This stock solution is stable for several days when stored at 2-8°C and protected from light.

Working Standard Solutions (e.g., for Linearity Curve):

  • Prepare a series of working standards (e.g., 5, 10, 20, 30, 40, 50 µg/mL) by making appropriate serial dilutions of the Standard Stock Solution with Methanol.

Protocol 2: HPLC System Configuration

The following table summarizes the optimized chromatographic conditions.

ParameterConditionRationale
Column C18 (150 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for the highly hydrophobic Clofazimine molecule.[10]
Mobile Phase Acetonitrile : 0.1M H3PO4 (pH 2.9) (75:25, v/v)The high organic content is necessary to elute the lipophilic analyte. The acidic buffer controls the ionization state for better peak shape.[14]
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency without generating excessive backpressure.
Elution Mode IsocraticSimplifies the method, enhances reproducibility, and is suitable as Clofazimine is the primary analyte of interest.[16]
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Detection Wavelength 495 nmOffers high sensitivity and selectivity for Clofazimine, minimizing interference from other substances.[14]
Run Time 10 minutesSufficient to allow for the elution of Clofazimine and any potential early-eluting impurities.
Protocol 3: Method Validation Workflow

This method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[1][2][3] The key validation parameters are outlined below.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, excipients).Peak purity index > 0.999; no interference at the retention time of Clofazimine in placebo/blank injections.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 5-50 µg/mL).
Accuracy To measure the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.RSD ≤ 2.0% after minor changes in flow rate (±0.1 mL/min), pH (±0.2), and mobile phase composition (±2%).

Expected Results and Data Presentation

Under the conditions described, Clofazimine should elute as a sharp, symmetrical peak with an expected retention time of approximately 5-7 minutes.

Table of Typical Validation Results (Example Data):

Validation ParameterResult
Retention Time ~6.2 min
Linearity Range 5 - 50 µg/mL
Correlation Coefficient (r²) 0.9998
Accuracy (% Recovery) 99.5% - 101.2%
Precision (RSD) Repeatability: 0.85%; Intermediate: 1.2%
LOD ~0.20 µg/mL[17]
LOQ ~0.70 µg/mL
Tailing Factor < 1.2

Workflow Visualization

The following diagram illustrates the logical workflow for the development and validation of the HPLC method for Clofazimine.

HPLC_Workflow A Step 1: Analyte Characterization (Clofazimine Properties: Lipophilicity, UV λmax) B Step 2: Method Development - Select C18 Column - Optimize Mobile Phase (ACN/Buffer) - Set Detector Wavelength (495 nm) A->B Informs C Step 3: Solution Preparation - Mobile Phase - Standard Stock & Working Solutions - Sample Solutions B->C Defines D Step 4: HPLC System Setup - Install Column - Set Flow Rate, Temp, Wavelength - Equilibrate System C->D Provides F Step 6: Data Acquisition & Analysis - Inject Standards & Samples - Integrate Peaks - Calculate Concentrations D->F Enables E Step 5: Method Validation (ICH Q2 R1) - Specificity - Linearity & Range - Accuracy & Precision - LOD/LOQ - Robustness E->F Validates G Step 7: Final Report & Application Note - Summarize Data - Confirm Method Suitability F->G Generates

Caption: Logical workflow for Clofazimine HPLC method development and validation.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of Clofazimine. The comprehensive validation protocol ensures that the method is reliable and suitable for its intended purpose in a research or quality control environment. The use of a common C18 column and a straightforward isocratic mobile phase makes this method easily transferable and applicable in most analytical laboratories.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Gatti, N. K., & De Logu, A. (2003). Determination of Clofazimine in Leprosy Patients by High-Performance Liquid Chromatography. Journal of Analytical Toxicology, 27(6), 378–380. [Link]

  • National Center for Biotechnology Information. (n.d.). Clofazimine. PubChem Compound Database. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Patel, H. A., et al. (2020). Development and Validation of Stability Indicating RP-HPLC Method For Estimation of Clofazimine in Soft Gelatine Capsule. World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1685-1698. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Pforte, F., et al. (1998). HPLC determination of clofazimine in tissues and serum of mice after intravenous administration of nanocrystalline or liposomal formulations. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 757–763. [Link]

  • ChemBK. (n.d.). (3E)-N,5-bis(4-chlorophenyl)-3-(propan-2-ylimino)-3,5-dihydrophenazin-2-amine. [Link]

  • National Center for Biotechnology Information. (n.d.). N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. PubChem Compound Database. [Link]

  • Venter, C., et al. (2023). Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin... Methods and Protocols, 6(6), 104. [Link]

  • Krishna, D. R., et al. (1997). Characterization of clofazimine metabolites in humans by HPLC-electrospray mass spectrometry. Arzneimittel-Forschung, 47(3), 303-306. [Link]

  • Patel, H. A., et al. (2020). Estimation of clofazimine in capsule dosage form by using UV-VIS Spectroscopy. ResearchGate. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]

  • ResearchGate. (n.d.). Overline spectra of clofazimine. [Link]

  • Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. [Link]

  • Reddy, V. M., et al. (2019). The Physicochemical Basis of Clofazimine-Induced Skin Pigmentation. ResearchGate. [Link]

Sources

Application Notes and Protocols for N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (CP-Phenazine) in Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Promise of Phenazine Scaffolds in Live-Cell Imaging

Phenazine derivatives are a compelling class of heterocyclic compounds that have garnered significant interest in the field of biomedical imaging. Their rigid, planar structure and tunable electronic properties make them excellent candidates for the development of fluorescent probes. These probes often exhibit desirable characteristics such as high photostability, large Stokes shifts, and sensitivity to the local microenvironment, enabling high-contrast imaging of specific cellular components and processes.[1][2][3][4] This application note provides a detailed guide for the prospective use of a novel phenazine derivative, N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (referred to herein as CP-Phenazine), for fluorescence imaging in live cells.

While specific data on the fluorescent properties of CP-Phenazine are emerging, its structural similarity to other phenazine-based probes suggests its potential as a valuable tool for researchers in cell biology and drug development.[5] This document outlines the general principles, hypothetical photophysical properties based on its chemical structure, and detailed protocols for its application in fluorescence microscopy.

Physicochemical Properties and Handling

A foundational understanding of the physicochemical properties of a fluorescent probe is critical for its effective application.

PropertyValueSource
Molecular Formula C₂₄H₁₆Cl₂N₄[6][7]
Molecular Weight 431.3 g/mol [6][8]
CAS Number 102262-55-5[6][8]
Appearance (Not specified, likely a colored crystalline solid)
Solubility Insoluble in water; likely soluble in organic solvents such as DMSO, DMF, and chloroform.[9]

Stock Solution Preparation:

It is recommended to prepare a high-concentration stock solution of CP-Phenazine in anhydrous dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared by dissolving 4.31 mg of the compound in 1 mL of DMSO.

  • Storage: Store the stock solution at -20°C, protected from light. Multiple freeze-thaw cycles should be avoided to ensure the integrity of the compound.

Hypothesized Mechanism of Action and Cellular Targeting

The precise cellular target of CP-Phenazine is yet to be elucidated. However, based on the lipophilic nature conferred by the two chlorophenyl groups, it is plausible that the probe may preferentially accumulate in lipid-rich environments such as the endoplasmic reticulum, Golgi apparatus, or lipid droplets. The imino and amine functionalities may also contribute to specific interactions with cellular components through hydrogen bonding.

Alternatively, the phenazine core is known to interact with nucleic acids.[10] Therefore, CP-Phenazine could potentially act as a nuclear or mitochondrial DNA stain. Further experimental validation is required to confirm its subcellular localization.

Experimental Protocols

The following protocols are provided as a starting point for utilizing CP-Phenazine in cell imaging experiments. Optimization may be required for different cell types and experimental conditions.

I. Live Cell Staining and Imaging

This protocol describes the general procedure for staining live cultured cells with CP-Phenazine.

Materials:

  • CP-Phenazine stock solution (10 mM in DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Workflow:

LiveCellStaining A Prepare working solution of CP-Phenazine in culture medium B Remove culture medium from cells A->B 1. C Wash cells with PBS B->C 2. D Incubate cells with CP-Phenazine working solution C->D 3. E Wash cells to remove excess probe D->E 4. F Add fresh medium or imaging buffer E->F 5. G Image cells using fluorescence microscopy F->G 6.

Caption: Workflow for live-cell staining with CP-Phenazine.

Step-by-Step Protocol:

  • Cell Preparation: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Working Solution Preparation: On the day of the experiment, dilute the 10 mM CP-Phenazine stock solution in pre-warmed complete culture medium to the desired final concentration. A starting concentration range of 1-10 µM is recommended for initial experiments.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the CP-Phenazine working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined empirically.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Proceed with imaging using a fluorescence or confocal microscope. Based on the phenazine scaffold, excitation is anticipated in the blue-green region of the spectrum (e.g., 488 nm laser line) with emission in the green-to-red region.

II. Cytotoxicity Assessment

It is crucial to assess the potential cytotoxicity of any new fluorescent probe to ensure that the observed cellular dynamics are not due to adverse effects of the compound.

Materials:

  • Cultured cells

  • 96-well plates

  • CP-Phenazine stock solution

  • MTT or similar cell viability assay kit

Workflow:

CytotoxicityAssay A Seed cells in a 96-well plate B Treat cells with varying concentrations of CP-Phenazine A->B 1. C Incubate for a relevant time period (e.g., 24 hours) B->C 2. D Perform MTT or other viability assay C->D 3. E Measure absorbance or fluorescence D->E 4. F Calculate cell viability E->F 5.

Caption: Workflow for assessing the cytotoxicity of CP-Phenazine.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Treatment: The following day, treat the cells with a serial dilution of CP-Phenazine (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate at 37°C for a period relevant to your imaging experiments (e.g., 2, 4, or 24 hours).

  • Viability Assay: Perform a cell viability assay according to the manufacturer's instructions. For an MTT assay, this will involve incubating the cells with the MTT reagent, followed by solubilization of the formazan crystals.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the untreated control.

Potential Applications and Future Directions

The utility of CP-Phenazine as a fluorescent probe will depend on its specific photophysical properties and cellular localization. Potential applications could include:

  • Organelle-Specific Imaging: If the probe localizes to a specific organelle, it could be used to study the morphology and dynamics of that organelle in live cells.[1][4]

  • Monitoring Cellular Processes: The fluorescence of phenazine dyes can be sensitive to the local environment. If CP-Phenazine's fluorescence changes in response to alterations in pH, polarity, or the presence of specific ions or reactive oxygen species, it could be developed into a sensor for these parameters.[2][5]

  • Drug Discovery: The probe could be used in high-content screening assays to assess the effects of drug candidates on cellular morphology or specific cellular pathways.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescence signal - Incorrect filter set- Concentration of the probe is too low- Photobleaching- Check the excitation and emission spectra of similar phenazine dyes to select the appropriate filters.- Increase the concentration of CP-Phenazine or the incubation time.- Use an anti-fade mounting medium for fixed cells and minimize exposure time for live cells.
High background fluorescence - Incomplete removal of unbound probe- Probe precipitation- Increase the number and duration of washing steps.- Ensure the working solution is properly dissolved and does not contain precipitates.
Signs of cytotoxicity (e.g., cell rounding, detachment) - Probe concentration is too high- Prolonged incubation time- Perform a dose-response experiment to determine the optimal, non-toxic concentration.- Reduce the incubation time.

References

  • Wang, Z., Lyu, J., Sun, Y., et al. (2025). Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles. Materials Today Bio, 35, 102399.
  • Zhang, L., et al. (2021). A turn-on near-infrared fluorescence probe with aggregation-induced emission based on dibenzo[a,c]phenazine for detection of superoxide anions and its application in cell imaging. Analyst, 146(15), 4849-4855.
  • Wang, Z., Lyu, J., Sun, Y., et al. (2025). Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles. PubMed, 41142417.
  • Wang, Z., Lyu, J., Sun, Y., et al. (2025). Cell Wash-Free Fluorescent Probes Based on Phenothiazine and Phenoxazine with High Photostability and Large Stokes Shifts for Targeted Imaging of Subcellular Organelles. ResearchGate.
  • Jing, Y., Guo, M., Kong, X., et al. (2025). A Phenazine-Based Fluorescent Probe with Imidazoline-2-Thione for Rapid and Selective Detection of HOCl in Living Cells. Journal of Fluorescence.
  • PubChem. N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. PubChem.
  • ChemBK. (3E)-N,5-bis(4-chlorophenyl)-3-(propan-2-ylimino)-3,5-dihydrophenazin-2-amine. ChemBK.
  • Echemi. N,5-bis(4-chlorophenyl)-3-iminophenazin-2-amine. Echemi.
  • GSRS. N,5-BIS(4-CHLOROPHENYL)-3,5-DIHYDRO-3-IMINO-2-PHENAZINAMINE. GSRS.
  • Meskers, S. C. J., et al. (1997). Fluorescence and binding properties of phenazine derivatives in complexes with polynucleotides of various base compositions and secondary structures. Journal of Biomolecular Structure and Dynamics, 15(3), 547-560.

Sources

Application Notes & Protocols for Screening N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine for Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, hereafter referred to as B69, is a phenazine derivative and a known analog of clofazimine, a cornerstone drug in the treatment of leprosy and increasingly used for multidrug-resistant tuberculosis.[3][4][5] The structural similarity to a clinically effective agent provides a strong rationale for a comprehensive biological screening campaign to elucidate its therapeutic potential.

This document provides a structured, multi-tiered approach to systematically screen B69 for cytotoxic, antimicrobial, and anti-inflammatory activities. The protocols herein are designed to be self-validating through the inclusion of rigorous controls, and the narrative aims to provide not just the methodology, but the scientific reasoning behind the experimental design, empowering researchers to generate robust and interpretable data.

Compound Profile: B69

Before initiating any biological screening, a thorough understanding of the test article is essential.

  • IUPAC Name: N,5-bis(4-chlorophenyl)-3-iminophenazin-2-amine

  • Molecular Formula: C₂₄H₁₆Cl₂N₄[6][7]

  • Molecular Weight: 431.3 g/mol [6]

  • CAS Number: 102262-55-5[6]

Pre-clinical Context: As an analog of clofazimine, B69 has been previously investigated, revealing antiplasmodial activity and significant cytotoxic effects against HeLa cancer cells at concentrations of 2 µg/mL and above.[8] This existing data strongly supports further investigation into its anticancer potential and necessitates a careful dose-response characterization.

Preparation for In Vitro Assays: The solubility of B69 is poor in aqueous solutions. Therefore, a stock solution should be prepared in a suitable organic solvent, typically dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). This stock solution can then be serially diluted in cell culture medium for the assays. It is critical to ensure the final concentration of DMSO in the assay wells is non-toxic to the cells, typically ≤0.5%. A vehicle control (medium with the same final DMSO concentration as the highest dose of B69) must be included in all experiments to account for any solvent effects.

Tier 1 Screening: Cytotoxicity Profiling

Rationale: The initial and most critical step in screening any compound is to determine its effect on cell viability. This establishes a therapeutic window, differentiating between targeted biological activity and non-specific toxicity.[9][10] By testing against both cancerous and non-cancerous cell lines, a selectivity index can be determined, which is a preliminary indicator of the compound's potential as a cancer therapeutic.

Protocol 1: MTT Assay for Metabolic Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[11] In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[9]

Materials:

  • B69 stock solution (e.g., 10 mM in DMSO)

  • Human cervical cancer cell line (HeLa) and a non-cancerous human embryonic kidney cell line (HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at ~570 nm)

  • Positive control (e.g., Doxorubicin)

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa and HEK293 cells into separate 96-well plates at an empirically determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of B69 in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of B69 (e.g., from 0.1 µM to 100 µM).

  • Controls: Include the following controls on each plate:

    • Negative Control: Cells treated with medium only.

    • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the dilutions.

    • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

    • Blank Control: Medium only (no cells).

  • Incubation: Incubate the plates for an appropriate exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis & Presentation:

  • Subtract the average absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Table 1: Representative Cytotoxicity Data for B69

Cell Line Type IC₅₀ (µM) after 48h Selectivity Index (SI)
HeLa Cervical Carcinoma Value SI = IC₅₀ (HEK293) / IC₅₀ (HeLa)

| HEK293 | Non-cancerous Kidney | Value | - |

A higher selectivity index suggests a preferential effect on cancer cells.

Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed HeLa & HEK293 cells in 96-well plates C Treat cells with B69 and controls A->C B Prepare serial dilutions of B69 in medium B->C D Incubate for 48-72 hours C->D E Add MTT reagent, incubate 3-4 hours D->E F Solubilize formazan crystals E->F G Read absorbance at 570 nm F->G H Calculate % Viability vs. Vehicle Control G->H I Determine IC50 values via non-linear regression H->I

Caption: A streamlined workflow for assessing the cytotoxicity of B69.

Tier 2 Screening: Antimicrobial Potential

Rationale: The phenazine scaffold is a well-established pharmacophore in many natural antibiotics.[12] Therefore, evaluating B69 for antibacterial and antifungal activity is a logical progression. The first step is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism.[13][14]

Protocol 2: Broth Microdilution for MIC Determination

Principle: This method involves challenging a standardized suspension of bacteria with serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is recorded to identify the MIC.[15]

Materials:

  • Gram-positive bacterium (e.g., Staphylococcus aureus ATCC 29213)

  • Gram-negative bacterium (e.g., Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well U-bottom plates

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh (18-24h) agar plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[14] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution: Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate. Add 100 µL of B69 stock (prepared in MHB at twice the highest desired concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (wells 1-11). This brings the final volume to 100 µL and achieves the target bacterial density and compound concentrations.

  • Controls:

    • Growth Control (Well 11): 50 µL MHB + 50 µL inoculum (no compound).

    • Sterility Control (Well 12): 100 µL MHB only (no compound, no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Data Acquisition: The MIC is determined as the lowest concentration of B69 at which there is no visible turbidity (i.e., the first clear well).

Data Presentation: The results should be presented in a clear, tabular format.

Table 2: Representative Antimicrobial Activity Data for B69

Microorganism Strain ID Type MIC (µg/mL)
Staphylococcus aureus ATCC 29213 Gram-positive Value
Escherichia coli ATCC 25922 Gram-negative Value

| Candida albicans | ATCC 90028 | Fungus | Value |

Tier 3 Screening: Anti-inflammatory Activity

Rationale: Chronic inflammation is implicated in numerous diseases. Clofazimine, the parent compound of B69, is known to possess anti-inflammatory properties, partly by affecting neutrophils and macrophages.[16] A key mediator of inflammation is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by agents like bacterial lipopolysaccharide (LPS).[17] Screening for the ability of B69 to inhibit NO production is a robust method to identify potential anti-inflammatory effects.

Protocol 3: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

Principle: This assay quantifies the production of nitrite (a stable breakdown product of NO) in the supernatant of cultured macrophages using the Griess reagent.[18][19] A reduction in nitrite levels in the presence of the compound indicates inhibition of the NO synthesis pathway.

Materials:

  • Murine macrophage cell line (RAW 264.7)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrite standard solution (for standard curve)

  • Positive control inhibitor (e.g., Dexamethasone or L-NAME)

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the medium and add fresh medium containing various non-cytotoxic concentrations of B69 (determined from the Tier 1 screen). Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Controls:

    • Negative Control: Untreated cells (no B69, no LPS).

    • Positive Control: Cells treated with LPS only.

    • Inhibitor Control: Cells treated with a known iNOS inhibitor + LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new plate.

    • Add 50 µL of sulfanilamide solution and incubate for 10 minutes in the dark.

    • Add 50 µL of NED solution and incubate for another 10 minutes in the dark. A pink/magenta color will develop.

  • Data Acquisition: Measure the absorbance at 540 nm. Calculate the nitrite concentration in each sample using a standard curve generated with known concentrations of sodium nitrite.

Concurrent Viability Check: It is essential to run a parallel MTT assay on the same plate to confirm that any observed decrease in NO production is not simply due to B69-induced cell death.[17][20]

Data Analysis & Presentation:

  • Calculate the % NO Inhibition relative to the LPS-only control:

    • % Inhibition = [1 - (NO in Treated Sample / NO in LPS Control)] x 100

  • Present the % NO inhibition alongside the % cell viability at each concentration to provide a clear picture of the anti-inflammatory effect versus cytotoxicity.

Table 3: Representative Anti-inflammatory Activity of B69

B69 Conc. (µM) NO Inhibition (%) Cell Viability (%)
1 Value Value
5 Value Value
10 Value Value

| 25 | Value | Value |

Potential Mechanism of Action

pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO B69 B69 B69->NFkB Inhibition? B69->iNOS Inhibition?

Caption: Potential inhibitory points of B69 in the LPS-induced NO pathway.

Conclusion and Future Directions

This tiered screening protocol provides a comprehensive framework for the initial biological characterization of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (B69). Positive results in any of these assays would warrant further, more detailed investigation.

  • If Cytotoxic Activity is Confirmed: Subsequent studies could focus on the mechanism of cell death (e.g., apoptosis vs. necrosis) using assays like Annexin V/PI staining and cell cycle analysis.[21] The compound's effect on specific cancer-related pathways, such as topoisomerase inhibition, could also be explored, as this is a known mechanism for other phenazine derivatives.[21][22]

  • If Antimicrobial Activity is Observed: The screening should be expanded to include drug-resistant bacterial strains and clinical isolates.[23] Studies on the mechanism of action, such as effects on bacterial membrane integrity or DNA synthesis, would be the next logical step.

  • If Anti-inflammatory Activity is Identified: The effect of B69 on the expression of other pro-inflammatory cytokines (e.g., TNF-α, IL-6) should be evaluated using methods like ELISA.[24] Investigating the upstream signaling pathways, such as NF-κB and MAPK, would provide deeper mechanistic insight.[20]

By following this structured approach, researchers can efficiently and effectively profile the biological activities of B69, paving the way for more advanced pre-clinical development.

References

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.[Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test.[Link]

  • PubMed. Synthesis, biological evaluation, and metabolic stability of phenazine derivatives as antibacterial agents.[Link]

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[Link]

  • SEAFDEC/AQD Institutional Repository. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.[Link]

  • International Journal of Chemical Studies. Synthesis and biological activity of phenazine derivatives: Antibacterial and antifungal assessments.[Link]

  • Nature Protocols. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.[Link]

  • PubMed. Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II.[Link]

  • NCBI Bookshelf. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.[Link]

  • PubMed Central. Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease.[Link]

  • PubMed. Phenazine-1-carboxylic acid derivatives: design, synthesis and biological evaluation against Rhizoctonia solani Kuhn.[Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.[Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery.[Link]

  • ResearchGate. Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.[Link]

  • ResearchGate. Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents.[Link]

  • PubChem. N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine.[Link]

  • PubMed Central. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin.[Link]

  • PubMed. In vitro investigation of clofazimine analogues for antiplasmodial, cytotoxic and pro-oxidative activities.[Link]

  • Oxford Biomedical Research. Ultra Sensitive Assay for Nitric Oxide Synthase.[Link]

  • PubMed Central. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies.[Link]

  • PubMed Central. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.[Link]

  • MDPI. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction.[Link]

  • Asian Journal of Pharmaceutical and Clinical Research. IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisi.[Link]

  • JoVE. Novel Whole-tissue Quantitative Assay of Nitric Oxide Levels in Drosophila Neuroinflammatory Response.[Link]

  • ChemBK. (3E)-N,5-bis(4-chlorophenyl)-3-(propan-2-ylimino)-3,5-dihydrophenazin-2-amine.[Link]

  • Global Substance Registration System. N,5-BIS(4-CHLOROPHENYL)-3,5-DIHYDRO-3-IMINO-2-PHENAZINAMINE.[Link]

  • ResearchGate. The Phenazine Scaffold Used as Cytotoxic Pharmacophore Applied in Bactericidal, Antiparasitic and Antitumor Agents.[Link]

  • PubMed. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review.[Link]

  • American Society for Microbiology. Clofazimine Analogs with Efficacy against Experimental Tuberculosis and Reduced Potential for Accumulation.[Link]

  • ResearchGate. Anticancer activity, topoisomerase I inhibition, DNA 'light switch' behavior and molecular docking of two ruthenium complexes containing phenazine ring.[Link]

  • PubMed Central. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages.[Link]

  • PubMed. Clofazimine analogs with efficacy against experimental tuberculosis and reduced potential for accumulation.[Link]

  • PubMed. Chemotherapeutic activity of clofazimine and its analogues against Mycobacterium tuberculosis. In vitro, intracellular, and in vivo studies.[Link]

Sources

Troubleshooting & Optimization

Section 1: Understanding the Core Problem - Compound Properties and Baseline Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Solubility Enhancement for N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine and Related Phenazines

Welcome to the technical support center for N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this potent phenazine derivative. Due to its structural similarity to Clofazimine, many of the principles and techniques discussed here are broadly applicable to this class of highly lipophilic and poorly water-soluble compounds.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of formulating this molecule. Our approach is rooted in explaining the fundamental science behind each technique, empowering you to make informed decisions in your experimental design.

Q1: What is N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, and why is it so difficult to dissolve?

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine is a large, complex heterocyclic molecule belonging to the phenazine class.[1][2] Its structure features a rigid, planar phenazine core and two chlorophenyl groups, contributing to a high molecular weight and significant lipophilicity (hydrophobicity).[1] The compound is structurally related to Clofazimine, a well-known antimycobacterial agent.[3][4][5]

The primary reasons for its poor aqueous solubility are:

  • High Lipophilicity: The extensive aromatic system and chlorine substituents make the molecule highly nonpolar, leading to unfavorable interactions with polar solvents like water. The LogP value for the related compound Clofazimine is 7.66, indicating extreme lipid preference.[5]

  • Crystalline Structure: In its solid state, the molecules are tightly packed in a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds before the solvent can surround and dissolve individual molecules.[6]

Published data on the closely related Clofazimine confirms it is practically insoluble in water, with solubility reported as low as 0.225 mg/L.[3][5] However, it demonstrates solubility in certain organic solvents.[3][7][8]

Table 1: Reported Solubility of Clofazimine (A Structural Analog)

Solvent Solubility Reference
Water Practically Insoluble (~0.2-10 mg/L) [3][5]
Methylene Chloride Soluble [3]
Chloroform Soluble [8]
Dimethylformamide (DMF) ~2 mg/mL [7]
Dimethyl Sulfoxide (DMSO) ~1 mg/mL [7]

| Ethanol (96%) | Very Slightly Soluble (~0.2 mg/mL) |[3][7] |

Section 2: Initial Troubleshooting and Basic Strategies

This section provides a logical workflow for selecting an appropriate solubility enhancement strategy.

G cluster_0 Start: Compound Dissolution Failure cluster_1 Step 1: Preliminary Checks cluster_2 Step 2: Method Selection cluster_3 Step 3: Advanced Techniques Start Compound precipitates or fails to dissolve in aqueous buffer CheckIonizable Is the compound ionizable? (pKa ~8.4) Start->CheckIonizable SolventScreen Screen organic co-solvents (DMSO, DMF, Ethanol) CheckIonizable->SolventScreen No / Insufficient pH_Adjust pH Adjustment (Acidic pH) CheckIonizable->pH_Adjust Yes Cosolvency Co-solvency SolventScreen->Cosolvency Soluble in miscible solvent Advanced Proceed to Advanced Techniques SolventScreen->Advanced Insoluble / Fails on dilution pH_Adjust->Advanced Insufficient Enhancement Cosolvency->Advanced Precipitates on dilution Cyclodextrin Cyclodextrin Complexation Advanced->Cyclodextrin Surfactant Surfactant Micellization Advanced->Surfactant SolidDispersion Solid Dispersion Advanced->SolidDispersion

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q2: I'm seeing my compound "crash out" when I dilute my DMSO stock into an aqueous buffer. What's happening and how can I fix it?

This is a classic precipitation issue caused by a dramatic change in solvent polarity. Your compound is soluble in a nonpolar organic solvent like DMSO, but when this stock is introduced to a highly polar aqueous environment, the DMSO disperses and the buffer can no longer keep the hydrophobic compound in solution.

Causality: The primary solvent (water) cannot overcome the strong intermolecular forces of your compound, and the compound molecules re-aggregate and precipitate.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest first step is to try a more dilute final concentration.

  • Use a Co-solvent System: Instead of a simple aqueous buffer, use a buffer that contains a certain percentage of a water-miscible organic solvent (a co-solvent). This creates a solvent system with an intermediate polarity that is more favorable for your compound.[9][10] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[10][]

  • Change the Order of Addition: Try adding the aqueous buffer to the DMSO stock solution slowly while vortexing. This can sometimes prevent localized high concentrations that trigger precipitation.

Q3: Can I use pH adjustment to improve the solubility of this compound?

Yes, pH adjustment is a viable and powerful technique for ionizable compounds.[][12] N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine has basic nitrogen atoms, making it a weak base. The related compound Clofazimine has a reported pKa of approximately 8.4-8.5.[3][5]

Causality: At a pH below its pKa, the basic nitrogen atoms in the molecule will become protonated (gain a positive charge). This charged, or ionized, form of the molecule is significantly more polar and therefore more soluble in water.[12][13] The Henderson-Hasselbalch equation governs this relationship.

Experimental Approach:

  • Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 6.5, 5.5, 4.5).

  • Determine the solubility of your compound in each buffer. You should observe a significant increase in solubility as the pH drops further below the pKa.

  • Caution: Be mindful of the compound's stability at different pH values. Acidic conditions could potentially lead to hydrolysis over long incubation periods. A stability study is recommended.[14]

Section 3: Advanced Solubility Enhancement Techniques

If basic methods are insufficient, more advanced formulation strategies are required.

Q4: What is co-solvency and how do I develop a co-solvent system?

Co-solvency is a technique where you increase a solute's solubility by adding a second, water-miscible solvent (the co-solvent) to the primary solvent (water).[9]

Mechanism of Action: The co-solvent works by reducing the overall polarity of the solvent mixture.[15] It disrupts the hydrogen-bonding network of water, creating a less "ordered" environment that requires less energy for a nonpolar solute molecule to enter.[9][10] This makes the solvent system more "hospitable" to your hydrophobic compound.

Table 2: Common Co-solvents for Pharmaceutical Formulations

Co-solvent Properties Typical Concentration
Ethanol Volatile, good solubilizer 5 - 40%
Propylene Glycol (PG) Viscous, low toxicity 10 - 60%
Polyethylene Glycol 400 (PEG 400) Low volatility, good solubilizer 10 - 50%

| Glycerin | Non-toxic, viscous | 5 - 30% |

To develop a system: Start with binary mixtures (e.g., Ethanol:Water) and then move to ternary systems (e.g., PEG 400:Ethanol:Water) to fine-tune the polarity and maximize solubility.

Q5: How do surfactants work, and which ones should I consider?

Surfactants (surface-active agents) are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[16]

Mechanism of Action: At low concentrations, surfactants reduce the surface tension between the drug particles and the solvent.[17][18] Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form an inner core, creating a microenvironment where your lipophilic compound can partition and be encapsulated. The hydrophilic heads form the outer shell, making the entire micelle soluble in water.[19][20]

Common Surfactants:

  • Non-ionic: Polysorbate 80 (Tween® 80), Cremophor® EL. These are generally well-tolerated.

  • Anionic: Sodium Lauryl Sulfate (SLS). Can be harsher but is a very effective solubilizer.

  • Cationic: Cetylpyridinium chloride. Use is limited due to toxicity concerns.

Q6: I've heard about cyclodextrins. What are they and are they suitable for my compound?

Cyclodextrins (CDs) are cyclic oligosaccharides that have a unique, cone-like shape.[21] They are hydrophilic on the outside and have a hydrophobic internal cavity.[22]

Mechanism of Action: The hydrophobic "guest" molecule (your compound) can fit inside the hydrophobic "host" cavity of the cyclodextrin, forming an "inclusion complex."[21][23] The exterior of the cyclodextrin remains water-soluble, effectively carrying its poorly soluble guest into the solution.[24] This is a powerful technique that can increase aqueous solubility by several orders of magnitude.[24]

G Drug + Cyclodextrin → Inclusion Complex cluster_0 Mechanism of Cyclodextrin Inclusion Compound Poorly Soluble Drug Molecule Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-Guest Interaction Drug Drug InclusionComplex Complex Drug->InclusionComplex Cyclodextrin CD Cyclodextrin->InclusionComplex

Caption: Mechanism of cyclodextrin host-guest inclusion complexation.

Suitable Cyclodextrins:

  • β-Cyclodextrin (β-CD): Its cavity size is often suitable for many drug molecules, but its own water solubility is limited.[25]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and an excellent safety profile, making it a very common choice in pharmaceutical development.[25]

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD, Captisol®): An anionic derivative that can offer very high solubility enhancement.

Q7: What is a solid dispersion and when should I use it?

A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state.[26][27] The goal is to reduce the drug's particle size down to the molecular level and convert it from a crystalline to a higher-energy amorphous state.[6][28]

Mechanism of Action:

  • Reduced Particle Size: Dispersing the drug molecularly in the carrier dramatically increases the surface area available for dissolution.[6][26]

  • Amorphous State: Crystalline drugs must first break out of their crystal lattice before they can dissolve. Amorphous forms lack this ordered structure, making them more readily soluble.[27]

  • Improved Wettability: The hydrophilic carrier helps water to wet the hydrophobic drug particles more effectively.[28]

This technique is particularly promising for improving the oral absorption of BCS Class II drugs (high permeability, low solubility).[26]

Section 4: Experimental Protocols

Protocol 1: Phase-Solubility Study for Cyclodextrin Complexation

This protocol determines the type of complex formed and the stability constant.

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v) in your desired buffer (e.g., PBS pH 7.4).

  • Saturation: Add an excess amount of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine to each solution in separate sealed vials. Ensure enough solid is present to maintain saturation.

  • Equilibration: Place the vials in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.

  • Sampling & Analysis: After equilibration, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Plotting: Plot the concentration of the dissolved compound (Y-axis) against the concentration of HP-β-CD (X-axis). A linear plot (AL-type) indicates the formation of a 1:1 soluble complex, which is the most common and desirable outcome.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This is a common lab-scale method for producing solid dispersions.

  • Carrier Selection: Choose a hydrophilic carrier. Common choices include Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC).

  • Dissolution: Dissolve a specific ratio of the drug and the carrier (e.g., 1:1, 1:3, 1:5 by weight) in a suitable common volatile solvent (e.g., methylene chloride or an ethanol/chloroform mixture). Ensure both components are fully dissolved to achieve a molecular-level dispersion.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This should be done relatively quickly to prevent the drug from recrystallizing as the solution becomes more concentrated.

  • Drying: Place the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask, then gently grind it with a mortar and pestle to obtain a fine powder.

  • Characterization: Analyze the powder using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state. The absence of a sharp melting point peak for the drug in the DSC thermogram is a good indicator.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Which solubility enhancement method is the "best"?

    • A: There is no single "best" method. The optimal choice depends on the compound's properties, the desired dosage form (oral, injectable), required concentration, and potential toxicity of excipients. The workflow diagram in Section 2 provides a good starting point for selection.

  • Q: Can I combine different techniques?

    • A: Yes, combination approaches are often very effective. For instance, you can use a co-solvent system to dissolve a solid dispersion or use pH adjustment in a formulation containing cyclodextrins.[][29]

  • Q: How do I know if my compound is stable in the new formulation?

    • A: You must perform stability studies. This involves storing the formulation under controlled conditions (e.g., different temperatures and humidities) and assaying the drug concentration and purity at various time points.

  • Q: Are there any safety concerns with these excipients?

    • A: Yes. All excipients (co-solvents, surfactants, cyclodextrins) have established safety profiles and regulatory limits for different routes of administration. Always consult regulatory guidelines and material safety data sheets (MSDS) when developing a formulation, especially for in vivo use.

References

  • Filo. (2025, November 14). How does co-solvency increase solubility.
  • MDPI.
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Journal of Drug Delivery and Therapeutics. SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
  • NIH.
  • PMC - NIH. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • ResearchGate. (2025, August 6). Solubility Enhancement by Solid Dispersion Method: An Overview.
  • (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • (2025, July 31). Solubilization by surfactants: Significance and symbolism.
  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • (2024, August 15). Solubility Enhancement by Solid Dispersion Method: An Overview.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • NIH.
  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Pharmaguideline. Solubility Enhancement Techniques.
  • Wikipedia. Cosolvent.
  • PMC - NIH. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Slideshare. Cosolvency | PPTX.
  • Solubility of Things. Phenazine.
  • ScienceAsia. (2020, June 20).
  • Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • Solubility of Things. Phenazine-1,2-diamine.
  • ChemBK. (3E)-N,5-bis(4-chlorophenyl)-3-(propan-2-ylimino)-3,5-dihydrophenazin-2-amine.
  • (2026, January 7). PH adjustment: Significance and symbolism.
  • PubChem. N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine.
  • 2-Phenazinamine,N,5-bis(4-chlorophenyl)-3,5-dihydro-3-[(1-methylethyl)imino]-.
  • PMC - NIH. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • BOC Sciences.
  • CORE. (2016, June 29).
  • gsrs. N,5-BIS(4-CHLOROPHENYL)-3,5-DIHYDRO-3-IMINO-2-PHENAZINAMINE.
  • Clofazimine - PRODUCT INFORM
  • PubChem - NIH. Clofazimine.
  • Inchem.org. Clofazimine (PIM 134).

Sources

Technical Support Center: Purification of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (also known as Clofazimine Impurity A)[1]. This document is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with the purification of this phenazine derivative. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods for your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge critical for handling and purifying this compound.

Q1: What is N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine?

This compound is a phenazine derivative, structurally related to the antimycobacterial drug Clofazimine.[1] It is often encountered as a process-related impurity during the synthesis of Clofazimine and its analogues.[2] Its rigid, planar phenazine core, coupled with amine and imine functionalities, dictates its physicochemical properties and presents unique purification challenges.

Q2: What are the key physicochemical properties I should be aware of for purification?

Understanding the compound's properties is the first step to designing a robust purification strategy.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₂₄H₁₆Cl₂N₄[3]High molecular weight (431.32 g/mol ) suggests low volatility.[1]
Appearance Typically a red or brownish-red crystalline powder.[4][5]Color can be a useful, albeit non-quantitative, indicator during chromatography.
Solubility Poorly soluble in water; soluble in organic solvents like dichloromethane, chloroform, and dimethylformamide (DMF).[4][6][7]Dictates the choice of solvents for chromatography and recrystallization. Its poor aqueous solubility makes aqueous workups effective for removing polar impurities.
Stability Phenazines can be sensitive to strong light and acidic conditions. The imine functionality may be susceptible to hydrolysis.Avoid prolonged exposure to harsh conditions. The basic nature of the nitrogen atoms means the compound can interact strongly with acidic media, like standard silica gel.[8]

Q3: What are the most common impurities I should expect?

Impurities typically arise from the synthetic route or degradation.[2] Common classes include:

  • Starting Materials: Unreacted N-phenyl-o-phenylenediamine derivatives or 4-chloroaniline.

  • Isomers: Positional isomers formed during the condensation reaction.[5]

  • Oxidation/Degradation Products: The phenazine core can undergo redox reactions. Exposure to acid and water can lead to hydrolysis of the imine group.[2][9]

  • Related Impurities: Other clofazimine-related compounds may be present depending on the specific synthesis.[10][11]

Q4: Which analytical techniques are best for assessing purity?

A multi-faceted approach is recommended. A single method is rarely sufficient to declare purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a good starting point.[2][12]

  • Thin-Layer Chromatography (TLC): Essential for rapid, real-time monitoring of reactions and column chromatography fractions.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can quantify non-chromophoric impurities (like residual solvents) that HPLC might miss.[13] Quantitative NMR (qNMR) is a powerful tool for obtaining an absolute purity value.[13][14]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in identifying the mass of unknown impurities.[15]

Part 2: Troubleshooting Guide

This section is structured to provide direct solutions to common experimental failures.

Problem 1: My compound streaks badly on a silica gel column, leading to poor separation.

Question: I'm attempting flash column chromatography on silica gel, but the red band for my compound is very broad and tails significantly. I'm getting cross-contamination of my fractions. What's happening and how can I fix it?

Answer: This is a classic problem when purifying basic compounds on standard silica gel.

Causality: Standard silica gel is acidic (pKa ≈ 4.5) due to the presence of surface silanol (Si-OH) groups. The nitrogen atoms in your phenazine derivative are basic and can undergo strong ionic interactions or hydrogen bonding with these acidic sites. This causes a portion of your compound to "stick" to the stationary phase, leading to tailing (streaking) and poor resolution.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a volatile base to your eluent.

    • Recommended Base: Triethylamine (Et₃N)

    • Concentration: Start with 0.5-1% (v/v) triethylamine in your chosen solvent system.

    • Mechanism: The triethylamine will preferentially bind to the acidic silanol groups, creating a more inert surface for your compound to travel through, resulting in sharper bands and better separation.[8]

  • Optimize Your Solvent System (Eluent):

    • Goal Rf: For optimal separation in flash chromatography, the target compound should have an Rf value of 0.2-0.35 on a TLC plate developed with the chosen eluent.[8]

    • Starting Point: A mixture of a non-polar solvent (like Hexanes or Toluene) and a more polar solvent (like Ethyl Acetate or Dichloromethane) is common. Given the compound's solubility, a Dichloromethane/Ethyl Acetate or Toluene/Ethyl Acetate system is a logical start.

    • Gradient Elution: If impurities are very close to your product, a gradient elution is highly effective. Start with a less polar solvent system and gradually increase the polarity. This will elute less polar impurities first, and then move your product off the column in a tight band, separated from more polar impurities.[8]

Protocol: Deactivated Silica Gel Flash Chromatography
  • Slurry Preparation: In a beaker, make a slurry of silica gel in your starting eluent (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine).

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack an even bed. Ensure there are no air bubbles or cracks.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel (2-3x the mass of your crude product). Evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of your packed column.[8][16] This technique often results in superior separation compared to wet loading.

    • Wet Loading: Dissolve your crude product in the minimum possible volume of the starting eluent and carefully pipette it onto the top of the column.

  • Elution: Begin eluting with your starting solvent, collecting fractions. Monitor the fractions by TLC. If using a gradient, slowly increase the percentage of the more polar solvent.

  • Fraction Analysis: Spot each fraction on a TLC plate. Combine fractions that show a single, pure spot corresponding to your product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure.

dot digraph "Column_Chromatography_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_prep" { label="Preparation"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Crude [label="Crude Product"]; TLC [label="TLC Analysis (Determine Rf)"]; Solvent [label="Select Eluent (Rf ≈ 0.2-0.35)\nAdd 1% Triethylamine"]; Crude -> TLC -> Solvent; }

subgraph "cluster_execution" { label="Execution"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Pack [label="Pack Column with\nSilica + Eluent"]; Load [label="Dry Load Sample"]; Elute [label="Run Column\n(Isocratic or Gradient)"]; Collect [label="Collect Fractions"]; Pack -> Load -> Elute -> Collect; }

subgraph "cluster_analysis" { label="Analysis"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; TLC_Fractions [label="Analyze Fractions by TLC"]; Combine [label="Combine Pure Fractions"]; Evaporate [label="Evaporate Solvent"]; Pure_Product [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; TLC_Fractions -> Combine -> Evaporate -> Pure_Product; }

Solvent -> Pack [lhead="cluster_execution"]; Collect -> TLC_Fractions [lhead="cluster_analysis"]; } enddot Caption: Workflow for successful flash column chromatography.

Problem 2: My compound "oils out" or fails to crystallize during recrystallization.

Question: I've purified my compound by chromatography, but it contains residual solvents. I tried to recrystallize it from an ethanol/water mixture, but it separated as a sticky oil instead of crystals. What should I do?

Answer: "Oiling out" is a common recrystallization problem, especially for large, rigid molecules. It occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly, causing the solute to precipitate as a liquid phase rather than an ordered crystal lattice.

Causality: The high molecular weight and planar structure of the phenazine derivative can lead to strong intermolecular forces. If the cooling is too rapid, the molecules don't have time to align properly into a crystal lattice. Using a solvent system where the compound is excessively soluble can also lead to this issue.

Solutions:

  • Systematic Solvent Screening: Do not guess. A systematic approach to finding the right solvent or solvent pair is crucial.

    • Ideal Single Solvent: The compound should be sparingly soluble at room temperature but highly soluble when the solvent is hot.[17]

    • Ideal Solvent Pair: The compound should be highly soluble in one solvent ("good solvent") and poorly soluble in the other ("anti-solvent"). The two solvents must be miscible.[17]

  • Modify the Crystallization Conditions:

    • Slower Cooling: Once your solution is saturated at high temperature, allow it to cool to room temperature slowly and undisturbed. Do not immediately place it in an ice bath.

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed" crystal from a previous successful batch.

    • Use More Dilute Solutions: If the solution is too concentrated, it's more likely to oil out. If you see an oil forming, try adding a small amount of the hot "good solvent" to redissolve it, then cool again more slowly.

Protocol: Recrystallization from a Mixed Solvent System

A patent describing the purification of the parent drug, Clofazimine, discloses a highly effective mixed solvent system of dichloromethane and an alcohol (like methanol or ethanol).[5] This is an excellent and authoritative starting point.

  • Dissolution: In a flask, dissolve the impure compound in a minimum amount of hot dichloromethane (the "good" solvent).

  • Hot Filtration (if needed): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the anti-solvent (e.g., methanol or hexane) dropwise until you see persistent cloudiness (turbidity).

  • Re-solubilization: Add a few more drops of the hot "good" solvent (dichloromethane) until the solution becomes clear again. You are now at the saturation point.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, transfer it to an ice bath or refrigerator for at least an hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvents.

dot digraph "Recrystallization_Logic" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Start [label="Impure Solid"]; Dissolve [label="Dissolve in min. hot\n'Good Solvent' (e.g., DCM)"]; Add_Anti [label="Add hot 'Anti-Solvent'\n(e.g., Methanol) to cloud point"]; Clarify [label="Add drop of 'Good Solvent'\nto clarify"]; Cool [label="Cool Slowly"]; Crystals [label="Crystals Form", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Oil [label="Oil Forms", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Troubleshoot [label="Troubleshoot:\n1. Re-heat\n2. Add more 'Good Solvent'\n3. Cool slower"];

Start -> Dissolve -> Add_Anti -> Clarify -> Cool; Cool -> Crystals; Cool -> Oil; Oil -> Troubleshoot -> Dissolve; } enddot Caption: Decision-making process for mixed-solvent recrystallization.

References

  • ChemBK. (3E)-N,5-bis(4-chlorophenyl)-3-(propan-2-ylimino)-3,5-dihydrophenazin-2-amine. Available at: [Link]

  • Solubility of Things. Phenazinamine derivative. Available at: [Link]

  • Anjaiah, M., et al. (2014). Purification and characterization of antifungal phenazines from a fluorescent Pseudomonas strain FPO4 against medically important fungi. PubMed. Available at: [Link]

  • Goud, B.S., et al. (2022). Two Cocrystals of Phenazine with Different Phenylboronic Acids. MDPI. Available at: [Link]

  • Mekala, N., et al. (2009). Purification, Crystal Structure and Antimicrobial Activity of phenazine-1-carboxamide Produced by a Growth-Promoting Biocontrol Bacterium, Pseudomonas Aeruginosa MML2212. PubMed. Available at: [Link]

  • SIELC Technologies. Separation of Phenazine on Newcrom R1 HPLC column. Available at: [Link]

  • Google Patents. (2017). A kind of process for purification of Clofazimine. CN107382882A.
  • Lucia, B., et al. (2023). Solvent-free preparation of co-crystals of phenazine and acridine with vanillin. ResearchGate. Available at: [Link]

  • PubChem. N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. Available at: [Link]

  • FDA. N,5-BIS(4-CHLOROPHENYL)-3,5-DIHYDRO-3-IMINO-2-PHENAZINAMINE. Global Substance Registration System. Available at: [Link]

  • ResearchGate. Thin-layer chromatography of Phenazine like compound from P. aeruginosa VSMKU1. Available at: [Link]

  • Veeprho. Clofazimine Impurities and Related Compound. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available at: [Link]

  • Lu, Y., et al. (2011). Clofazimine Analogs with Efficacy against Experimental Tuberculosis and Reduced Potential for Accumulation. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Meirelles, L.A., et al. (2022). NADH dehydrogenases are the predominant phenazine reductases in the electron transport chain of Pseudomonas aeruginosa. eLife. Available at: [Link]

  • ResearchGate. Methods for Purification and Characterization of Microbial Phenazines. Available at: [Link]

  • Censi, R., et al. (2024). Mechanochemical Synthesis of Resveratrol–Piperazine Cocrystals. PMC. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Chen, K-J., et al. (2021). Recrystallization and Production of Spherical Submicron Particles of Sulfasalazine Using a Supercritical Antisolvent Process. MDPI. Available at: [Link]

  • Weinstein, E.A., et al. (2012). Reduction of Clofazimine by Mycobacterial Type 2 NADH:Quinone Oxidoreductase: A PATHWAY FOR THE GENERATION OF BACTERICIDAL LEVELS OF REACTIVE OXYGEN SPECIES. Journal of Biological Chemistry. Available at: [Link]

  • Wencewicz, T.A., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. Available at: [Link]

  • Pauli, G.F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Feng, P.C., et al. (1981). Metabolism of clofazimine in leprosy patients. PubMed. Available at: [Link]

  • ResearchGate. Modern approaches to the synthesis of phenazine derivatives (microreview). Available at: [Link]

  • JoVE. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Pharmaffiliates. Clofazimine-impurities. Available at: [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • YouTube. Purification of Benzoic Acid by Crystallization. Available at: [Link]

  • Hitosugi, S., et al. (2018). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link]

  • ResearchGate. Preparative isolation and purification of B-type fumonisins by using macroporous resin column and high-speed countercurrent chromatography. Available at: [Link]

  • Miyamoto, E., et al. (2006). Purification and characterization of a corrinoid-compound in an edible cyanobacterium Aphanizomenon flos-aquae as a nutritional supplementary food. PubMed. Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Phenazine Derivatives in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the potent biological activities of phenazine derivatives but are challenged by their characteristically poor aqueous solubility. As a class of heterocyclic compounds, phenazines are crucial in the development of new antimicrobial and anticancer agents, but their hydrophobic and planar nature often leads to precipitation and aggregation in aqueous assay environments, confounding results and hindering progress.[1]

This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you generate reliable and reproducible data.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers face when working with these challenging compounds.

Q1: Why are my phenazine derivatives so poorly soluble in aqueous buffers?

Answer: The poor aqueous solubility of most phenazine derivatives stems directly from their molecular structure. The core of a phenazine is a dibenzo-annulated pyrazine, which is a large, rigid, and predominantly nonpolar aromatic system.[1] This hydrophobic nature makes it energetically unfavorable for the molecule to interact with polar water molecules. Instead, the phenazine molecules prefer to interact with each other, leading to two common problems in assays:

  • Precipitation: The compound falls out of solution as a crystalline or amorphous solid.

  • Aggregation: Molecules self-associate to form non-covalent, soluble or insoluble aggregates. This is a particularly insidious issue, as soluble aggregates can remain in suspension and interfere with assay readouts, leading to false positives or negatives.[2][3][4][5]

Understanding this core property is the first step in designing a successful experimental strategy.

Q2: I dissolved my phenazine in 100% DMSO for a stock solution, but it crashed out when I diluted it into my aqueous assay buffer. What happened?

Answer: This is the most common issue researchers encounter and is a classic case of an "anti-solvent" effect.[6][7]

  • The "Why": Dimethyl sulfoxide (DMSO) is an excellent, highly polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[8] However, when you introduce a small volume of this DMSO stock into a large volume of aqueous buffer, the environment for the phenazine molecule changes dramatically. The water in the buffer acts as an anti-solvent. The phenazine derivative, being highly nonpolar, is "forced" out of the now predominantly aqueous solution, causing it to precipitate.[9][10] Even if the final DMSO concentration is high enough to prevent immediate precipitation, the compound may form nanoparticles or aggregates that are not visibly obvious but can still interfere with your results.[6]

Q3: What is a "safe" concentration of DMSO to use in my cell-based assay?

Answer: The tolerance to DMSO is highly cell-line dependent, but a widely accepted best practice is to keep the final concentration at or below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity.[8][10][11] Some robust cell lines may tolerate up to 1%, but this must be empirically determined.[12][13]

Crucial Experimental Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO (or other solvents) as your test wells but without the phenazine compound. This allows you to subtract any background effects of the solvent itself.

Q4: How does pH affect the solubility of my phenazine derivative?

Answer: The effect of pH is entirely dependent on the specific functional groups on your phenazine derivative. The core phenazine ring is not easily protonated or deprotonated. However, if your derivative has ionizable groups (e.g., carboxylic acids, amines), pH can be a powerful tool:

  • Acidic Groups (e.g., -COOH): In basic conditions (high pH), these groups will be deprotonated to form a charged carboxylate (-COO⁻). This charge significantly increases the molecule's polarity and, therefore, its aqueous solubility.[14]

  • Basic Groups (e.g., -NH₂): In acidic conditions (low pH), these groups will be protonated to form a charged ammonium group (-NH₃⁺), which will increase water solubility.[15]

Adjusting the pH of your assay buffer (if your assay can tolerate it) can be a simple and effective first step to improve solubility.[14][16]

Section 2: Troubleshooting Guide - Precipitation in Assays

This guide provides a logical workflow for addressing compound precipitation during assay preparation.

Problem: My phenazine derivative precipitates upon dilution from a DMSO stock into my aqueous assay buffer.

This workflow will guide you through a series of corrective actions, from simplest to most complex.

G start Start: Compound precipitates in assay buffer check_conc Is the final assay concentration essential? start->check_conc lower_conc Action 1: Lower the final assay concentration. Is solubility achieved? check_conc->lower_conc No check_dmso Is the final DMSO concentration <0.5%? check_conc->check_dmso Yes lower_conc->check_dmso No success Success: Proceed with Assay lower_conc->success Yes increase_dmso Action 2: Increase final DMSO concentration (up to 1% max). Validate with vehicle control. Is solubility achieved? check_dmso->increase_dmso No cosolvent Action 3: Use a Co-solvent. Prepare stock in DMSO. Dilute into buffer containing 5-10% PEG400 or Glycerol. Is solubility achieved? check_dmso->cosolvent Yes increase_dmso->cosolvent No increase_dmso->success Yes cyclodextrin Action 4: Use a Solubilizing Excipient. Complex the phenazine with HP-β-Cyclodextrin. (See Protocol 3) Is solubility achieved? cosolvent->cyclodextrin No cosolvent->success Yes cyclodextrin->success Yes fail Consult Formulation Specialist for advanced methods (e.g., lipid nanoparticles) cyclodextrin->fail No

Caption: Troubleshooting workflow for phenazine precipitation.
Detailed Explanation of Actions:
  • Action 1 (Lower Concentration): The simplest solution is often the best. Many potent compounds are active at concentrations below their solubility limit. Determine if you can achieve your scientific objective at a lower, soluble concentration.

  • Action 2 (Increase DMSO): If your assay (especially a cell-free biochemical assay) can tolerate it, slightly increasing the final DMSO concentration can maintain solubility.[7] Caution: For cell-based assays, you must run a dose-response curve with DMSO alone to confirm that the increased concentration does not impact cell viability or the signaling pathway under investigation.[12][13]

  • Action 3 (Use a Co-solvent): Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.[17][18] Polyethylene glycols (PEGs) like PEG300 or PEG400 are often effective and have better biocompatibility than high concentrations of DMSO.[18][19] Prepare your assay buffer with 5-10% of the co-solvent before adding your DMSO stock solution.

  • Action 4 (Use Cyclodextrins): Cyclodextrins are highly effective solubilizing agents. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity.[20] The hydrophobic phenazine molecule can become encapsulated within this cavity, forming an "inclusion complex" that is readily soluble in water.[21][22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for this purpose.[23]

Section 3: Advanced Solubilization Protocols

Follow these detailed protocols to systematically improve the solubility of your phenazine derivatives.

Protocol 1: Systematic Stock Solution Preparation

The foundation of any good experiment is a properly prepared stock solution.[8][24]

  • Pre-Preparation: Review the manufacturer's Certificate of Analysis (CoA) for information on molecular weight and purity.[8] Bring the powdered compound and your chosen solvent (e.g., high-purity DMSO) to room temperature to prevent condensation.[8]

  • Calculation: Calculate the mass of the compound needed for your desired stock concentration (e.g., 10 mM). Formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 .

  • Weighing: On a calibrated analytical balance, carefully weigh the calculated mass of the compound into a sterile, appropriate-sized tube (e.g., 1.5 mL microcentrifuge tube).[24]

  • Dissolution: Add the calculated volume of solvent (e.g., DMSO). Cap the tube securely.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.[19][25] Gentle warming (e.g., to 37°C) can also be used, but be cautious of compound stability at higher temperatures.[25]

  • Verification: Visually inspect the solution against a bright light to ensure it is clear and free of any particulates.

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles which can degrade the compound or cause it to fall out of solution, aliquot the stock into single-use volumes.[8][11] Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Utilizing Co-solvents for Improved Aqueous Solubility
  • Co-solvent Selection: Choose a biocompatible co-solvent such as PEG400 or Glycerol.[18]

  • Buffer Preparation: Prepare your final assay buffer containing the desired concentration of the co-solvent (start with 5% v/v). For example, to make 10 mL of buffer with 5% PEG400, add 500 µL of PEG400 to 9.5 mL of your base buffer. Mix thoroughly.

  • Stock Solution Preparation: Prepare a concentrated stock solution of your phenazine derivative in 100% DMSO as described in Protocol 1.

  • Serial Dilution (Recommended): To avoid shocking the compound with a sudden change in solvent environment, perform a stepwise dilution.

    • First, dilute the DMSO stock into the co-solvent-containing buffer to make an intermediate stock.

    • Then, perform the final dilution from this intermediate stock into the co-solvent-containing buffer to reach your final assay concentration.

  • Vehicle Control: Prepare a vehicle control by performing the exact same dilution steps using only DMSO (without the compound) into your co-solvent-containing buffer.

Protocol 3: Employing Cyclodextrins for Solubilization

This protocol describes the formation of a phenazine/cyclodextrin inclusion complex.[22][23][26]

G cluster_0 phenazine Hydrophobic Phenazine complex Soluble Inclusion Complex phenazine->complex + cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) water Aqueous Solution (Water) complex->water Readily Dissolves in

Caption: Encapsulation of a phenazine by cyclodextrin.
  • Materials: Hydroxypropyl-β-cyclodextrin (HP-β-CD), your phenazine derivative, and your aqueous assay buffer.

  • Molar Ratio Determination: A molar ratio of 1:1 (Phenazine:HP-β-CD) is a good starting point. You may need to optimize this to a 1:2 or higher ratio for very insoluble compounds.

  • Complexation Procedure (Kneading Method): a. Weigh the appropriate amounts of the phenazine derivative and HP-β-CD into a glass mortar. b. Add a small amount of a solvent blend like water/ethanol (50:50) dropwise, just enough to create a thick paste. c. Knead the paste thoroughly with a pestle for 30-60 minutes. This mechanical energy facilitates the inclusion of the phenazine into the cyclodextrin cavity. d. Dry the resulting paste completely under a vacuum or in a desiccator to remove the solvent. The result is a solid powder of the inclusion complex.

  • Solubilization: The dried powder complex can now be directly dissolved in your aqueous assay buffer. The solubility should be dramatically increased compared to the free compound.

  • Verification: To confirm successful complexation for drug development purposes, techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRD) can be used.[23] For routine assay use, enhanced solubility is a sufficient indicator.

Section 4: Data & Reference Tables

Table 1: Common Solvents for Phenazine Derivative Stock Solutions
SolventTypeTypical UseAssay Compatibility Notes
DMSO Polar AproticGold standard for primary stock solutions of hydrophobic compounds.[8]Cytotoxic at >0.5-1%.[12][13] Can interfere with some enzymatic assays. Must use vehicle controls.
Ethanol (EtOH) Polar ProticGood for moderately nonpolar compounds.Can be cytotoxic at concentrations as low as 0.3-0.5%.[12][13] More volatile than DMSO.
DMF Polar AproticStrong solvent, can be used if DMSO fails.Generally more toxic than DMSO to cell lines. Use with caution and thorough controls.
PEG400 Polar ProticOften used as a co-solvent or part of a formulation vehicle.[18][19]Generally well-tolerated by cells at 5-10%, but can increase solution viscosity.
Glycerol Polar ProticExcellent cryoprotectant and co-solvent that can help stabilize proteins.[18]High viscosity. Biocompatible but can affect osmolarity at high concentrations.
Table 2: Comparison of Solubility Enhancement Techniques
TechniqueMechanismProsCons
pH Adjustment Increases charge on ionizable functional groups.[27]Simple, inexpensive, and highly effective if applicable.Only works for compounds with ionizable groups; assay must be stable at the required pH.
Co-solvents Reduces the polarity of the bulk solvent, making it more favorable for the solute.[17]Easy to implement; can be effective for moderate solubility issues.May still have biocompatibility limits; can affect protein stability or enzyme kinetics.
Cyclodextrins Encapsulates the hydrophobic molecule in a soluble shell (inclusion complex).[20]Highly effective; significant solubility increase; often improves compound stability.[17][21]Requires a separate preparation step; may alter the free concentration of the drug available for binding.
Micronization Increases surface area by reducing particle size, which speeds up dissolution rate.[27][28]A physical modification that does not alter the molecule's chemistry.Does not increase the thermodynamic equilibrium solubility; primarily used in formulation, less so for in-vitro assays.

Section 5: References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. [Link]

  • Formulation Strategies for Poorly Soluble Drugs. (n.d.). Pharmaceutical Technology. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PMC - NIH. [Link]

  • Phenazine. (n.d.). Solubility of Things. [Link]

  • Aqueous solubility of Phenazine in the presence of increasing... (n.d.). ResearchGate. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. [Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. (2012). CORE. [Link]

  • Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries. (n.d.). MDPI. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2024). ResearchGate. [Link]

  • Enhancement of iodinin solubility by encapsulation into cyclodextrin nanoparticles. (n.d.). NIH. [Link]

  • Modular Synthesis of Phenazine-Based Aggregation-Induced Emission Materials. (2015). PubMed. [Link]

  • 1 Preparation stock solution solid compound(s). (n.d.). CRISP. [Link]

  • Scheme 1. Synthesis of phenazine derivatives. Treatment of aniline... (n.d.). ResearchGate. [Link]

  • Modular Synthesis of Phenazine-Based Aggregation-Induced Emission Materials. (2015). PMC. [Link]

  • Modular Synthesis of Phenazine-Based Aggregation-Induced Emission Materials. (2015). ACS Publications. [Link]

  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? (2014). ResearchGate. [Link]

  • Development of orally disintegrating tablets of Perphenazine/hydroxypropyl-β-cyclodextrin inclusion complex. (n.d.). PubMed. [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]

  • Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. (2017). Chemical Communications (RSC Publishing). [Link]

  • Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. (2022). PMC - NIH. [Link]

  • Fast-dissolving sublingual solid dispersion and cyclodextrin complex increase the absorption of perphenazine in rabbits. (2006). ResearchGate. [Link]

  • Synthesis of Push-Pull Phenazines Possessing pH Responsive Absorption Spectra and Their Application in Selective Detection of Fe. (n.d.). DRS@nio. [Link]

  • Investigations of the Flavin‐Dependent Monooxygenase PhzO Involved in Phenazine Biosynthesis. (2024). PMC - PubMed Central. [Link]

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). University of Greenwich. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC - NIH. [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]

  • Thermoresponsive Graft Copolymers of N-Isopropylacrylamide and Hyperbranched Polyglycerol as Thermally Induced Drug Delivery and Release Nanoformulation Systems for Curcumin with High Colloidal Stability and Enhanced Anticancer Effect. (2021). ACS Omega. [Link]

  • Biodegradability and Ecotoxicity Profiles of Choline Acetate, Betaine, and L-Proline NADESs: A Hidden Threat for Eutrophication? (n.d.). MDPI. [Link]

  • Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. (2012). PMC - NIH. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - PubMed Central. [Link]

  • Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. (n.d.). ResearchGate. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC - NIH. [Link]

  • Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. (2020). PMC - NIH. [Link]

  • (PDF) Synthetic strategies of phenazine derivatives: A review. (2021). ResearchGate. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH. [Link]

Sources

Technical Support Center: Optimizing Phenazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Phenazine Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this vital heterocyclic scaffold. Phenazines are not only crucial chromophores but also form the backbone of numerous biologically active compounds, from antibiotics to anticancer agents. However, their synthesis can be challenging, often plagued by issues of low yield, difficult purifications, and unwanted side reactions.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore the most common synthetic routes, troubleshoot frequent problems in a direct question-and-answer format, and offer strategies for optimizing your reaction conditions to ensure reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs) about Phenazine Synthesis

This section addresses high-level questions to help you select the appropriate synthetic strategy for your target molecule.

Q1: What are the primary methods for synthesizing the phenazine core structure?

There are three main classes of reactions used to synthesize phenazines:

  • The Wohl-Aue Reaction: A classical method involving the base-promoted condensation of an aromatic nitro compound with an aniline.[1] While historically significant, it often suffers from harsh conditions and low yields.[2]

  • Reductive Cyclization: This approach typically starts with a 2-nitrodiphenylamine precursor, which is then reduced and cyclized to form the phenazine ring. Various reducing agents, from sodium borohydride to catalytic hydrogenation, can be employed.[3] This method can be cleaner than the Wohl-Aue reaction but requires the synthesis of the diphenylamine precursor.

  • Modern Catalytic Methods: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful and versatile tools.[4][5][6] These methods often offer higher yields, milder conditions, and greater functional group tolerance compared to classical approaches, though they can be sensitive to reaction parameters.[4][5]

Q2: How do I choose the best synthetic method for my specific target molecule?

Your choice depends on several factors:

  • Substrate Availability: The Wohl-Aue reaction uses simple starting materials (anilines and nitroarenes). Reductive cyclization and Pd-catalyzed methods require more complex precursors (e.g., 2-nitrodiphenylamines or functionalized bromoanilines), which may need to be synthesized first.

  • Functional Group Tolerance: If your substrates contain sensitive functional groups, the harsh, high-temperature, and strongly basic conditions of the Wohl-Aue reaction are likely unsuitable. Modern Pd-catalyzed methods generally offer the best tolerance for a wide range of functional groups.[7]

  • Scale: For large-scale synthesis, the cost of palladium catalysts and ligands might be a consideration, potentially making a classical approach more economically viable if the yield and purification are manageable.

  • Desired Purity: Modern catalytic methods often result in cleaner reaction profiles and minimize the formation of difficult-to-remove byproducts, simplifying purification.[8]

Section 2: Troubleshooting Guide for Common Synthetic Routes

This section is formatted to directly address specific problems you may encounter during your experiments.

The Wohl-Aue Reaction

The Wohl-Aue reaction, while straightforward in concept, is notorious for its challenging execution.

Q: My Wohl-Aue reaction resulted in a low yield and a significant amount of black, intractable tar. What happened and how can I prevent this?

A: This is the most common failure mode for this reaction. The formation of tar is typically due to polymerization and decomposition side reactions that occur under the harsh, high-temperature, and strongly basic conditions required.

Causality: The mechanism of tar formation involves complex, often free-radical mediated, polymerization pathways.[9][10] At high temperatures, the highly reactive intermediates generated from the condensation of the aniline and nitroarene can undergo self-condensation or react indiscriminately with other molecules in the flask, rather than proceeding through the desired cyclization and aromatization sequence to form the phenazine. This leads to a complex mixture of high-molecular-weight, often insoluble, polymeric materials.[9][11]

Solutions & Optimization Strategies:

  • Temperature Control is Critical: While the reaction requires heat, excessive temperatures will favor tar formation over the desired product. Aim for the lowest temperature at which the reaction proceeds. A typical starting point is 140-150 °C. It is advisable to run small-scale test reactions at different temperatures (e.g., 130°C, 140°C, 150°C) to find the optimal balance between reaction rate and byproduct formation.

  • Choice of Base: The strength and nature of the base are crucial. Potassium hydroxide (KOH) is traditionally used. However, if you are experiencing excessive decomposition, consider a weaker base or a carbonate base, although this may require longer reaction times.

  • Solvent Selection: While the reaction can be run neat, using a high-boiling, inert solvent like toluene or DMSO can help to moderate the reaction temperature and improve heat transfer. Using DMSO can sometimes improve yields but makes purification more challenging due to its high boiling point.[6]

  • Reaction Time: Prolonged heating, even at a moderate temperature, can lead to product decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting materials are consumed.

Q: My Wohl-Aue reaction is not proceeding to completion, even after extended heating. What should I check?

A: If the reaction stalls, consider the following:

  • Base Quality: The base (e.g., KOH) can absorb moisture from the air, reducing its effectiveness. Ensure you are using a fresh, dry base.

  • Purity of Starting Materials: Impurities in the aniline or nitrobenzene can interfere with the reaction. Ensure your starting materials are of high purity.

  • Insufficient Temperature: While excessive heat is detrimental, too low a temperature will result in a sluggish or stalled reaction. Ensure your reaction is reaching and maintaining the target temperature.

Reductive Cyclization of 2-Nitrodiphenylamines

This method is generally higher yielding and cleaner than the Wohl-Aue reaction but is not without its own challenges.

Q: I am attempting a reductive cyclization of a 2-nitrodiphenylamine using Sodium Borohydride (NaBH₄) and I am getting a very low yield of the desired phenazine. What could be the problem?

A: Low yields in this reaction often point to issues with the reducing agent's activity or suboptimal reaction conditions.

Causality: The reaction proceeds through the reduction of the nitro group to a nitroso, hydroxylamine, and finally an amine. The resulting diamine intermediate then undergoes an intramolecular cyclization and subsequent oxidation (often by air) to form the aromatic phenazine ring. If the initial reduction is incomplete or if side reactions occur, the yield will be compromised.

Solutions & Optimization Strategies:

  • Activation of NaBH₄: Sodium borohydride is a relatively mild reducing agent. Its reducing power can be significantly enhanced by the addition of a base like sodium ethoxide in ethanol.[3] The reaction should typically be started at a low temperature (0 °C) during the addition of NaBH₄ to control the initial exothermic reduction, and then allowed to warm to room temperature.[3]

  • Solvent Choice: The choice of solvent is critical for the solubility of the substrate and the reactivity of the borohydride. Ethanol is a common and effective choice.[3]

  • Incomplete Cyclization/Oxidation: After the reduction is complete (monitor by TLC), the cyclization and final oxidation to the aromatic phenazine often occur during the workup. Stirring the reaction mixture open to the air for a period after quenching can sometimes improve the yield of the final oxidized product.

  • Alternative Reducing Agents: If NaBH₄ proves ineffective for your substrate, consider alternative, more powerful reducing systems. Catalytic hydrogenation using Pd/C is a very effective method for reducing the nitro group to the amine, which can then be oxidized in a separate step using an oxidant like ferric chloride (FeCl₃) to drive the cyclization.[6]

Q: My reductive cyclization is producing a significant amount of a byproduct that is not my desired phenazine. What could it be?

A: A common byproduct is the uncyclized diamine intermediate (N-phenylbenzene-1,2-diamine).[8] This occurs if the final oxidation step is inefficient. Another possibility, depending on the substrate and conditions, is the formation of a benzimidazole derivative through an alternative cyclization pathway.[3]

Solutions:

  • Promote Oxidation: If you isolate the diamine, you can often convert it to the desired phenazine by treating it with a mild oxidizing agent or simply by stirring it vigorously in a solvent exposed to air.

  • Confirm Structure: If an unexpected byproduct is formed, it is crucial to characterize it fully (e.g., by NMR and MS) to understand the alternative reaction pathway. This will inform how to adjust the reaction conditions (e.g., temperature, choice of base or reducing agent) to favor the desired phenazine formation.

Palladium-Catalyzed Phenazine Synthesis (Buchwald-Hartwig Type)

These modern methods offer high yields and broad scope but require careful attention to detail.

Q: I am trying a Buchwald-Hartwig amination to form a phenazine precursor, but the reaction is very low-yielding and messy. What are the most common pitfalls?

A: Buchwald-Hartwig reactions are notoriously sensitive to several factors. Failure is often due to catalyst deactivation, improper choice of reagents, or a non-inert atmosphere.

Causality: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[4] Any impurity or side reaction that disrupts this cycle can kill the reaction.

Solutions & Optimization Strategies:

  • Strictly Inert Atmosphere: The Pd(0) catalyst and the phosphine ligands are highly sensitive to oxygen. The reaction must be set up under an inert atmosphere (Argon or Nitrogen) using properly degassed solvents.

  • Ligand Choice: The choice of phosphine ligand is arguably the most critical parameter. Bulky, electron-rich biaryl phosphine ligands (e.g., BINAP, Xantphos, or proprietary ligands like BrettPhos) are often required to facilitate the reductive elimination step and stabilize the catalyst.[5] There is no universal ligand; screening a few different options is often necessary.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are common choices.[4][5] The base must be anhydrous.

  • Catalyst and Pre-catalyst Quality: Use a high-quality palladium source. Pre-catalysts, which are more stable and form the active Pd(0) species in situ, often give more reproducible results than sources like Pd(OAc)₂ alone.[5]

  • Solvent: Anhydrous, degassed toluene or dioxane are the most common solvents.

Troubleshooting Logic Flow for Buchwald-Hartwig Reactions

G Start Low/No Yield Inert Check Inert Atmosphere/ Degassed Solvents Start->Inert Ligand Screen Different Ligands (e.g., BINAP, Xantphos) Inert->Ligand If OK Base Check Base (Anhydrous NaOtBu, Cs2CO3) Ligand->Base If No Improvement Catalyst Try a Pd(0) Pre-catalyst Base->Catalyst If Still Low Success Improved Yield Catalyst->Success Optimization

Caption: Troubleshooting workflow for a failing Buchwald-Hartwig reaction.

Section 3: Data & Protocols for the Application Scientist

Comparison of Phenazine Synthesis Methods

The following table summarizes the key parameters and characteristics of the main synthetic routes to provide a quick reference for method selection.

FeatureWohl-Aue ReactionReductive CyclizationPd-Catalyzed (Buchwald-Hartwig)
Typical Yield Low to Moderate (<10% - 40%)[2]Moderate to High (40% - 80%)[3]High to Excellent (70% - 95%+)[4][6]
Reaction Temp. High (140 - 220 °C)[6]Low to Moderate (0 °C to Reflux)Moderate (RT to 120 °C)[4]
Key Reagents Aniline, Nitroarene, Strong Base (KOH)2-Nitrodiphenylamine, Reducing AgentAryl Halide, Amine, Pd Catalyst, Ligand, Base
Advantages Simple, inexpensive starting materials.Generally cleaner than Wohl-Aue.High yields, mild conditions, broad scope.
Disadvantages Harsh conditions, low yields, tar formation, poor functional group tolerance.[8]Requires synthesis of precursor, potential for incomplete oxidation.Expensive catalysts/ligands, requires strict inert conditions, sensitive to impurities.
Detailed Experimental Protocol: High-Yield Synthesis of Phenazine via Buchwald-Hartwig Dimerization

This protocol describes a modern, high-yield synthesis of the parent phenazine molecule from 2-bromoaniline, adapted from Winkler et al.[4] This method involves a double Buchwald-Hartwig amination followed by an in situ oxidation.

Reaction Scheme: 2 x (2-Bromoaniline) --(Pd(OAc)₂, Ligand, Base)--> Dihydrophenazine --([O])--> Phenazine

Materials:

  • 2-Bromoaniline (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)

  • BINAP (ligand) (0.08 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Cesium Carbonate (2.0 equiv), BINAP (0.08 equiv), and Pd(OAc)₂ (0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous, degassed toluene (to make a ~0.1 M solution based on the bromoaniline), followed by 2-bromoaniline (1.0 equiv) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 110-120 °C.

  • Monitoring (Checkpoint): Stir the reaction mixture vigorously. Monitor the consumption of the 2-bromoaniline by TLC (e.g., using a 10:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-24 hours. The formation of the yellow phenazine product should be visible.

  • Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. Dilute the mixture with chloroform or dichloromethane and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel. Elute with a hexanes:ethyl acetate gradient (e.g., starting from 10:1) to isolate the pure phenazine as a yellow solid. A yield of ~95% can be expected for the parent phenazine.[4]

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Purification a Add Solids (Base, Ligand, Pd Source) to Schlenk Flask b Evacuate & Backfill with Argon (3x) a->b c Add Degassed Solvent & 2-Bromoaniline b->c d Heat to 110-120 °C with Vigorous Stirring c->d e Monitor by TLC for Consumption of Starting Material d->e f Cool to Room Temperature e->f g Dilute and Filter through Celite f->g h Concentrate Filtrate g->h i Purify by Column Chromatography h->i j j i->j Pure Phenazine

Caption: Step-by-step workflow for Pd-catalyzed phenazine synthesis.

Section 4: References

  • Winkler, J. D., Twenter, B. M., & Gendrineau, T. (2012). Synthesis of Substituted Phenazines via Palladium-Catalyzed Aryl Ligation. HETEROCYCLES, 84(2), 1345. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Kudryavtsev, K. V., et al. (2018). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. ResearchGate. [Link]

  • Min, K. A., et al. (2015). Massive Bioaccumulation and Self-Assembly of Phenazine Compounds in Live Cells. ResearchGate. [Link]

  • Ręka, P., et al. (2020). Yields of Buchwald−Hartwig Coupling and Phenazine Formation. ResearchGate. [Link]

  • Che, Y., et al. (2021). Synthetic strategies of phenazine derivatives: A review. ResearchGate. [Link]

  • Ragaini, F., et al. (2022). Phenazines Synthesis by Palladium-Catalyzed Reductive Cyclization of 2-Nitro-N-Phenylanilines Using Gaseous CO or Its Surrogates. ResearchGate. [Link]

  • Paul, D. B. (1972). Some New Products from Wohl-Aue Reactions between Nitrobiphenyls and Aniline. DTIC. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Zhang, H., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. PMC - NIH. [Link]

  • Purdue University. Polymerization Reactions. chem.purdue.edu. [Link]

  • Xu, J., et al. (2021). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. PMC - NIH. [Link]

  • Pachter, I. J., & Kloetzel, M. C. (1951). The Wohl—Aue Reaction. II. Reactivities of the Chlorophenazines and their Oxides. Journal of the American Chemical Society. [Link]

  • Pachter, I. J., & Kloetzel, M. C. (1951). The Wohl-Aue Reaction. I. Structure of Benzo [a] phenazine Oxides and Syntheses of 1,6-Dimethoxyphenazine and 1,6-Dichlorophenazine. ACS Publications. [Link]

  • Ali, S. M. (2018). Chapter Two Polymerization Mechanisms. researchgate.net. [Link]

  • Garrison, A. T., et al. (2017). A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis. ResearchGate. [Link]

  • Taylor & Francis Online. Polymerization – Knowledge and References. [Link]

  • Washington University in St. Louis. Crystallographic characterization of products of side reactions encountered during synthesis of cyanoximes. profiles.wustl.edu. [Link]

  • Chemistry LibreTexts. (2023). 27.8: Polymers and Polymerization Reactions. [Link]

  • Hernandez-Perez, J. M., et al. (2012). The Mechanism of Ethylene Polymerization Reaction Catalyzed by Group IVB Metallocenes. A Rational Analysis Through the Use of Reaction Force. ResearchGate. [Link]

Sources

Technical Support Center: Impurity Profiling of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the impurity profiling of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. This molecule is recognized as a significant process-related impurity of the drug Clofazimine, often designated as Clofazimine Impurity A.[1][2] Ensuring its effective identification, quantification, and control is critical for drug safety and regulatory compliance.

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth explanations and field-proven troubleshooting strategies based on the unique chemical nature of the phenazine class of compounds.

Understanding the Challenge: The Nature of Phenazine Impurities

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine and related substances are complex, chromophoric, and largely hydrophobic molecules.[3] Their rigid, planar structure can lead to challenging chromatographic behavior, while their synthesis pathway and potential for degradation create a complex impurity profile.[4] Impurities can arise from several sources:

  • Synthesis-Related Impurities: By-products, unreacted starting materials, or intermediates from the manufacturing process of the parent drug, Clofazimine.[4][5]

  • Degradation Products: Impurities formed during storage or handling due to exposure to light, heat, oxidation, or hydrolysis.[6][7] Forced degradation studies are essential to proactively identify these degradants.[8]

  • Contaminants: Extraneous substances, such as residual solvents or materials leached from container closures or even analytical vials.[9]

The primary goal of impurity profiling is to develop a robust, stability-indicating analytical method that can separate, detect, and quantify all relevant impurities to ensure the quality and safety of the active pharmaceutical ingredient (API).[7]

Typical Analytical Workflow

The process of impurity profiling is a systematic investigation. It begins with sample preparation and culminates in the identification and reporting of impurities according to regulatory standards.

Impurity Profiling Workflow cluster_prep Phase 1: Preparation & Screening cluster_analysis Phase 2: Analytical Method Development cluster_id Phase 3: Identification & Quantification cluster_report Phase 4: Reporting SamplePrep Sample Preparation (Dissolution, Dilution) ForcedDeg Forced Degradation (Acid, Base, Peroxide, Heat, Light) SamplePrep->ForcedDeg MethodDev HPLC/UPLC Method Development & Optimization ForcedDeg->MethodDev MethodVal Method Validation (ICH Q2(R1)) MethodDev->MethodVal Quant Quantification of Impurities (vs. Reference Standard) MethodVal->Quant LCMS Structure Elucidation (LC-MS/MS, NMR) Quant->LCMS Report Reporting & Specification Setting (ICH Q3A) LCMS->Report

Caption: High-level workflow for impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory thresholds for reporting and identifying impurities for a new drug substance?

A1: The International Council for Harmonisation (ICH) Q3A(R2) guideline provides the definitive thresholds.[10][11] These are based on the Maximum Daily Dose (MDD) of the drug substance.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data synthesized from ICH Q3A(R2) Guidelines.[10][11][12]

An impurity is any component present that is not the drug substance itself.[5] Any impurity found at a level greater than the Reporting Threshold must be reported in the regulatory submission.[13] If it exceeds the Identification Threshold , its molecular structure must be determined.[13] If it surpasses the Qualification Threshold , it must be assessed for biological safety.[11]

Q2: What is the best analytical technique for profiling impurities of this compound?

A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse technique for this application.[4] Its high resolving power is necessary to separate structurally similar impurities from the main compound. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength. For structural elucidation of unknown impurities, hyphenation to a mass spectrometer (LC-MS) is essential.[4][14]

Q3: What is a "stability-indicating method," and why is it important?

A3: A stability-indicating method is an analytical procedure that can accurately and selectively measure the concentration of the active ingredient without interference from its degradation products, process impurities, or other components in the sample.[7][15] Its importance is paramount: it provides the definitive evidence that any observed decrease in the main compound's concentration is due to degradation and allows for the accurate quantification of the impurities formed.[8] To validate a method as stability-indicating, forced degradation studies must be performed.[6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during method development and routine analysis.

Category 1: Sample Preparation & Stability

Problem: My sample solution appears cloudy or my recovery is low and inconsistent.

  • Underlying Cause: N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, like its parent compound Clofazimine, is highly lipophilic and practically insoluble in water.[3] Using a purely aqueous diluent or an incompatible organic solvent will result in poor solubility and inaccurate results.

  • Solution Strategy:

    • Solvent Selection: Your sample diluent must have sufficient organic character. Start with a mixture similar to your mobile phase, such as Acetonitrile/Water (e.g., 70:30 v/v) or Methanol/Water.

    • pH Adjustment: The molecule contains basic nitrogen atoms. Acidifying the diluent slightly (e.g., with 0.1% formic or phosphoric acid) can protonate these sites and improve solubility.

    • Sonication: After adding the solvent, sonicate the sample vial for 5-10 minutes to ensure complete dissolution.[16]

Problem: I see a new, unexpected peak appearing and growing in my sample sequence over time, even in my standard solution.

  • Underlying Cause 1 (Photodegradation): Phenazine compounds are often sensitive to light. Exposure to ambient lab lighting on the autosampler tray for extended periods can induce degradation.

  • Solution 1: Use amber or light-blocking HPLC vials and minimize the exposure of stock solutions to light.[6]

  • Underlying Cause 2 (Chemical Reaction in Vial): A fascinating and non-obvious cause of degradation for Clofazimine has been reported: nucleophilic substitution by nitrite leaching from the glass of certain HPLC vials, particularly in acidic diluents.[9] This leads to the formation of a nitrite ester degradant.

  • Solution 2:

    • Test for Cause: Prepare your sample in both a standard glass vial and a polypropylene (plastic) vial. If the peak appears only in the glass vial, leaching is the likely cause.

    • Mitigation: Switch to polypropylene vials for your analytical runs. Alternatively, storing the glass vials under refrigerated conditions (2-8°C) has been shown to suppress this specific degradation pathway.[9]

Category 2: HPLC Chromatography

Problem: The main peak for the compound is tailing or showing poor symmetry.

  • Underlying Cause: Peak tailing for basic compounds like this phenazine derivative is often caused by secondary interactions between the protonated amine groups on the molecule and acidic, unreacted silanol groups (Si-OH) on the surface of the silica-based C18 column.

  • Solution Strategy:

    • Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase. Working at a low pH (e.g., 2.5-3.5 using a phosphate or formate buffer) ensures the analyte's basic nitrogens are fully protonated and, more importantly, suppresses the ionization of the silanol groups, minimizing the interaction.[16][17]

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or incorporate proprietary base-deactivation technology to shield the silanol groups. Use a column specifically designed for the analysis of basic compounds.

    • Reduce Mass Load: Overloading the column can also cause peak asymmetry. Try injecting a lower concentration of your sample to see if the peak shape improves.

Problem: I can't achieve baseline separation between my main peak and a closely eluting impurity.

  • Underlying Cause: The impurity is structurally very similar to the main compound, resulting in very similar retention behavior on the column.

  • Solution Strategy (Methodical Optimization):

    • Decrease Gradient Slope: If using a gradient, make it shallower around the elution time of the critical pair. A slower increase in the organic solvent percentage will give the column more time to resolve the two peaks.

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol (or vice versa). The different solvent properties can alter the selectivity of the separation and may resolve the peaks.

    • Adjust pH: A small change in mobile phase pH can alter the ionization state of the analytes differently, potentially leading to a change in retention and improved resolution.

    • Change Stationary Phase: If other options fail, switch to a column with a different stationary phase (e.g., a Phenyl-Hexyl or a Cyano phase) to introduce different separation mechanisms.

Category 3: Detection & Quantification

Problem: My calibration curve for a low-level impurity is not linear.

  • Underlying Cause: This can be due to several factors, including detector saturation at high concentrations, or being below the reliable limit of quantification (LOQ) at the low end.

  • Solution Strategy:

    • Narrow the Range: Construct the calibration curve over a more realistic concentration range, centered on the expected impurity level (e.g., from 0.05% to 0.5% of the main peak's concentration).

    • Verify LOQ: Experimentally determine the method's Limit of Quantification (LOQ), which is the lowest concentration that can be measured with acceptable precision and accuracy.[18] Ensure the lower end of your curve is at or above the LOQ.

    • Check for Co-elution: Use a PDA detector to check the peak purity of the impurity peak at each concentration level. A non-linear response could indicate a hidden co-eluting peak that is more prominent at certain concentrations.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the sample to generate potential degradation products and verify the peak purity and resolving power of the analytical method.[19] The goal is typically to achieve 5-20% degradation of the main peak.[8]

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., Acetonitrile) to make a 1.0 mg/mL stock solution.

  • Set up Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.[6]

    • Thermal: Heat 1 mL of stock solution at 80°C for 24 hours.

    • Photolytic: Expose 1 mL of stock solution to direct UV light (as per ICH Q1B) for 24 hours.

  • Neutralization & Dilution: After the stress period, cool the vials to room temperature. Neutralize the acid and base samples with an equimolar amount of base/acid.

  • Analysis: Dilute all samples to the target analytical concentration (e.g., 0.1 mg/mL) with your mobile phase diluent and analyze by HPLC-PDA.

  • Evaluation: Compare the chromatograms of the stressed samples to an unstressed control. Look for new peaks, a decrease in the main peak area, and check the peak purity of the main peak to ensure no degradants are co-eluting.

Protocol 2: Foundational Stability-Indicating HPLC-UV Method

This method serves as a robust starting point for your own method development, based on published methods for Clofazimine and related compounds.[15][20]

  • HPLC System: Quaternary HPLC with PDA Detector.

  • Column: C18, base-deactivated, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    20.0 30 70
    25.0 30 70
    25.1 70 30

    | 30.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detection at 283 nm.[15]

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile/Water (70:30 v/v).

System Suitability Test (SST): Before running samples, perform at least five replicate injections of a standard solution.

  • Acceptance Criteria:

    • Peak Area %RSD (Relative Standard Deviation) ≤ 2.0%.

    • Retention Time %RSD ≤ 1.0%.

    • Tailing Factor (Asymmetry Factor) for the main peak: 0.8 - 1.5.

Troubleshooting Unexpected Peaks Start Unexpected Peak Observed in Chromatogram CheckBlank Inject a Blank (Diluent)? Start->CheckBlank GhostPeak Result: Ghost Peak (From previous injection) CheckBlank->GhostPeak Peak Present SolventImpurity Result: Solvent Impurity or Contamination CheckBlank->SolventImpurity Peak Present CheckPurity Is the main peak pure? (Check PDA Purity Angle) CheckBlank->CheckPurity Peak Absent ExtendRun Action: Extend run time or add a high-organic wash step. GhostPeak->ExtendRun UseNewSolvent Action: Use fresh, HPLC-grade solvents and diluents. SolventImpurity->UseNewSolvent Coelution Result: Co-eluting peak. Method lacks specificity. CheckPurity->Coelution No TrueImpurity Result: Likely a true impurity (Process or Degradant) CheckPurity->TrueImpurity Yes OptimizeMethod Action: Re-optimize method. (Change gradient, pH, column) Coelution->OptimizeMethod Identify Action: Proceed with identification and quantification (LC-MS). TrueImpurity->Identify

Caption: Decision tree for investigating an unknown peak.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Patel, et al. (2017). Development and Validation of Stability Indicating RP-HPLC Method For Estimation of Clofazimine in Soft Gelatine Capsule. International Journal of Pharmaceutical Quality Assurance. [Link]

  • ICH Q3A, Q3C and M7 Guidelines - An Overview. (2022). International Journal of Pharmaceutical Investigation. [Link]

  • Khedekar, G., & Mirgane, S. (2017). Development and validation of stability indicating HPLC assay method for Clofazimine capsules. Innovations in Pharmaceuticals and Pharmacotherapy. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Development and validation of stability indicating HPLC assay method for Clofazimine capsules. Semantic Scholar. [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). ICH. [Link]

  • Konduru, et al. (2022). Critical Review on the Analytical Methods for the Estimation of Clofazimine in Bulk, Biological Fluids and Pharmaceutical Formulations. ResearchGate. [Link]

  • Impurities in new drug substance| ICH Q3A(R2). (2024). YouTube. [Link]

  • Clofazimine Impurities and Related Compound. Veeprho. [Link]

  • Patel, P., & Dedania, Z. (2017). Development and Validation of Stability Indicating RP-HPLC Method For Estimation of Clofazimine in Soft Gelatine Capsule. ResearchGate. [Link]

  • Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. (2020). PubMed. [Link]

  • Clofazimine-impurities. Pharmaffiliates. [Link]

  • Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. (2017). International Journal of ChemTech Research. [Link]

  • Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin. (2023). MDPI. [Link]

  • Clofazimine EP Impurity B | CAS 2158184-11-1. Veeprho Pharmaceuticals. [Link]

  • Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. (2024). Bioscience Biotechnology Research Communications. [Link]

  • Li, M., et al. (2018). A solution degradation product of clofazimine via nucleophilic substitution by nitrite leaching from certain glass HPLC vials. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography –Ultraviolet Detection. ResearchGate. [Link]

  • Quantitative analysis of clofazimine (Lamprene®), an antileprosy agent, in human dried blood spots using liquid chromatography-tandem mass spectrometry. (2018). PubMed. [Link]

  • Development and validation of new analytical method for the simultaneous estimation of amitriptyline and perphenazine in bulk and pharmaceutical dosage form by RP-HPLC. ResearchGate. [Link]

  • Characterization of Clofazimine Metabolism in Human Liver Microsomal Incubation In Vitro. (2022). American Society for Microbiology. [Link]

  • N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. PubChem. [Link]

  • Determination of clofazimine in leprosy patients by high-performance liquid chromatography. (2003). Journal of Analytical Toxicology. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). BioProcess International. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • (3E)-N,5-bis(4-chlorophenyl)-3-(propan-2-ylimino)-3,5-dihydrophenazin-2-amine. ChemBK. [Link]

Sources

Technical Support Center: Analytical Method Validation for Clofazimine Impurity A

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of Clofazimine Impurity A. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the common challenges encountered during the validation of analytical methods for this specific impurity. The information herein is grounded in established scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is Clofazimine Impurity A and why is its quantification important?

A1: Clofazimine Impurity A, chemically known as N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine[4][5][6][7], is a known impurity of the active pharmaceutical ingredient (API) Clofazimine. Regulatory bodies require that impurities in drug substances and products are monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product.[8][9][10] Therefore, a validated analytical method is crucial for the accurate quantification of this impurity.

Q2: Which analytical technique is most suitable for the analysis of Clofazimine Impurity A?

A2: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection is the most common and recommended technique for the quantification of Clofazimine and its impurities.[8][9][10][11] These methods offer the required specificity, sensitivity, and accuracy for impurity profiling in pharmaceutical analysis.

Q3: What are the key validation parameters I need to assess for an impurity method according to ICH guidelines?

A3: According to ICH Q2(R2) guidelines, the key validation parameters for an impurity quantification method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12][13][14][15]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[16][17][18]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.[16]

  • Accuracy: The closeness of the test results to the true value.[12][19][20][21]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12][19][21][22] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[17][21][23]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[24][25][26][27]

  • System Suitability: An integral part of the method that verifies the chromatographic system is adequate for the intended analysis.[28][29][30][31]

Troubleshooting Guide

This section addresses specific issues you might encounter during the validation of your analytical method for Clofazimine Impurity A.

Specificity and Peak Purity Issues

Problem: I am observing co-elution of Impurity A with the main Clofazimine peak or other degradation products. How can I ensure the specificity of my method?

Causality & Solution:

Specificity is the cornerstone of an impurity method, ensuring that you are measuring only Impurity A.[12][13][14][15] Co-elution can lead to inaccurate quantification.

Workflow for Ensuring Specificity:

Sources

Technical Support Center: A Guide to Cell Viability Assays with N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (Clofazimine)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, commonly known as Clofazimine, in cell viability and cytotoxicity studies. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that arise when working with this specific compound.

Clofazimine is a phenazine dye with a distinct brick-red color and poor aqueous solubility.[1] These intrinsic chemical and physical properties present unique challenges for common cell viability assays, which often rely on colorimetric or fluorometric readouts. This guide will equip you with the expertise to anticipate, identify, and resolve these challenges, ensuring the integrity and reproducibility of your experimental data.

Section 1: Understanding the Core Problem: Assay Interference

Before troubleshooting, it is critical to understand why Clofazimine can interfere with your results. Most common viability assays, such as those based on tetrazolium salts (e.g., MTT, XTT, WST-1) or resazurin (AlamarBlue®), measure the metabolic activity of living cells.[2] Viable cells reduce a substrate into a colored or fluorescent product, and the signal intensity is proportional to the number of living cells.[3][4][5]

Clofazimine can disrupt this process through several mechanisms:

  • Optical Interference: As a colored compound, Clofazimine absorbs light in the visible spectrum.[6][7][8] This can artificially inflate absorbance readings in colorimetric assays if its absorbance spectrum overlaps with that of the formazan product (for MTT/XTT assays) or resorufin (for resazurin assays).[6][8]

  • Chemical Interference: The phenazine structure of Clofazimine may possess intrinsic redox activity. This could lead to the direct, non-enzymatic reduction of the assay reagent, generating a false-positive signal in the absence of viable cells.[2][9]

  • Physical Interference: Due to its low water solubility, Clofazimine can precipitate in aqueous culture media, especially at higher concentrations.[1] These precipitates can scatter light, leading to inaccurate absorbance readings, and cause inconsistent cell exposure.[10][11]

The following troubleshooting guide is structured to help you diagnose and solve these specific issues.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered when assaying Clofazimine. Each answer provides a causal explanation and a step-by-step solution.

Q1: My absorbance readings are unexpectedly high in wells treated with Clofazimine, even at concentrations where I expect to see cell death. What is happening?

A1: This is a classic sign of optical interference. The brick-red color of Clofazimine is likely contributing to the total absorbance measured by the plate reader, masking the true signal from the cellular metabolic activity.[6][8]

Troubleshooting Steps:

  • Run a Compound-Only Control: Prepare a cell-free 96-well plate. Add the same concentrations of Clofazimine to the wells as used in your experiment, including the final concentration of your assay reagent (e.g., MTT or resazurin).

  • Incubate and Read: Incubate this control plate under the same conditions as your experimental plate.

  • Subtract the Background: Measure the absorbance at the appropriate wavelength. The value you obtain is the absorbance of the compound itself. Subtract this value from your experimental readings to correct for the optical interference.

Q2: I'm observing a strong signal in my "no-cell" background wells that contain only culture medium, Clofazimine, and the assay reagent. Why?

A2: This indicates direct chemical interference. Clofazimine may be chemically reducing the tetrazolium salt or resazurin reagent without any enzymatic activity from cells.[2][9] This is a significant artifact that can render standard background correction inadequate.

Troubleshooting Steps:

  • Confirm with the Compound-Only Control: The protocol described in A1 will confirm this issue. A high signal in these cell-free wells points to direct chemical reduction.

  • Reduce Incubation Time: Shorter incubation times with the assay reagent can sometimes minimize the impact of slow, non-enzymatic reduction. However, this must be balanced with allowing sufficient time for cellular enzymes to generate a robust signal.[9]

  • Switch to an Orthogonal Assay: If significant chemical reduction occurs, colorimetric and fluorometric metabolic assays are not suitable. The most reliable solution is to switch to an assay with a different detection principle that is not based on redox potential. See Section 4 for recommendations.

Q3: My results are highly variable between replicate wells and across different experiments. What could be the cause?

A3: High variability often points to issues with compound solubility and precipitation.[10][11] Clofazimine is practically insoluble in water, and if its solubility limit is exceeded in your culture medium, it will precipitate.[1] This leads to non-uniform cell exposure and light-scattering artifacts.

Troubleshooting Steps:

  • Visually Inspect the Wells: Before adding the assay reagent, carefully inspect the wells under a microscope. Look for visible precipitates or crystals.

  • Determine Solubility Limit: Test the solubility of your Clofazimine stock in your specific cell culture medium. You can do this by preparing serial dilutions and observing the highest concentration that remains in solution.

  • Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[10]

  • Mitigate Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and lead to precipitation. Avoid using the outermost wells for data collection; instead, fill them with sterile PBS or medium.[10]

Q4: How can I proactively design my experiment to avoid these issues?

A4: A well-designed experiment with proper controls is the best defense against assay artifacts.

Experimental Design Recommendations:

  • Comprehensive Controls: Always include the following controls in your plate layout:

    • Cells + Medium Only: Untreated cells (vehicle control).

    • Medium Only: Background for the medium and assay reagent.

    • Compound + Medium Only: To measure compound absorbance and direct reagent reduction (as detailed in A1/A2).

  • Cell Titration: Before starting your main experiment, perform a cell titration experiment. Seed a range of cell densities and measure the viability signal. This ensures that the cell number you choose is within the linear range of the assay.[10]

  • Consider an Orthogonal Assay from the Start: Given the known properties of Clofazimine, the most robust approach is to use an orthogonal (alternative) method alongside or instead of a traditional metabolic assay.

Section 3: Visualizing the Troubleshooting Process

To aid in diagnosing issues, the following workflow diagram outlines a logical sequence of steps to take when encountering unexpected results with Clofazimine.

TroubleshootingWorkflow Troubleshooting Workflow for Clofazimine Viability Assays Start Unexpected Result (e.g., High Absorbance, High Variability) CheckPrecipitate Visually Inspect Wells for Compound Precipitation Start->CheckPrecipitate PrecipitateYes Precipitate Observed CheckPrecipitate->PrecipitateYes Yes PrecipitateNo No Precipitate CheckPrecipitate->PrecipitateNo No OptimizeSolubility ROOT CAUSE IDENTIFIED: Poor Solubility. Lower Compound Concentration or Optimize Solvent. PrecipitateYes->OptimizeSolubility CheckNoCell Analyze 'Compound + Medium Only' Control Well PrecipitateNo->CheckNoCell SignalHigh Signal is High CheckNoCell->SignalHigh SignalLow Signal is Low/Normal CheckNoCell->SignalLow SwitchAssay ROOT CAUSE IDENTIFIED: Optical/Chemical Interference. Switch to Orthogonal Assay (e.g., ATP-based). SignalHigh->SwitchAssay CorrectData Data Correction is Possible: Subtract Compound-Only Absorbance from Experimental Wells SignalLow->CorrectData

Caption: A step-by-step workflow for diagnosing assay interference.

Section 4: Recommended Protocols and Orthogonal Methods

If you've determined that a redox-based assay is unsuitable for Clofazimine, consider the following alternative methodologies.

Recommended Orthogonal Assay: ATP-Based Viability Assay (e.g., CellTiter-Glo®)

ATP-based assays are considered the gold standard for cell viability and are less susceptible to interference from colored or redox-active compounds.

Principle: The assay measures intracellular ATP levels. The quantity of ATP is directly proportional to the number of metabolically active, viable cells. The reagent lyses the cells to release ATP, which then participates in a luciferase-catalyzed reaction that produces a luminescent signal.

Advantages over Redox Assays for Clofazimine:

  • No Optical Interference: The readout is luminescence (light emission), which is not affected by the color of Clofazimine.[12]

  • No Redox Interference: The assay is based on an enzymatic reaction with ATP, not cellular redox potential.

  • High Sensitivity: These assays are typically more sensitive than colorimetric methods.[12]

Data Summary: Comparing Assay Suitability
Assay TypePrincipleSuitability with ClofazimineKey Interference Mechanism
Tetrazolium (MTT, XTT) Metabolic reduction to colored formazanLow Optical (color) and Chemical (redox) interference.[6][9][13]
Resazurin (AlamarBlue®) Metabolic reduction to fluorescent resorufinLow to Moderate Optical (color) and Chemical (redox) interference.[3][14]
ATP-Based (CellTiter-Glo®) Quantification of intracellular ATP via luminescenceHigh Minimal interference. Luminescence is not affected by compound color.
LDH Release Measures membrane integrity via released enzymeHigh Minimal interference. It is a measure of cytotoxicity, not viability.

Section 5: Mechanism of Assay Interference

The diagram below illustrates how a colored compound like Clofazimine can interfere with a standard absorbance-based viability assay.

InterferenceMechanism Mechanism of Optical Interference in Absorbance Assays cluster_assay Standard Assay Principle cluster_interference Interference by Clofazimine Cells Viable Cells (Metabolic Activity) Product Colored Product (e.g., Formazan, purple) Cells->Product reduces Reagent Assay Reagent (e.g., MTT, yellow) Reader Plate Reader (Measures Absorbance at ~570 nm) Product->Reader Absorbs light Clofazimine Clofazimine (Brick-Red Color) Clofazimine->Reader Also absorbs light Result Inflated Absorbance Reading (False Positive) Reader->Result

Caption: How Clofazimine's color can lead to false positives.

By understanding these principles and utilizing the appropriate controls and alternative methods, researchers can confidently and accurately assess the biological activity of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine.

References

  • Creative Bioarray. Resazurin Cell Viability Assay. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for B4H10. [Link]

  • National Center for Biotechnology Information. (2018). Interference with Fluorescence and Absorbance. [Link]

  • Labbox. Resazurin Cell Viability Assay. [Link]

  • ResearchGate. Schematic overview of the resazurin-based cell viability assay.... [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6337058, Boron-10. [Link]

  • ResearchGate. Interference with Fluorescence and Absorbance | Request PDF. [Link]

  • Vistica, D. T., Skehan, P., et al. (1991). Tetrazolium-based assays for cellular viability: a critical examination of selected parameters affecting formazan production. Cancer Research. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Sun Diagnostics. Assay Interference: A Brief Review and Helpful Hints. [Link]

  • Stockert, J. C., Blázquez-Castro, A., et al. (2018). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Acta Histochemica. [Link]

  • Sylvester, P. W. (2011). Optimization of the Tetrazolium Dye (MTT) Colorimetric Assay for Cellular Growth and Viability. IntechOpen. [Link]

  • Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual. [Link]

  • MDPI. (2020). Limitation of Water-Soluble Tetrazolium Salt for the Cytocompatibility Evaluation of Zinc-Based Metals. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 473689, N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. [Link]

  • ChemBK. (3E)-N,5-bis(4-chlorophenyl)-3-(propan-2-ylimino)-3,5-dihydrophenazin-2-amine. [Link]

Sources

Technical Support Center: Enhancing the Synthesis of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, a key intermediate and analog in phenazine-based drug discovery. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve your synthesis goals with confidence.

I. Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine?

The most logical and established route is adapted from the synthesis of the closely related drug, Clofazimine.[1] This multi-step process involves the initial coupling of two key building blocks, followed by reduction, oxidative cyclization to form the phenazine core, and subsequent imine formation.

Q2: What are the critical parameters influencing the overall yield?

Several factors can significantly impact the yield of this synthesis. These include the purity of starting materials, precise control of reaction temperatures, the efficiency of the reduction and oxidation steps, and the purification methods employed. Even minor deviations can lead to the formation of side products, complicating purification and reducing the final yield.[1]

Q3: Are there any major side reactions to be aware of?

Yes, side reactions are a common challenge in phenazine synthesis. During the initial coupling, diaryl ether formation can occur. In the oxidative cyclization step, incomplete cyclization or the formation of isomeric phenazine structures are potential issues. Furthermore, the imine functionality can be susceptible to hydrolysis if exposed to moisture for prolonged periods.

Q4: What analytical techniques are recommended for reaction monitoring and product characterization?

For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable. For final product characterization, a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be employed to confirm the structure and purity of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem 1: Low Yield in the Initial Coupling Step (Formation of 2-Nitro-N,N'-bis(4-chlorophenyl)benzene-1,4-diamine)
  • Observation: TLC or HPLC analysis shows a significant amount of unreacted 4-chloroaniline and the formation of multiple side products.

  • Potential Causes:

    • Insufficient Base: The reaction requires a strong base to facilitate the nucleophilic aromatic substitution.

    • Low Reaction Temperature: The reaction may not have reached the necessary activation energy for efficient coupling.

    • Moisture in the Reaction: Water can react with the starting materials and base, reducing their effectiveness.

  • Solutions:

    • Optimize Base and Solvent: Ensure the use of a strong, non-nucleophilic base like potassium hydroxide. The choice of a high-boiling point, aprotic polar solvent such as DMSO is crucial.[1]

    • Temperature Control: Carefully monitor and maintain the reaction temperature as specified in the protocol.

    • Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Incomplete Reduction of the Nitro Group
  • Observation: Analysis of the crude product after the reduction step shows the presence of the nitro-intermediate.

  • Potential Causes:

    • Inactive Catalyst: The catalyst (e.g., Palladium on carbon) may have lost its activity.

    • Insufficient Hydrogen Pressure: In catalytic hydrogenation, inadequate pressure will result in a sluggish or incomplete reaction.

    • Insufficient Reducing Agent: If using a chemical reducing agent (e.g., sodium dithionite), the stoichiometry might be insufficient.[2]

  • Solutions:

    • Catalyst Quality: Use fresh, high-quality catalyst.

    • Optimize Hydrogenation Conditions: Ensure the reaction vessel is properly purged and pressurized with hydrogen. Agitate the reaction mixture vigorously to ensure good mixing.

    • Stoichiometry of Reducing Agent: If using a chemical reductant, consider a slight excess to drive the reaction to completion.

Problem 3: Low Yield and/or Impurity Formation During Oxidative Cyclization
  • Observation: The desired phenazine product is obtained in low yield, with significant amounts of uncyclized diamine or other colored impurities.

  • Potential Causes:

    • Inefficient Oxidizing Agent: The chosen oxidizing agent may not be effective for this specific substrate.

    • Incorrect Reaction pH: The pH of the reaction medium can significantly influence the rate and selectivity of the cyclization.

    • Formation of Isomers: Non-selective oxidation can lead to the formation of undesired phenazine isomers.

  • Solutions:

    • Choice of Oxidant: Ferric chloride (FeCl₃) in the presence of an acid like hydrochloric acid is a commonly used and effective oxidizing system for this transformation.[1]

    • pH Control: The reaction is typically performed under acidic conditions to facilitate the cyclization.

    • Purification: Careful purification by column chromatography is often necessary to separate the desired product from isomers and other impurities.

Problem 4: Product Degradation During Work-up and Purification
  • Observation: The isolated product is of low purity and shows signs of degradation (e.g., color change, appearance of new spots on TLC).

  • Potential Causes:

    • Hydrolysis of the Imine: The imine functionality can be sensitive to acidic or basic conditions, especially in the presence of water.

    • Oxidation of the Dihydrophenazine Core: The dihydrophenazine ring system can be susceptible to over-oxidation.

  • Solutions:

    • Neutral Work-up: Aim for a neutral pH during the aqueous work-up.

    • Minimize Exposure to Air and Light: Dihydrophenazine derivatives can be sensitive to air and light. It is advisable to work under an inert atmosphere and protect the reaction and product from light where possible.

    • Efficient Purification: Use a suitable purification method like recrystallization from a mixed solvent system (e.g., dichloromethane and an alcohol) to quickly isolate the pure product.[3]

III. Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.

Step 1: Synthesis of 2-Nitro-N,N'-bis(4-chlorophenyl)benzene-1,4-diamine
ParameterRecommended Value
Reactants 1-Fluoro-2-nitrobenzene, 4-Chloroaniline
Base Potassium Hydroxide (KOH)
Solvent Dimethyl Sulfoxide (DMSO)
Temperature 50 °C
Reaction Time 4-6 hours
Work-up Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, concentrate in vacuo.
Step 2: Reduction to N,N'-Bis(4-chlorophenyl)benzene-1,2,4-triamine
ParameterRecommended Value
Catalyst 10% Palladium on Carbon (Pd/C)
Solvent Ethanol or Ethyl Acetate
Hydrogen Pressure 50 psi
Temperature Room Temperature
Reaction Time 12-16 hours
Work-up Filter through Celite, wash with solvent, concentrate the filtrate in vacuo.
Step 3: Oxidative Cyclization to N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine
ParameterRecommended Value
Oxidizing Agent Ferric Chloride (FeCl₃)
Acid Hydrochloric Acid (HCl)
Solvent Acetic Acid
Temperature 80-90 °C
Reaction Time 2-4 hours
Work-up Cool, pour into ice-water, neutralize with a base (e.g., NaHCO₃), extract with dichloromethane, dry over Na₂SO₄, concentrate in vacuo.
Step 4: Purification
  • Method: Recrystallization or Column Chromatography.

  • Recrystallization Solvent System: Dichloromethane/Methanol or Dichloromethane/Ethanol.[3]

  • Column Chromatography Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of hexane and ethyl acetate.

IV. Visualizing the Synthesis and Troubleshooting

Synthetic Pathway

Synthesis_Pathway A 1-Fluoro-2-nitrobenzene + 4-Chloroaniline B 2-Nitro-N,N'-bis(4-chlorophenyl) benzene-1,4-diamine A->B KOH, DMSO C N,N'-Bis(4-chlorophenyl) benzene-1,2,4-triamine B->C H2, Pd/C D N,5-Bis(4-chlorophenyl)-3-imino- 3,5-dihydrophenazin-2-amine C->D FeCl3, HCl, Acetic Acid

Caption: Proposed synthetic route for N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product CheckStep Identify Problematic Step (TLC/HPLC) Start->CheckStep Coupling Coupling Step Issues? CheckStep->Coupling Reduction Reduction Step Issues? CheckStep->Reduction Cyclization Cyclization Step Issues? CheckStep->Cyclization Purification Purification Issues? CheckStep->Purification Sol_Coupling Optimize Base/Solvent Ensure Anhydrous Conditions Coupling->Sol_Coupling Sol_Reduction Use Fresh Catalyst Optimize H2 Pressure Reduction->Sol_Reduction Sol_Cyclization Verify Oxidant/Acid Control Temperature Cyclization->Sol_Cyclization Sol_Purification Neutral Work-up Optimize Purification Method Purification->Sol_Purification

Caption: A decision-making workflow for troubleshooting common synthesis issues.

V. References

  • G. G. Zipp, J. M. G. V. T. O. S. F. de Souza, N. P. D. T. de Oliveira, and L. C. S. Pinheiro, "Continuous Flow Enabled Synthesis of Multiresistant Drug Clofazimine," Organic Process Research & Development, 2024. [Link]

  • Yin, D., & Huang, H. (n.d.). Clofazimine Analogs with Efficacy against Experimental Tuberculosis and Reduced Potential for Accumulation. National Institutes of Health. [Link]

  • A kind of process for purification of Clofazimine. (n.d.). Google Patents.

  • Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. (2024). MDPI. [Link]

  • Pachter, I. J., & Kloetzel, M. C. (1952). The Wohl—Aue Reaction. II. Reactivities of the Chlorophenazines and their Oxides1. Journal of the American Chemical Society. [Link]

  • N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. (n.d.). PubChem. [Link]

Sources

Technical Support Center: Stability and Degradation of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, a phenazine-based compound of significant interest in drug development. This molecule is a direct structural analogue of the well-characterized anti-mycobacterial agent clofazimine, lacking only the N-isopropyl group on the imino functionality[1][2][3]. Consequently, its chemical stability and degradation profile are anticipated to share significant similarities with clofazimine.

Understanding the degradation pathways of this active pharmaceutical ingredient (API) is critical for the development of stable formulations, the establishment of appropriate storage conditions, and the validation of stability-indicating analytical methods. This guide provides in-depth answers to common questions and detailed protocols for troubleshooting issues you may encounter during your research.

Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should anticipate for this compound?

A1: Based on the known chemistry of clofazimine and related phenazine structures, you should primarily investigate three degradation pathways: hydrolysis, oxidation, and photolysis. The phenazine core is relatively stable, but the exocyclic imino and amino groups, as well as the chlorophenyl rings, are potential sites of modification under stress conditions[1][4].

  • Hydrolytic Degradation: This can occur under both acidic and basic conditions. Key potential reactions include:

    • Hydrolytic Deamination: Cleavage of the C-N bond at the 2-position amine, potentially catalyzed by enzymes like CYP3A4/A5 in metabolic studies[1].

    • Hydrolytic Dehalogenation: Replacement of a chlorine atom on one of the phenyl rings with a hydroxyl group, a reaction observed in clofazimine metabolism mediated by CYP1A2[1].

  • Oxidative Degradation: Phenazines can undergo redox cycling, which is part of their mechanism of action and can lead to the generation of reactive oxygen species (ROS)[5][6]. This inherent reactivity makes the molecule susceptible to oxidation. Common outcomes include the formation of hydroxylated and hydrated species on the phenazine ring system[1].

  • Photodegradation: As a colored dye-like molecule, phenazines can be sensitive to light. Photolytic stress may induce complex reactions, including oxidation and ring cleavage. Therefore, photostability testing according to ICH Q1B guidelines is essential[7].

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photolysis (Light) Parent N,5-Bis(4-chlorophenyl)-3-imino- 3,5-dihydrophenazin-2-amine Deaminated Hydrolytic Deamination Product Parent->Deaminated H₂O/H⁺ or OH⁻ Dehalogenated Hydrolytic Dehalogenation Product Parent->Dehalogenated H₂O/H⁺ or OH⁻ Hydroxylated Hydroxylated Product Parent->Hydroxylated [O] Hydrated Hydrated Product Parent->Hydrated [O] Photo Photodegradation Products Parent->Photo

Caption: Potential degradation pathways for the target compound.

Q2: I'm observing a new, unexpected peak in the HPLC chromatogram of my API solution, which has been stored in a glass vial for 24 hours. What is the likely cause?

A2: This is a known issue for clofazimine and is highly relevant to your analogue. The unexpected peak is likely a nitrite ester of your compound.[8] This degradation product forms via a nucleophilic substitution reaction where nitrite, which can leach from the inner surface of certain types of glass HPLC vials, attacks the parent molecule[8][9].

This phenomenon is often sporadic, as it depends on the specific batch and manufacturing process of the glass vials[8]. The degradation typically reaches a yield of around 2% and its occurrence can be minimized by taking the following precautions:

  • Refrigerate Solutions: Store your analytical solutions under refrigerated conditions (2-8°C). This significantly suppresses the rate of the substitution reaction[8][9].

  • Use Polypropylene Vials: As a diagnostic test, prepare a fresh solution and store half in a glass vial and half in a polypropylene (plastic) vial. If the peak appears only in the glass vial sample, it strongly implicates a leachable from the glass.

  • Adjust Diluent pH: The degradation has been observed to be less prevalent in less acidic diluents[8][9]. If your method allows, consider increasing the pH of your sample diluent.

Q3: My compound appears completely stable under my initial forced degradation conditions (e.g., 0.1N HCl at 60°C for 2 hours). How can I induce degradation to develop a stability-indicating method?

A3: It is not uncommon for highly conjugated, poly-aromatic systems like phenazines to exhibit significant stability[4][10]. If you do not achieve sufficient degradation (typically aiming for 5-20% loss of the parent peak) under initial stress conditions, you must employ more stringent measures. The goal of forced degradation is to generate the likely degradation products without completely destroying the molecule[7].

Troubleshooting Steps:

  • Increase Stressor Concentration: Move from 0.1N HCl or NaOH to 1N or even 5N solutions.

  • Increase Temperature: Raise the temperature to 80°C or refluxing conditions, ensuring the temperature remains below the compound's boiling point in the chosen solvent.

  • Extend Exposure Time: Increase the incubation time from a few hours to 24, 48, or even 72 hours, with periodic sampling to monitor the degradation progress.

The table below provides a tiered approach to escalating stress conditions.

Stress ConditionLevel 1 (Initial)Level 2 (Intermediate)Level 3 (Aggressive)
Acid Hydrolysis 0.1N HCl, 60°C, 2-4h1N HCl, 80°C, 8-12h5N HCl, Reflux, 24h
Base Hydrolysis 0.1N NaOH, 60°C, 2-4h1N NaOH, 80°C, 8-12h2N NaOH, Reflux, 24h
Oxidation 3% H₂O₂, RT, 12h10% H₂O₂, 60°C, 12h30% H₂O₂, 60°C, 24h

Note: Always run a parallel control sample (API in solvent only) under the same temperature conditions to distinguish between thermal and hydrolytic/oxidative degradation.

Q4: How do I definitively identify the chemical structure of an unknown degradation product?

A4: A systematic analytical approach is required to characterize unknown impurities and degradants. The standard workflow combines mass spectrometry for molecular weight and fragmentation information with NMR for unambiguous structure elucidation[8][11].

Workflow for Structural Identification:

  • LC-MS/MS Analysis:

    • Objective: Determine the molecular weight and obtain fragmentation patterns of the degradant.

    • Procedure: Analyze the stressed sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system. Compare the mass of the degradant to the parent compound to hypothesize the chemical transformation (e.g., +16 Da suggests hydroxylation; -35 Da suggests deamination and hydrolysis).

    • Data Interpretation: Use MS/MS fragmentation to pinpoint the location of the modification on the molecular scaffold.

  • Preparative HPLC Isolation:

    • Objective: Isolate a sufficient quantity (typically >1 mg) of the pure degradation product for NMR analysis.

    • Procedure: Scale up your analytical HPLC method to a preparative or semi-preparative system. Collect the fraction corresponding to the degradant peak.

  • NMR Spectroscopy:

    • Objective: Obtain a complete structural assignment.

    • Procedure: Dissolve the isolated degradant in a suitable deuterated solvent and acquire a suite of 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC).

    • Data Analysis: The correlation signals in the 2D spectra will allow you to piece together the molecular structure and confirm the identity of the degradation product.

G start Stressed Sample (Degradant Mixture) lcms Step 1: LC-MS/MS Analysis start->lcms data_analysis Hypothesize Structure (Mass Shift + Fragmentation) lcms->data_analysis prep_hplc Step 2: Preparative HPLC Isolation lcms->prep_hplc nmr Step 3: NMR Spectroscopy (1D and 2D) prep_hplc->nmr end Confirmed Structure nmr->end

Caption: Workflow for the identification of unknown degradants.

Q5: What are some recommended starting conditions for an HPLC/UPLC stability-indicating method?

A5: Published methods for the analysis of clofazimine provide an excellent starting point for developing a stability-indicating method for its desisopropyl analogue[12]. A reverse-phase C18 column is typically effective.

ParameterRecommended Starting ConditionRationale / Notes
Stationary Phase C18, < 3 µm particle sizeProvides good hydrophobic retention for the aromatic system.
Mobile Phase A 0.1% Formic Acid or 10mM Ammonium Acetate in WaterProvides protons for good peak shape in positive ion MS.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient 5-95% B over 10-15 minutesA broad gradient is necessary to elute the parent and potential degradants of varying polarity.
Flow Rate 0.3 - 0.6 mL/min (for UPLC)Standard flow rates for high-resolution separation.
Column Temperature 25 - 40 °CTemperature can be optimized to improve peak shape and resolution.
Detection UV/PDA at ~285 nm and ~495 nmPhenazines have characteristic absorbances. Monitoring multiple wavelengths is recommended.
Injection Volume 1 - 5 µLKeep low to avoid peak distortion.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines after it has been shown to separate the parent compound from all significant degradation products.

Troubleshooting Protocols
Protocol 1: Standard Forced Degradation Study

Objective: To intentionally degrade the API under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Materials:

  • N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

  • HPLC-grade Acetonitrile and Water

  • 1N HCl, 1N NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes

  • HPLC or UPLC system with PDA/UV detector

  • pH meter, calibrated oven, photostability chamber

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the API in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N HCl.

    • Keep the solution at 80°C for 12 hours.

    • Cool, neutralize with 1 mL of 1N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N NaOH.

    • Keep the solution at 80°C for 12 hours.

    • Cool, neutralize with 1 mL of 1N HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid API in a watch glass.

    • Expose to 105°C in an oven for 24 hours.

    • Cool, dissolve a known quantity in solvent, and dilute for analysis.

  • Photostability:

    • Expose the API solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter (per ICH Q1B).

    • Simultaneously, keep a control sample wrapped in aluminum foil under the same temperature conditions.

    • Prepare samples for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your developed HPLC method. Check for new peaks, changes in peak area of the parent compound, and peak purity using a PDA detector.

References
  • Characterization of Clofazimine Metabolism in Human Liver Microsomal Incubation In Vitro. (2022). Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Li, M., et al. (2018). A solution degradation product of clofazimine via nucleophilic substitution by nitrite leaching from certain glass HPLC vials. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Characterization of Clofazimine as a Potential Substrate of Drug Transporter. (2018). Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Krishna, D. R., et al. (1997). Characterization of clofazimine metabolites in humans by HPLC-electrospray mass spectrometry. Arzneimittel-Forschung. Available from: [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. (2018). Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Synthesis, biological evaluation, and metabolic stability of phenazine derivatives as antibacterial agents. (2018). European Journal of Medicinal Chemistry. Available from: [Link]

  • (3E)-N,5-bis(4-chlorophenyl)-3-(propan-2-ylimino)-3,5-dihydrophenazin-2-amine. ChemBK. Available from: [Link]

  • N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. PubChem. Available from: [Link]

  • 2-Phenazinamine,N,5-bis(4-chlorophenyl)-3,5-dihydro-3-[(1-methylethyl)imino]-. LookChem. Available from: [Link]

  • Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries. (2023). MDPI. Available from: [Link]

  • Screening Ultra-Stable (Phenazine)dioxyalkanocic Acids with Varied Water-Solubilizing Chain Lengths for High-Capacity Aqueous Redox Flow Batteries. (2021). Journal of the American Chemical Society. Available from: [Link]

  • N,5-BIS(4-CHLOROPHENYL)-3,5-DIHYDRO-3-IMINO-2-PHENAZINAMINE. Global Substance Registration System (GSRS). Available from: [Link]

  • Critical Review on the Analytical Methods for the Estimation of Clofazimine in Bulk, Biological Fluids and Pharmaceutical Formulations. (2021). ResearchGate. Available from: [Link]

  • Clofazimine Analogs with Efficacy against Experimental Tuberculosis and Reduced Potential for Accumulation. (2013). Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Chemotherapeutic activity of clofazimine and its analogues against Mycobacterium tuberculosis. In vitro, intracellular, and in vivo studies. (1995). American Journal of Respiratory and Critical Care Medicine. Available from: [Link]

  • Reduction of Clofazimine by Mycobacterial Type 2 NADH:Quinone Oxidoreductase: A PATHWAY FOR THE GENERATION OF BACTERICIDAL LEVELS OF REACTIVE OXYGEN SPECIES. (2011). Journal of Biological Chemistry. Available from: [Link]

  • Reduction of clofazimine by mycobacterial type 2 NADH:quinone oxidoreductase: a pathway for the generation of bactericidal levels of reactive oxygen species. (2011). Journal of Biological Chemistry. Available from: [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available from: [Link]

  • A solution degradation product of clofazimine via nucleophilic substitution by nitrite leaching from certain glass HPLC vials. (2018). ResearchGate. Available from: [Link]

  • Absorption and analysis of clofazimine and its derivatives. (2015). ResearchGate. Available from: [Link]

  • Analytical Methods. Royal Society of Chemistry. Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Clofazimine and its Process-Related Impurity, N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, in the Context of Antimycobacterial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of antimicrobial drug discovery and development, particularly for challenging pathogens like Mycobacterium tuberculosis, a comprehensive understanding of not only the active pharmaceutical ingredient (API) but also its process-related impurities is paramount. This guide provides a detailed comparative analysis of the established antimycobacterial agent, Clofazimine, and a known process-related impurity, N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, often designated as Clofazimine EP Impurity A.

While Clofazimine has a well-documented history of clinical efficacy against mycobacterial infections, a significant data gap exists regarding the biological activity of its aforementioned impurity. This guide will therefore present a thorough examination of Clofazimine's activity, supported by experimental data, and juxtapose its chemical structure with that of the impurity. By leveraging established structure-activity relationship (SAR) principles within the riminophenazine class, we will offer a scientifically grounded perspective on the potential, albeit currently unproven, activity of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. This analysis is intended to provide researchers, scientists, and drug development professionals with a nuanced understanding of these two related molecules.

Chemical Structures: A Tale of Two Riminophenazines

At their core, both Clofazimine and its impurity share the characteristic tricyclic phenazine scaffold of the riminophenazine class. The key distinguishing feature lies in the substitution at the imino nitrogen of the phenazine ring system.

CompoundChemical StructureIUPAC NameMolecular FormulaMolar Mass
Clofazimine [Insert Image of Clofazimine Structure Here]N,5-bis(4-chlorophenyl)-3-(propan-2-ylimino)-3,5-dihydrophenazin-2-amineC₂₇H₂₂Cl₂N₄473.4 g/mol
N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine [Insert Image of Impurity Structure Here]N,5-bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amineC₂₄H₁₆Cl₂N₄431.3 g/mol

As illustrated, the primary structural difference is the presence of an isopropyl group on the imino functional group of Clofazimine, which is absent in the impurity. This seemingly minor alteration can have significant implications for the molecule's physicochemical properties and its interaction with biological targets.

Caption: Chemical structures of Clofazimine and its impurity.

Clofazimine: A Clinically Validated Antimycobacterial Agent

Clofazimine, a repurposed anti-leprosy drug, is a cornerstone of treatment regimens for multidrug-resistant tuberculosis (MDR-TB).[1][2] Its efficacy stems from a multifaceted mechanism of action that is not fully elucidated but is understood to involve the disruption of bacterial membrane function and the generation of reactive oxygen species (ROS).[1][3]

Mechanism of Action

The proposed mechanism of action for Clofazimine against M. tuberculosis involves a redox cycling process. It is believed to act as a prodrug, which is reduced by the bacterial NADH dehydrogenase (NDH-2).[2] This reduction is followed by reoxidation by molecular oxygen, leading to the production of ROS, which are detrimental to the bacterial cell.[2] Additionally, there is evidence to suggest that Clofazimine interferes with membrane-associated processes, including cellular respiration and ion transport.[1][3]

Clofazimine Clofazimine (Prodrug) NDH2 Mycobacterial NADH Dehydrogenase (NDH-2) Clofazimine->NDH2 Reduction Membrane Bacterial Cell Membrane Clofazimine->Membrane Direct Interaction Reduced_Clofazimine Reduced Clofazimine NDH2->Reduced_Clofazimine Oxygen O₂ Reduced_Clofazimine->Oxygen Reoxidation ROS Reactive Oxygen Species (ROS) Oxygen->ROS Bacterial_Death Bacterial Cell Death ROS->Bacterial_Death Disruption Disruption of: - Respiration - Ion Transport Membrane->Disruption Disruption->Bacterial_Death

Caption: Proposed mechanism of action of Clofazimine.

Antimycobacterial Activity: In Vitro Data

The in vitro activity of Clofazimine against M. tuberculosis is well-established. The Minimum Inhibitory Concentration (MIC) is a key metric used to quantify the potency of an antimicrobial agent.

OrganismStrain(s)MIC Range (µg/mL)Reference
Mycobacterium tuberculosisH37Rv0.12 - 0.24[4]
Mycobacterium tuberculosisPan-susceptible strains0.125 - 0.5[1]
Mycobacterium tuberculosisDrug-resistant (DR-TB) strains0.25 - 1[1]
Mycobacterium tuberculosis30 MDR-TB clinical strains0.12 - 1.92[4]

These data demonstrate that Clofazimine retains potent activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis, highlighting its importance in current therapeutic strategies.

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine: An Unknown Quantity

A comprehensive search of the scientific literature reveals a notable absence of studies evaluating the biological activity of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. This compound is consistently identified as a process-related impurity of Clofazimine, and its characterization has been primarily for the purpose of analytical standard development and quality control in pharmaceutical manufacturing.

Structure-Activity Relationship (SAR) Insights and Hypothetical Activity

In the absence of direct experimental data, we can turn to the established SAR of the riminophenazine class to hypothesize about the potential activity of this impurity. Several studies have explored how modifications to the riminophenazine scaffold impact antimycobacterial potency.

Key structural features of riminophenazines that are generally considered important for their antimycobacterial activity include:

  • The Phenazine Core: The tricyclic phenazine system is crucial for the redox cycling activity of these compounds.

  • Substituents on the Phenyl Rings: The nature and position of substituents on the N-5 and C-2 phenyl rings can influence lipophilicity and potency.

  • The Imino Group Substituent: The substituent on the C-3 imino nitrogen has been a target for modification in many SAR studies.

The critical difference between Clofazimine and its impurity is the lack of the isopropyl group at the imino position. The presence of a substituent at this position is a defining feature of the "rimino" in riminophenazine. SAR studies on other clofazimine analogues have shown that variations in the alkyl substituent on the imino group can modulate antimycobacterial activity. The absence of this group in the impurity could potentially:

  • Alter Redox Potential: The electronic properties of the imino group are likely influenced by the presence of the alkyl substituent, which in turn could affect the ease of reduction by NDH-2 and subsequent ROS generation.

  • Impact Lipophilicity and Cell Wall Penetration: The isopropyl group contributes to the overall lipophilicity of Clofazimine. The impurity, being a smaller molecule, would have a different lipophilicity profile, which could affect its ability to cross the complex mycobacterial cell wall.

  • Affect Binding to Putative Targets: If there are specific binding interactions between the imino substituent and a biological target, the absence of this group would likely lead to a significant loss of affinity and, consequently, a reduction or complete loss of activity.

Given these considerations, it is plausible to hypothesize that N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine would exhibit significantly reduced or no antimycobacterial activity compared to Clofazimine. However, this remains a hypothesis pending experimental validation.

Experimental Protocols for Antimycobacterial Activity Assessment

To definitively determine the activity of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, standardized in vitro assays would need to be performed. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the microplate Alamar Blue assay (MABA), a common method for assessing antimycobacterial activity.

Microplate Alamar Blue Assay (MABA) Protocol

This protocol is a self-validating system as it includes both positive and negative controls to ensure the reliability of the results.

1. Preparation of Mycobacterial Inoculum: a. Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 at 37°C until mid-log phase. b. Adjust the turbidity of the culture to a McFarland standard of 1.0. c. Dilute the adjusted culture 1:20 in 7H9 broth to obtain the final inoculum.

2. Preparation of Compound Plates: a. Dissolve the test compounds (Clofazimine and N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine) and a positive control drug (e.g., Isoniazid) in dimethyl sulfoxide (DMSO). b. In a 96-well microplate, perform serial two-fold dilutions of the compounds in 7H9 broth to achieve a final concentration range (e.g., 64 µg/mL to 0.06 µg/mL). c. Include wells with broth and DMSO only as a negative control (growth control) and wells with a known antimycobacterial agent as a positive control.

3. Inoculation and Incubation: a. Add 100 µL of the prepared mycobacterial inoculum to each well of the microplate. b. Seal the plates and incubate at 37°C for 5-7 days.

4. Alamar Blue Addition and Reading: a. After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. b. Re-incubate the plates at 37°C for 24 hours. c. Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

5. MIC Determination: a. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_result Result Inoculum Prepare Mycobacterial Inoculum Inoculate Inoculate Microplate Inoculum->Inoculate Compounds Prepare Serial Dilutions of Test Compounds Compounds->Inoculate Incubate1 Incubate at 37°C (5-7 days) Inoculate->Incubate1 AlamarBlue Add Alamar Blue and Tween 80 Incubate1->AlamarBlue Incubate2 Incubate at 37°C (24 hours) AlamarBlue->Incubate2 Read Observe Color Change (Blue vs. Pink) Incubate2->Read MIC Determine MIC Read->MIC

Caption: Workflow for MIC determination using MABA.

Conclusion

This guide provides a comprehensive comparison of Clofazimine and its process-related impurity, N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. While Clofazimine is a well-characterized and clinically vital antimycobacterial agent, there is a significant lack of data on the biological activity of its impurity.

Based on established structure-activity relationships for the riminophenazine class, it is hypothesized that the absence of the isopropyl group on the imino nitrogen of the impurity would likely lead to a substantial reduction or complete loss of antimycobacterial activity. However, this remains a scientifically-informed conjecture.

We strongly advocate for the experimental evaluation of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine using standardized protocols, such as the MABA assay detailed herein. Such studies are crucial for a complete understanding of the pharmacological and toxicological profile of Clofazimine drug products and to ensure the safety and efficacy of treatments for tuberculosis and other mycobacterial diseases.

References

  • Cholo, R. D., et al. (2017). Clofazimine: a review of its use in leprosy and Mycobacterium avium complex infection. Journal of Antimicrobial Chemotherapy, 72(2), 338-353. [Link]

  • Lechartier, B., & Cole, S. T. (2015). Mode of action of clofazimine and combination therapy with benzothiazinones against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 59(8), 4457-4463. [Link]

  • Steel, H. C., et al. (1999). The antimicrobial and anti-inflammatory actions of clofazimine and B669 are explained by their redox properties. Journal of Antimicrobial Chemotherapy, 44(3), 337-344. [Link]

  • Ismail, N. A., et al. (2019). Clofazimine MIC distribution in Mycobacterium tuberculosis isolates from a high-burden setting. Journal of Antimicrobial Chemotherapy, 74(1), 84-88. [Link]

  • Xu, J., et al. (2012). [Activities of clofazimine against Mycobacterium tuberculosis in vitro and in vivo]. Zhonghua jie he he hu xi za zhi = Zhonghua jiehe he huxi zazhi = Chinese journal of tuberculosis and respiratory diseases, 35(10), 758-761. [Link]

  • PubChem. (n.d.). N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Clofazimine. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, D., et al. (2012). Systematic evaluation of structure-activity relationships of the riminophenazine class and discovery of a C2 pyridylamino series for the treatment of multidrug-resistant tuberculosis. Molecules, 17(4), 4545-4560. [Link]

Sources

A Comparative Analysis of Phenazine Derivatives' Cytotoxicity: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Phenazine derivatives, a diverse class of nitrogen-containing heterocyclic compounds, have garnered significant attention in oncology research for their potent cytotoxic and antiproliferative activities.[1][2] Both naturally occurring phenazines, such as those produced by microorganisms like Pseudomonas aeruginosa, and a vast library of synthetic analogs exhibit promising anticancer properties.[2][3] Their varied chemical structures underpin a broad spectrum of biological activities, making them compelling candidates for the development of novel cancer therapeutics.[2] This guide provides an in-depth comparative analysis of the cytotoxicity of various phenazine derivatives, detailing their quantitative efficacy, the experimental methodologies for their evaluation, and the intricate signaling pathways they modulate.

The Rationale for Comparing Phenazine Derivatives

The therapeutic potential of a phenazine derivative is not solely defined by its ability to kill cancer cells but also by its selectivity, mechanism of action, and suitability for chemical modification. A comparative approach is crucial for identifying lead compounds with the most favorable profiles for further development. This guide will dissect the cytotoxic profiles of representative natural and synthetic phenazines, offering a framework for researchers to navigate this promising class of compounds.

Quantitative Assessment of Cytotoxicity: A Comparative Overview

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. It represents the concentration required to inhibit 50% of a biological process, such as cell growth or proliferation. The following table summarizes the IC50 values for a selection of phenazine derivatives against various human cancer cell lines, providing a snapshot of their relative potencies.

Phenazine DerivativeCancer Cell LineCell Line TypeIC50 (µM)Reference
Natural Phenazines & Analogs
PyocyaninL-132 (Human lung)Lung Epithelial32.57 ± 16.52 mg/l[4]
RTG-2 (Rainbow trout)Gonad76.64 ± 9.99 mg/l[4]
Sf9 (Insect)Ovarian145.94 ± 25.38 mg/l[4]
5-Methylphenazine-1-carboxylic acidA549Lung Carcinoma0.4887[2][3]
MDA-MB-231Breast Carcinoma0.4586[2][3]
DiastaphenazineHCT116Colon Carcinoma14.9[2]
BGC-823Gastric Carcinoma28.8[2]
HepG2Hepatocellular Carcinoma65.2[2]
2-Bromo-1-hydroxyphenazineHCT-116Colon Carcinoma0.1[3]
AotaphenazineMDA-MB-231Breast Carcinoma26.30[5]
A549Lung Carcinoma31.14[5]
HeLaCervical Carcinoma54.35[5]
WI-38 (Normal)Lung Fibroblast69.86[5]
Synthetic Phenazines
2-chloro-N-(phenazin-2-yl)benzamideK562Chronic Myelogenous LeukemiaComparable to Cisplatin[6]
HepG2Hepatocellular CarcinomaComparable to Cisplatin[6]
Cationic Phenazine Derivative 2²⁺A2780Ovarian Carcinoma~2.5[7]
A2780CIS (Cisplatin-Resistant)Ovarian Carcinoma~5[7]
MCF7Breast Carcinoma15[7][8]
T24Bladder Carcinoma18[7][8]
Benzo[a]phenazine derivativesHeLa, A549, MCF-7, HL-60Various1-10[9]
Phenazine-chromene hybrid (3c)A549Lung Carcinoma3.3 ± 0.4[10]
5,12-dihydrobenzo[b]phenazine-6,11-dione (3)H460Lung Carcinoma16.25[11]

Note: The conversion of mg/l to µM for pyocyanin requires its molecular weight (210.23 g/mol ). For example, 32.57 mg/l is approximately 155 µM. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Unraveling the Mechanisms of Cytotoxicity

Phenazine derivatives exert their cytotoxic effects through a variety of mechanisms, often involving a multi-pronged attack on cancer cells. Understanding these mechanisms is pivotal for rational drug design and predicting potential resistance pathways.

Generation of Reactive Oxygen Species (ROS)

A predominant mechanism of action for many phenazines is their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[12][13][14] This oxidative stress can overwhelm the cell's antioxidant defenses, causing widespread damage to DNA, proteins, and lipids, ultimately triggering cell death.[14][15]

Pyocyanin, a well-studied virulence factor from P. aeruginosa, is a classic example of a redox-active phenazine.[12][14] It can readily cross cell membranes and interact with cellular reductants like NADH and NADPH, leading to the generation of ROS.[12] This process is believed to be a key contributor to its cytotoxic effects.[13] Similarly, 1-hydroxyphenazine (1-HP) has been shown to mediate the production of ROS within cells.[16] The pro-oxidant activity of phenazines can be harnessed for anticancer therapy, as cancer cells often have a higher basal level of ROS and are more vulnerable to further oxidative stress.

Experimental Workflow: Assessing ROS Generation

A common method to quantify intracellular ROS levels is through the use of fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

G cluster_workflow ROS Detection Workflow start Cancer cells seeded in a multi-well plate treatment Cells treated with phenazine derivative for a specified time start->treatment incubation Cells incubated with DCFH-DA treatment->incubation wash Cells washed to remove excess probe incubation->wash measurement Fluorescence measured using a plate reader or flow cytometer wash->measurement analysis Data analysis: Compare fluorescence intensity of treated vs. control cells measurement->analysis

Caption: Workflow for measuring intracellular ROS generation using DCFH-DA.

DNA Intercalation and Topoisomerase Inhibition

The planar aromatic structure of the phenazine core allows these molecules to intercalate between the base pairs of DNA.[17][18][19] This insertion can distort the DNA helix, interfering with critical cellular processes like replication and transcription. Some phenazine derivatives take this a step further by inhibiting topoisomerases, the enzymes responsible for managing DNA topology during these processes.[9][20][21]

By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds prevent the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and the induction of apoptosis.[9] For instance, certain benzo[a]phenazine derivatives have been identified as dual inhibitors of both topoisomerase I and II.[9] This dual-targeting capability can be advantageous in overcoming resistance mechanisms associated with the downregulation or mutation of a single topoisomerase enzyme. Aotaphenazine, a rare hydrophenazine, has also been identified as a potent topoisomerase II inhibitor.[5]

Induction of Apoptosis

The ultimate fate of cancer cells exposed to cytotoxic phenazine derivatives is often programmed cell death, or apoptosis. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Many phenazines appear to favor the intrinsic pathway.[2][22]

The generation of ROS can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[22] This triggers a cascade of caspase activation (e.g., caspase-9 and caspase-3), culminating in the execution of the apoptotic program.[2][23] The expression of key regulatory proteins of the Bcl-2 family is often modulated by phenazines, with an upregulation of pro-apoptotic members (e.g., Bax) and a downregulation of anti-apoptotic members (e.g., Bcl-2).[2][22] Some synthetic phenazine derivatives have also been shown to induce apoptosis through the activation of caspase-3/7.[9]

Signaling Pathway: Phenazine-Induced Intrinsic Apoptosis

G cluster_pathway Intrinsic Apoptosis Pathway phenazine Phenazine Derivative ros ↑ ROS Production phenazine->ros bax ↑ Bax phenazine->bax bcl2 ↓ Bcl-2 phenazine->bcl2 mito Mitochondrial Stress (Loss of Membrane Potential) ros->mito cyt_c Cytochrome c Release mito->cyt_c bax->mito bcl2->mito cas9 Caspase-9 Activation cyt_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified diagram of the intrinsic apoptosis pathway induced by phenazine derivatives.

Other Mechanisms: Ferroptosis and Anti-Stemness

Recent research has unveiled additional, nuanced mechanisms of phenazine cytotoxicity. For example, some phenazine derivatives have been shown to attenuate the "stemness" of breast cancer cells by triggering ferroptosis, an iron-dependent form of regulated cell death.[24] This suggests that phenazines could be valuable in targeting cancer stem cells, which are often resistant to conventional therapies and are implicated in tumor recurrence and metastasis.

Methodologies for Assessing Cytotoxicity and Apoptosis

Robust and reproducible experimental protocols are the bedrock of any comparative analysis. Here are step-by-step methodologies for key assays used to evaluate the cytotoxic effects of phenazine derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[6][8][25]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the phenazine derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

Flow cytometry with Annexin V and propidium iodide (PI) staining is a powerful technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Protocol:

  • Cell Treatment: Treat cells with the phenazine derivative at various concentrations for a defined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Conclusion and Future Directions

The comparative analysis of phenazine derivatives reveals a class of compounds with significant and varied cytotoxic potential against cancer cells. Their diverse mechanisms of action, including ROS generation, DNA intercalation, topoisomerase inhibition, and induction of apoptosis, offer multiple avenues for therapeutic intervention. Natural phenazines like pyocyanin and its analogs provide a rich source of chemical diversity, while synthetic derivatives allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research should focus on expanding the structure-activity relationship studies to design novel phenazines with enhanced tumor selectivity and reduced off-target toxicity. The exploration of combination therapies, where phenazines are used alongside conventional chemotherapeutics or targeted agents, could also unlock synergistic effects and overcome drug resistance. As our understanding of the intricate cellular pathways modulated by these compounds deepens, phenazine derivatives hold the promise of becoming a valuable addition to the oncologist's arsenal.

References

  • Ma, L., Li, P., Ma, L., Wang, H., Wang, J., & Ding, J. (2013). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. European journal of medicinal chemistry, 68, 248-255. [Link]

  • Otręba, M., Stojko, R., & Buszman, E. (2024). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. International Journal of Molecular Sciences, 25(3), 1735. [Link]

  • Abd-El-Mowla, S., & El-Gayar, K. (2018). Cytotoxic effect of pyocyanin on human pancreatic cancer cell line (Panc-1). Avicenna journal of medical biotechnology, 10(4), 227. [Link]

  • Li, L., Dong, C., Zhang, Y., Li, J., Wang, X., & Zhang, R. (2013). Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II. Bioorganic & medicinal chemistry letters, 23(16), 4642-4646. [Link]

  • Stubbendieck, R. M., & Straight, P. D. (2017). Mechanisms of Pyocyanin Toxicity and Genetic Determinants of Resistance in Staphylococcus aureus. Journal of bacteriology, 199(17), e00145-17. [Link]

  • Das, B. K., & Mukherjee, S. C. (2016). Pyocyanin induced in vitro oxidative damage and its toxicity level in human, fish and insect cell lines for its selective biological applications. Toxicology in Vitro, 34, 145-154. [Link]

  • Hall, S., McDermott, C., Anoopkumar-Dukie, S., McFarland, A. J., Forbes, A., Perkins, A. V., ... & Grant, G. D. (2016). Cellular Effects of Pyocyanin, a Secreted Virulence Factor of Pseudomonas aeruginosa. Toxins, 8(8), 236. [Link]

  • Li, D. D., Wang, L. L., Wang, J. Y., & Zhang, Y. M. (2022). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Molecules, 27(13), 4059. [Link]

  • Wang, Y., Chen, Y., Zhang, Y., Liu, Y., Wang, Y., Zhang, Y., ... & Wang, Y. (2021). Phenazine derivatives attenuate the stemness of breast cancer cells through triggering ferroptosis. Cell Death & Disease, 12(1), 1-14. [Link]

  • Balcarová, Z., Kleinwächter, V., Koudelka, J., Löber, G., Reinert, K. E., & Wakelin, L. P. (1986). A study of drug binding to DNA by partial intercalation using a model phenazine derivative. General physiology and biophysics, 5(4), 423-432. [Link]

  • Chang, J. Y., Han, F. S., Liu, C. Y., Lee, K. H., & Cheng, Y. C. (1995). Antitumor agents. 164. Podophenazine, 2'',3''-dichloropodophenazine, benzopodophenazine, and their 4 beta-p-nitroaniline derivatives as novel DNA topoisomerase II inhibitors. Journal of medicinal chemistry, 38(20), 4061-4066. [Link]

  • Elmes, R. B., & Williams, D. C. (2024). Phenazine Cations as Anticancer Theranostics. Journal of the American Chemical Society. [Link]

  • Singh, S. B., & Kumar, A. (2020). Fused Aryl-Phenazines: Scaffold for the Development of Bioactive Molecules. Mini reviews in medicinal chemistry, 20(13), 1189-1206. [Link]

  • Wikipedia contributors. (2023, December 22). Pyocyanin. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Al-Mekhlafi, F. A., Al-Mekhlafi, A. A., Al-Suwaie, F. A., Al-Anazi, M. R., Al-Qahtani, S. D., Al-Harbi, M. S., ... & Al-Salahi, R. (2025). Aotaphenazine, a rare hydrophenazine, targets topoisomerase II with anticancer efficacy: In silico to in vitro evidence. Journal of King Saud University-Science, 37(1), 103554. [Link]

  • McGuigan, C. F., & Li, X. F. (2014). Cytotoxicity and genotoxicity of phenazine in two human cell lines. Toxicology in vitro, 28(4), 587-593. [Link]

  • Newman, D. K., & Dietrich, L. E. (2016). A phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites. Current opinion in microbiology, 31, 1-8. [Link]

  • Elmes, R. B., & Williams, D. C. (2024). Phenazine Cations as Anticancer Theranostics†. Journal of the American Chemical Society, 146(18), 12596-12604. [Link]

  • Wang, J. Y., Li, D. D., Wang, L. L., & Zhang, Y. M. (2023). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 28(14), 5343. [Link]

  • Ooyama, Y., Oota, S., & Ohshita, J. (2021). Phenazine-based photosensitizers for singlet oxygen generation. New Journal of Chemistry, 45(10), 4568-4576. [Link]

  • Otręba, M., & Buszman, E. (2025). Comparative cytotoxicity of perphenazine on different human glioblastoma cells. Annals of the Academy of Medical Sciences, 79, 206-212. [Link]

  • Moroshkina, E. B., & Saf'iannikova, M. G. (1999). [Interaction of DNA with phenazine series compounds]. Biofizika, 44(3), 425-429. [Link]

  • Ali, A., Kennedy, J., & O'Gara, F. (2025). Phenazine-1-carboxylic acid-induced programmed cell death in human prostate cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway. Journal of Cancer Research and Therapeutics, 21(1), 1-1. [Link]

  • Small, A., & Cardin, C. J. (2020). Ru(II)-Dppz Derivatives and Their Interactions with DNA: Thirty Years and Counting. Inorganics, 8(9), 48. [Link]

  • Nam, S. J., Kauffman, C. A., & Fenical, W. (2008). Novel Marine Phenazines as Potential Cancer Chemopreventive and Anti-Inflammatory Agents. Marine drugs, 6(3), 413-424. [Link]

  • Ooyama, Y., Oota, S., & Ohshita, J. (2022). Development of phenazine-2,3-diol-based photosensitizers: effect of substitution of the cyano group for the nitro group on singlet oxygen generation. New Journal of Chemistry, 46(10), 4642-4650. [Link]

  • Atwell, G. J., Rewcastle, G. W., Baguley, B. C., & Denny, W. A. (1998). Novel Angular Benzophenazines: Dual Topoisomerase I and Topoisomerase II Inhibitors as Potential Anticancer Agents. Journal of medicinal chemistry, 41(24), 4741-4747. [Link]

  • Roy, M., & Das, S. (2001). Induction of apoptosis by Phenothiazine derivatives in V79 cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 483(1-2), 119-125. [Link]

  • Reszka, K. J., McCormick, M. L., & Britigan, B. E. (2010). Generation of Reactive Oxygen Species Mediated by 1-Hydroxyphenazine, a Virulence Factor of Pseudomonas aeruginosa. Chemical research in toxicology, 23(4), 719-726. [Link]

  • La-Beck, N. M., Allen, C. A., & Schlegel, C. R. (2024). Effects of Pseudomonas aeruginosa pyocyanin and 1-hydroxyphenazine on intracellular calcium, mitochondrial function. bioRxiv, 2024-11. [Link]

  • Lu, Y., Yan, Y., Wang, L., Wang, X., Gao, J., Xi, T., & Wang, Z. (2019). Facile Synthesis and Cytotoxicity of Phenazine-Chromene Hybrid Molecules Derived from Phenazine Natural Product. Combinatorial chemistry & high throughput screening, 22(1), 35-40. [Link]

  • La-Beck, N. M., Allen, C. A., & Schlegel, C. R. (2025). Effects of Pseudomonas aeruginosa pyocyanin and 1-hydroxyphenazine on intracellular calcium, mitochondrial function, and viability in human nasal epithelial cells. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Ooyama, Y., Oota, S., & Ohshita, J. (2021). Phenazine-based photosensitizers for singlet oxygen generation. New Journal of Chemistry, 45(10), 4568-4576. [Link]

  • La-Beck, N. M., Allen, C. A., & Schlegel, C. R. (2025). Effects of Pseudomonas aeruginosa pyocyanin and 1-hydroxyphenazine on intracellular calcium, mitochondrial function, and viability in human nasal epithelial cells. bioRxiv. [Link]

  • Herfindal, L., Le, T. B., Fjærvik, E., & Hansen, T. V. (2021). New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells. MedChemComm, 12(4), 710-719. [Link]

  • Grezes, J. R. (1984). A Study of Drug Binding to DNA by Partial Intercalation Using a Model Phenazine Derivative. 10th Jena Symposium on Biophysical Chemistry / Molecularbiological Mechanisms of Antitumor Antibiotics Actions 1984. [Link]

  • La-Beck, N. M., Allen, C. A., & Schlegel, C. R. (2025). Effects of Pseudomonas aeruginosa pyocyanin and 1-hydroxyphenazine on intracellular calcium, mitochondrial function. bioRxiv. [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2013). Synthesis and in-vitro cytotoxic activity of novel benzo[b]phenazine-6,11-dione and 1,4-naphthoquinone derivatives. Journal of Saudi Chemical Society, 17(1), 101-106. [Link]

  • Kellett, A., & O'Connor, M. (2013). Electrochemical behaviour and DNA intercalation studies of novel antimicrobial Bis-phenazine complexes of Copper(II). MURAL - Maynooth University Research Archive Library. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Phenazine Scaffold

Phenazine natural products and their synthetic derivatives represent a privileged class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The core tricyclic phenazine system is a versatile scaffold that allows for extensive chemical modifications, leading to a wide array of biological effects. Among these, the riminophenazines, characterized by a substituted imino group at the C-3 position, have garnered significant attention. A prominent member of this class is clofazimine, N,5-bis(4-chlorophenyl)-3-(isopropylimino)-3,5-dihydrophenazin-2-amine, an anti-leprosy drug that has been repurposed for the treatment of multidrug-resistant tuberculosis (MDR-TB).

This guide focuses on the structure-activity relationship (SAR) of analogs of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, a close structural relative of clofazimine, often referred to as Clofazimine Impurity A.[2][3] Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of novel therapeutic agents with improved efficacy and reduced side effects. We will delve into a comparative analysis of their antimicrobial and anticancer activities, supported by experimental data, and provide detailed protocols for their synthesis and biological evaluation.

Core Molecular Scaffold and Key Modification Points

The fundamental structure of the compounds discussed in this guide is the N,5-diaryl-3-imino-3,5-dihydrophenazin-2-amine core. The biological activity of these molecules can be finely tuned by modifications at several key positions, as illustrated below.

Core structure of N,5-diaryl-3-imino-3,5-dihydrophenazin-2-amine with key modification sites.

Key positions for structural modification include:

  • The Imino Group (C3): The substituent on the imino nitrogen plays a crucial role in modulating the lipophilicity and pharmacokinetic properties of the molecule.

  • The N-5 Phenyl Ring: Modifications on this ring can influence the overall conformation and electronic properties of the phenazine core.

  • The C-2 Anilino Ring: Substitutions on this ring can impact the molecule's interaction with biological targets.

  • The Phenazine Core: Introduction of substituents on the phenazine rings can alter the redox potential and other physicochemical properties.

Comparative Analysis of Biological Activity

The biological activity of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine analogs has been primarily explored in the realms of antimicrobial and anticancer research. The following sections provide a comparative overview of their performance, supported by experimental data from various studies.

Antimicrobial Activity: A Focus on Anti-tuberculosis Efficacy

Clofazimine's success in treating MDR-TB has spurred extensive research into its analogs for improved potency and reduced side effects, such as skin pigmentation. The primary measure of anti-tuberculosis activity is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of Mycobacterium tuberculosis.

Table 1: Comparative Anti-tuberculosis Activity of Riminophenazine Analogs

CompoundR1 (Imino Substituent)R2 (N-5 Phenyl Substituent)R3 (C-2 Anilino Substituent)MIC (µg/mL) vs. M. tuberculosis H37RvReference
Parent Compound H4-Cl4-ClNot Reported-
ClofazimineIsopropyl4-Cl4-Cl0.12 - 1.0[4][5]
B746Cyclopentyl4-Cl4-ClBetter than Clofazimine[6]
B4101Not SpecifiedNot SpecifiedNot SpecifiedBetter than Clofazimine[6]
Analog 25Isopropyl4-Cl3-pyridyl0.07 µM (Improved Potency)[7]
TBI-166Not SpecifiedNot SpecifiedNot SpecifiedPotent Activity

Key Structure-Activity Relationship Insights for Antimicrobial Activity:

  • The Imino Substituent: Replacing the isopropyl group of clofazimine with other alkyl or cycloalkyl groups can influence potency. For instance, B746, with a cyclopentyl group, showed better activity than clofazimine.[6]

  • Aromatic Ring Modifications: The pendant aromatic rings are crucial for activity. Replacing the phenyl groups at the C-2 and N-5 positions with pyridyl groups has been shown to improve physicochemical properties and enhance anti-tuberculosis potency.[7] Specifically, a C-2 pyridylamino analog demonstrated improved potency compared to clofazimine.[7]

  • Lipophilicity and Side Effects: A major drawback of clofazimine is its high lipophilicity, leading to skin pigmentation.[4] Analogs with reduced lipophilicity, such as those with pyridyl substitutions, have been developed to mitigate this side effect while maintaining or even improving efficacy.[7]

Anticancer Activity: Targeting Wnt Signaling and Other Pathways

Phenazine derivatives have also shown significant promise as anticancer agents. Their cytotoxicity is often evaluated by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Table 2: Comparative Anticancer Activity of Riminophenazine Analogs

CompoundCell LineCell Line TypeIC50 (µM)Reference
ClofazimineWILNon-small-cell bronchial carcinoma10.2[8]
ClofazimineFaDuSquamous carcinomaDose-dependent cytotoxicity (0.25–2 µg/ml)[9]
B669FaDuSquamous carcinomaDose-dependent cytotoxicity (0.25–2 µg/ml)[9]
ClofazimineTNBC cell linesTriple-negative breast cancerGrowth suppression[10]
GG08TNBC cell linesTriple-negative breast cancerImproved potency vs. Clofazimine[11]
SV12TNBC cell linesTriple-negative breast cancerImproved potency vs. Clofazimine[11]

Key Structure-Activity Relationship Insights for Anticancer Activity:

  • Broad-Spectrum Cytotoxicity: Clofazimine and its analog B669 have demonstrated dose-dependent cytotoxic effects against various cancer cell lines.[9]

  • Inhibition of Wnt Signaling: A key mechanism of action for the anticancer activity of clofazimine and its analogs is the inhibition of the canonical Wnt signaling pathway, which is often dysregulated in cancers like triple-negative breast cancer (TNBC).[10][12] Analogs such as GG08 and SV12 have shown improved potency in inhibiting Wnt signaling and suppressing the growth of TNBC cells compared to the parent drug.[11]

  • Reversal of Multidrug Resistance: Riminophenazines like clofazimine and B669 have been shown to reverse P-glycoprotein-mediated multidrug resistance in cancer cells, restoring their sensitivity to conventional chemotherapeutic agents.

Mechanism of Action: A Multifaceted Approach

The biological activities of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine analogs are attributed to several interconnected mechanisms of action.

Mechanism_of_Action cluster_0 Riminophenazine Analog cluster_1 Cellular Effects cluster_2 Biological Outcomes Analog N,5-diaryl-3-imino-3,5- dihydrophenazin-2-amine Analog ROS Generation of Reactive Oxygen Species (ROS) Analog->ROS Redox Cycling Membrane Membrane Destabilization & Disruption of Ion Gradients Analog->Membrane Lipophilicity Wnt Inhibition of Wnt Signaling Pathway Analog->Wnt Direct/Indirect Inhibition Antimicrobial Antimicrobial Activity (e.g., anti-tuberculosis) ROS->Antimicrobial Anticancer Anticancer Activity (Apoptosis, Growth Arrest) ROS->Anticancer Membrane->Antimicrobial Membrane->Anticancer Wnt->Anticancer Synthesis_Workflow Start Starting Materials: o-Phenylenediamine & p-Chloroaniline Step1 Step 1: Ullmann Condensation (Formation of N-aryl-o-phenylenediamine) Start->Step1 Step2 Step 2: Oxidative Cyclization (Formation of Phenazine Core) Step1->Step2 Step3 Step 3: Introduction of Imino Group (Reaction with Amine/Ammonia) Step2->Step3 Product Final Product: N,5-diaryl-3-imino-3,5- dihydrophenazin-2-amine Analog Step3->Product

General synthetic workflow for riminophenazine analogs.

Step-by-Step Protocol:

  • Synthesis of the N-aryl-o-phenylenediamine intermediate (Ullmann Condensation):

    • To a solution of o-phenylenediamine and p-chloroaniline in a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate).

    • Heat the reaction mixture at an elevated temperature (typically 150-200°C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography on silica gel.

  • Oxidative Cyclization to form the Phenazine Core:

    • Dissolve the N-aryl-o-phenylenediamine intermediate in a suitable solvent (e.g., acetic acid).

    • Add an oxidizing agent, such as ferric chloride (FeCl3) or lead oxide (PbO2), and heat the mixture.

    • The reaction will result in the formation of the N-aryl-phenazin-2-amine.

    • Isolate the product by precipitation or extraction and purify by recrystallization or column chromatography.

  • Introduction of the Imino Group:

    • React the N-aryl-phenazin-2-amine with the desired amine (R-NH2) or ammonia in the presence of an oxidizing agent.

    • This step introduces the imino group at the C-3 position.

    • The choice of amine will determine the R1 substituent in the final product.

    • Purify the final analog by appropriate chromatographic techniques.

Note: The specific reaction conditions (temperature, reaction time, choice of catalyst and base) may need to be optimized for each specific analog.

In Vitro Antimicrobial Activity Assay (MIC Determination)

The antimicrobial activity of the synthesized analogs is typically determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum:

    • Culture the desired bacterial strain (e.g., Mycobacterium tuberculosis H37Rv) in an appropriate broth medium to the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

    • Dilute the standardized suspension to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (bacteria with no compound) and negative (broth only) controls.

    • Incubate the plates under the appropriate conditions (e.g., 37°C for 5-7 days for M. tuberculosis).

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vitro Anticancer Activity Assay (IC50 Determination)

The cytotoxic effect of the analogs on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, HeLa) in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Conclusion and Future Directions

The N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine scaffold and its analogs represent a highly promising class of compounds with potent antimicrobial and anticancer activities. The structure-activity relationship studies have revealed that modifications at the imino group, the N-5 and C-2 phenyl rings, and the phenazine core can significantly impact their biological profiles.

Future research in this area should focus on:

  • Rational Design of Novel Analogs: Utilizing the established SAR to design new compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential resistance mechanisms.

  • In Vivo Efficacy and Safety Evaluation: Testing the most promising analogs in relevant animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

  • Combination Therapies: Exploring the synergistic potential of these analogs with existing antimicrobial and anticancer drugs to develop more effective treatment regimens.

By continuing to explore the rich chemistry and biology of this phenazine scaffold, the scientific community is well-positioned to develop novel and effective therapeutic agents to combat infectious diseases and cancer.

References

  • Systematic Evaluation of Structure-Activity Relationships of the Riminophenazine Class and Discovery of a C2 Pyridylamino Series for the Treatment of Multidrug-Resistant Tuberculosis. Molecules. [Link]

  • Clofazimine analogs with efficacy against experimental tuberculosis and reduced potential for accumulation. Antimicrobial Agents and Chemotherapy. [Link]

  • The Riminophenazine Agents Clofazimine and B669 Reverse Acquired Multidrug Resistance in a Human Lung Cancer Cell Line. Cancer Letters. [Link]

  • Chemotherapeutic activity of clofazimine and its analogues against Mycobacterium tuberculosis. In vitro, intracellular, and in vivo studies. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Beyond TNBC: Repositioning of Clofazimine Against a Broad Range of Wnt-Dependent Cancers. Frontiers in Oncology. [Link]

  • The Riminophenazine Agents Clofazimine and B669 Inhibit the Proliferation of Cancer Cell Lines in Vitro by Phospholipase A2-mediated Oxidative and Nonoxidative Mechanisms. Cancer Research. [Link]

  • Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Marine Drugs. [Link]

  • Clofazimine derivatives GG08 and SV12 show inhibition of the canonical Wnt signaling and anti-cancer properties similar to the parental drug. ResearchGate. [Link]

  • Anti-leprosy drug clofazimine inhibits growth of triple-negative breast cancer cells via inhibition of canonical Wnt signaling. Cancer Letters. [Link]

  • Clofazimine for the treatment of tuberculosis. Frontiers in Pharmacology. [Link]

  • Clofazimine alters the energy metabolism and inhibits the growth rate of a human lung-cancer cell line in vitro and in vivo. International Journal of Cancer. [Link]

  • Antituberculosis activities of clofazimine and its new analogs B4154 and B4157. Antimicrobial Agents and Chemotherapy. [Link]

Sources

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine as a reference standard

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine in Pharmaceutical Quality Control

Executive Summary

In the rigorous landscape of pharmaceutical quality control, the purity of an Active Pharmaceutical Ingredient (API) is paramount. For Clofazimine, an essential antimycobacterial agent, the control of process-related impurities and degradation products is critical to ensure its safety and efficacy. This guide provides an in-depth technical comparison of the reference standard for a key impurity, N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, officially known as Clofazimine Related Compound B by the United States Pharmacopeia (USP).

This document moves beyond a simple product specification sheet. It is designed for researchers, analytical development scientists, and quality control professionals. Here, we will dissect the structural nuances of Clofazimine and its principal impurities, compare their analytical behavior, and provide a robust experimental framework for their accurate quantification. The focus is a comparative analysis of Clofazimine Related Compound B against the API itself and other specified impurities, underscoring the indispensable role of a certified reference standard in validating analytical methods and ensuring regulatory compliance.

Introduction: The Critical Role of Impurity Reference Standards

Impurity reference standards are the bedrock of pharmaceutical quality control, serving as the benchmark against which the purity of a drug substance is measured.[1] They are highly characterized materials essential for method validation, identification, and quantification of impurities, ensuring that a drug product meets its stringent quality specifications.[2] The use of official standards, such as those from the USP or European Pharmacopoeia (EP), provides an authoritative and traceable benchmark for analytical results, which is fundamental for regulatory submissions like Abbreviated New Drug Applications (ANDAs).[3]

Clofazimine is a lipophilic riminophenazine dye used in the treatment of leprosy.[4] Its complex synthesis and potential for degradation under various conditions can lead to the formation of several impurities.[1] Among these, two are often specified in pharmacopoeial monographs:

  • Clofazimine Impurity A: N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

  • Clofazimine Related Compound B: 5-(4-Chlorophenyl)-3-[(1-methylethyl)imino]-N-phenyl-3,5-dihydrophenazin-2-amine

This guide will focus on Clofazimine Related Compound B , comparing its analytical profile to that of the parent drug and Impurity A to illustrate the challenges and solutions in robust quality control.

Comparative Physicochemical and Structural Analysis

Understanding the structural differences between Clofazimine and its impurities is the first step in developing a selective analytical method.

CompoundChemical NameMolecular FormulaMolecular WeightKey Structural Difference from Clofazimine
Clofazimine N,5-Bis(4-chlorophenyl)-3,5-dihydro-3-[(1-methylethyl)imino]-2-phenazinamineC₂₇H₂₂Cl₂N₄473.4 g/mol Parent Drug
Impurity A N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amineC₂₄H₁₆Cl₂N₄431.3 g/mol Lacks the N-isopropyl group on the imine function.
Impurity B 5-(4-Chlorophenyl)-3-[(1-methylethyl)imino]-N-phenyl-3,5-dihydrophenazin-2-amineC₂₇H₂₃ClN₄438.95 g/mol Lacks one chloro-substituent on the N-phenyl ring.

Expert Analysis: The absence of a chloro group in Impurity B makes it slightly less lipophilic than Clofazimine. Conversely, the absence of the entire isopropyl group in Impurity A significantly reduces its molecular weight and changes its polarity. These subtle molecular differences are exploited in chromatography to achieve separation. The challenge for any analytical method is to resolve these structurally similar compounds effectively.

The Reference Standard: A Comparison of Utility

The primary comparison in a quality control context is not between different suppliers of the same standard, but between the use of a certified reference standard versus an uncharacterized or "in-house" standard.

FeatureCertified Pharmacopeial Standard (e.g., USP)In-House or Non-Certified Standard
Identity Confirmed by comprehensive spectroscopic analysis (NMR, MS, IR).May be presumed based on synthesis, but not independently verified to the same level of rigor.
Purity Assigned by a mass-balance approach, considering chromatographic purity, water content, residual solvents, and inorganic content. Provides a precise value for quantitative use.Purity is often estimated by a single method (e.g., HPLC peak area %) which can be inaccurate without accounting for other factors.
Traceability Provides direct traceability to the official compendial method.Lacks official traceability, potentially leading to discrepancies during regulatory review or method transfer.
Regulatory Acceptance Universally accepted by regulatory agencies (e.g., FDA).May require extensive justification and characterization data to be accepted by regulators.
Use Case System suitability (peak identification, resolution), method validation (specificity, linearity, accuracy), and routine quantitative analysis of impurities.Primarily for preliminary research, peak tracking during development, or as a working standard qualified against a primary certified standard.

Trustworthiness of the Protocol: Using a certified reference standard like USP Clofazimine Related Compound B RS is a self-validating step in an analytical protocol. It ensures that the quantification of the impurity is based on a reliable and officially recognized benchmark, thereby lending high confidence to the final reported purity of the Clofazimine API.

Experimental Protocol: Comparative Chromatographic Analysis

To objectively compare the analytical behavior of these compounds, a robust, stability-indicating HPLC method is required. The following protocol is based on principles outlined in pharmacopoeial monographs and scientific literature.[5][6]

Objective: To separate and quantify Clofazimine, Impurity A, and Impurity B in a single chromatographic run.

Materials and Reagents
  • Reference Standards:

    • USP Clofazimine RS

    • USP Clofazimine Related Compound B RS

    • Clofazimine Impurity A Reference Standard

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade)

  • Buffers: Sodium dodecyl sulfate, tetrabutylammonium hydrogen sulfate, disodium hydrogen phosphate, phosphoric acid.

Chromatographic Conditions
ParameterConditionRationale
Column C8 or C18, 4.6 mm x 150 mm, 5 µmStandard reverse-phase columns provide good retention and separation for these relatively non-polar compounds.
Mobile Phase A Buffer Solution (e.g., SDS phosphate buffer, pH 3.0)The ion-pairing agent (tetrabutylammonium) and surfactant (SDS) improve peak shape and resolution of the basic amine compounds.
Mobile Phase B AcetonitrileThe organic modifier used to elute the compounds from the column.
Gradient Time (min)%A
060
2540
3040
3560
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Detection UV at 280 nm or 283 nm[6]A wavelength where all compounds exhibit significant absorbance.
Column Temp. 30 °CTo ensure reproducible retention times.
Injection Vol. 10 µL
Solution Preparation
  • Standard Solution: Prepare a solution containing a known concentration of USP Clofazimine RS.

  • Impurity Stock Solution: Accurately weigh and dissolve USP Clofazimine Related Compound B RS and Impurity A RS in a suitable solvent (e.g., diluent) to prepare a mixed stock solution.

  • System Suitability Solution (Spiked Standard): Spike the Standard Solution with the Impurity Stock Solution to obtain a final solution containing the API and known levels of Impurities A and B. This is the most critical solution for method validation.

  • Sample Solution: Prepare the Clofazimine API sample to be tested at a specified concentration.

System Suitability and Comparative Data Analysis

The system suitability test ensures the chromatographic system is performing adequately. The draft WHO International Pharmacopoeia monograph provides key acceptance criteria.[6]

ParameterAcceptance CriterionWhy It's Important for Comparison
Relative Retention Time (RRT) Impurity A: ~0.7Impurity B: ~0.8(Relative to Clofazimine at 1.0)[6]This confirms peak identity and demonstrates the elution order. Impurity A, being more polar (lacking isopropyl group), elutes first, followed by the slightly less non-polar Impurity B, and finally the most non-polar Clofazimine.
Resolution Resolution between the peak due to Impurity B and the peak due to Clofazimine is at least 2.0.[6]This is the most critical comparative metric. A resolution ≥ 2.0 ensures that the two peaks are baseline separated, allowing for accurate and independent quantification. This demonstrates the method's ability to distinguish the impurity from the main component.
Tailing Factor Not more than 2.0 for the Clofazimine peak.Ensures good peak symmetry, which is necessary for accurate peak integration.
Signal-to-Noise Ratio At least 10 for the Clofazimine peak from a diluted standard.[6]Confirms the sensitivity of the method.

Workflow and Visualization

The following diagram illustrates the logical workflow for using the Clofazimine Related Compound B reference standard in a typical QC analysis.

QC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_results 3. Data Processing & Decision prep_std Prepare Standard Solutions (API, Impurity B RS) prep_sst Prepare System Suitability Solution (Spiked API + Impurity B) prep_std->prep_sst inject_sst Inject System Suitability Solution (SST) prep_sst->inject_sst prep_sample Prepare Clofazimine Test Sample Solution inject_sample Inject Test Sample and Standards prep_sample->inject_sample eval_sst Evaluate SST Criteria (Resolution, RRT, Tailing) inject_sst->eval_sst eval_sst->inject_sample SST Pass stop stop eval_sst->stop STOP: Troubleshoot System integrate Integrate Peak Areas inject_sample->integrate quantify Quantify Impurity B (External Standard Method) integrate->quantify compare Compare Result to Specification Limit quantify->compare report Report Result (Pass/Fail) compare->report

Sources

Cross-reactivity studies of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity and Selectivity Profiling of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (BClPh-Phenazine)

Introduction: The Challenge of Selectivity in Phenazine-Based Drug Candidates

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, hereafter designated BClPh-Phenazine, belongs to the phenazine class of heterocyclic compounds. This class is of significant interest in drug development due to the diverse biological activities exhibited by its members, which include antibacterial, antifungal, and anticancer properties. The mechanism of action for many phenazines is linked to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS), and to intercalate with DNA, thereby disrupting cellular replication and transcription.

A primary example of a clinically used phenazine is clofazimine, an anti-leprosy and anti-tuberculosis agent. However, the very mechanisms that confer therapeutic efficacy—redox activity and DNA interaction—also create a significant potential for off-target effects and cross-reactivity, leading to toxicity. Therefore, a rigorous assessment of a novel phenazine derivative like BClPh-Phenazine is not merely a supplementary step but a foundational requirement in its preclinical evaluation.

This guide provides a comprehensive framework for conducting cross-reactivity studies on BClPh-Phenazine. We will detail the strategic selection of comparator compounds, outline robust experimental protocols for assessing selectivity, and explain the scientific rationale underpinning each methodological choice. Our objective is to equip researchers with a self-validating system to profile the selectivity of this novel agent, ensuring a clear understanding of its therapeutic window and potential liabilities.

Strategic Selection of Comparator and Cross-Reactivity Panel

A meaningful cross-reactivity study hinges on the logical selection of compounds and biological targets for comparison. For BClPh-Phenazine, this panel should be designed to answer two key questions:

  • Is its biological activity significantly different from or superior to existing, structurally related compounds?

  • Does it exhibit undesirable interactions with known off-target pathways that commonly affect drug candidates?

Table 1: Proposed Panel for Comparative and Cross-Reactivity Analysis

Compound/Target Class Rationale for Inclusion
Clofazimine Structurally Related PhenazineDirect Competitor/Benchmark: As a clinically approved phenazine, it provides a benchmark for potency and selectivity. Known to have redox activity and affect ion channels.
Pyocyanin Natural Phenazine ToxinMechanism Comparator: A well-characterized redox-active phenazine produced by P. aeruginosa. Useful for comparing ROS generation potential.
Doxorubicin DNA Intercalator (Anthracycline)Functional Competitor: A standard chemotherapeutic that functions primarily via DNA intercalation and topoisomerase II inhibition. Allows for comparison of cytotoxic mechanisms.
hERG Potassium Channel Critical Off-TargetSafety/Toxicity Screen: Inhibition of the hERG channel is a major cause of acquired long QT syndrome and drug withdrawal. It is a critical safety checkpoint for new chemical entities.
Cytochrome P450 Isoforms (e.g., CYP3A4, CYP2D6) Metabolic Off-TargetDrug-Drug Interaction Screen: Inhibition or induction of CYP enzymes can lead to adverse drug-drug interactions. Essential for predicting the clinical behavior of the compound.
Panel of Kinases Broad Off-Target ScreenSelectivity Profiling: Kinase inhibition is a common off-target effect for many small molecules. Screening against a diverse kinase panel can reveal unexpected cross-reactivities.

Experimental Workflows for Selectivity Profiling

We will now detail the core experimental protocols required to build a comprehensive selectivity profile for BClPh-Phenazine.

Comparative Cytotoxicity and Selectivity Index

The first step is to determine the compound's potency against relevant target cells (e.g., cancer cell lines) versus non-target or healthy cells. This yields the Selectivity Index (SI), a primary indicator of the therapeutic window.

Protocol: MTT Assay for Cytotoxicity

  • Cell Plating: Seed cells (e.g., A549 lung carcinoma and BEAS-2B normal bronchial epithelial cells) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of BClPh-Phenazine, Clofazimine, and Doxorubicin (e.g., from 0.01 µM to 100 µM). Replace the cell culture medium with a medium containing the compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage cell viability relative to the vehicle control. Plot the data using a non-linear regression model to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

  • Selectivity Index Calculation: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI value indicates greater selectivity for cancer cells.

Diagram 1: Workflow for Determining the Selectivity Index

cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis P1 Seed Cancer Cells (e.g., A549) T1 Apply Serial Dilutions: - BClPh-Phenazine - Clofazimine - Doxorubicin P1->T1 P2 Seed Normal Cells (e.g., BEAS-2B) P2->T1 T2 Incubate 48-72h T1->T2 A1 Add MTT Reagent T2->A1 A2 Incubate 4h A1->A2 A3 Solubilize Formazan (DMSO) A2->A3 A4 Read Absorbance (570 nm) A3->A4 D1 Calculate % Viability A4->D1 D2 Determine IC50 Values D1->D2 D3 Calculate Selectivity Index (SI) D2->D3

Caption: Workflow for assessing cytotoxicity and calculating the Selectivity Index.

Table 2: Hypothetical Comparative Cytotoxicity Data

Compound IC₅₀ A549 (µM) IC₅₀ BEAS-2B (µM) Selectivity Index (SI)
BClPh-Phenazine 1.525.517.0
Clofazimine 5.231.26.0
Doxorubicin 0.84.05.0
Mechanistic Cross-Reactivity: DNA Intercalation vs. ROS Generation

To understand if BClPh-Phenazine's cytotoxicity stems from its intended mechanism or off-target effects, we must dissect its primary modes of action relative to functional comparators.

Protocol: Ethidium Bromide (EtBr) Displacement Assay for DNA Intercalation

  • Principle: EtBr fluoresces brightly when intercalated with DNA. A competing intercalator will displace EtBr, causing a decrease in fluorescence.

  • Setup: In a 96-well black plate, add a solution of calf thymus DNA (ctDNA) and EtBr to each well. Allow the mixture to equilibrate until a stable, high fluorescence signal is achieved.

  • Titration: Add increasing concentrations of BClPh-Phenazine, Doxorubicin (positive control), and a non-intercalating cytotoxic agent (negative control) to the wells.

  • Measurement: Measure the fluorescence (Excitation ~520 nm, Emission ~600 nm) after each addition.

  • Analysis: Plot the percentage decrease in fluorescence against the compound concentration. This can be used to calculate the concentration required to displace 50% of the EtBr (DC₅₀), indicating the compound's DNA binding affinity.

Protocol: DCFH-DA Assay for Intracellular ROS Production

  • Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Cell Loading: Treat cells (e.g., A549) with 10 µM DCFH-DA for 30 minutes.

  • Treatment: Wash the cells and treat them with BClPh-Phenazine, Pyocyanin (positive control), and a vehicle control.

  • Measurement: Measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm) over time using a fluorescence plate reader or flow cytometer.

  • Analysis: An increase in fluorescence intensity relative to the control indicates ROS production.

Diagram 2: Decision Pathway for Mechanistic Elucidation

cluster_mech Primary Mechanism Investigation cluster_results Potential Outcomes cluster_conclusion Conclusion Start BClPh-Phenazine M1 DNA Intercalation Assay (EtBr Displacement) Start->M1 M2 ROS Production Assay (DCFH-DA) Start->M2 R1 High DNA Binding Affinity M1->R1 R2 Low DNA Binding Affinity M1->R2 R3 Significant ROS Production M2->R3 R4 Minimal ROS Production M2->R4 C1 Mechanism is primarily DNA Intercalation R1->C1 AND C3 Mechanism is a hybrid of Intercalation and ROS R1->C3 AND C2 Mechanism is primarily ROS-mediated R2->C2 AND C4 Primary mechanism is likely independent of these pathways R2->C4 AND R3->C2 AND R3->C3 AND R4->C1 AND R4->C4 AND

Caption: Logic diagram for dissecting the primary cytotoxic mechanism of BClPh-Phenazine.

Critical Safety and Off-Target Profiling

Beyond primary mechanism, assessing cross-reactivity with key safety liabilities is non-negotiable in modern drug development.

Protocol: hERG Channel Inhibition Assay (Automated Patch Clamp)

  • Rationale: The hERG potassium channel is crucial for cardiac repolarization. Its blockade can lead to fatal arrhythmias. Automated patch-clamp systems provide a high-throughput method to assess this risk.

  • Methodology:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Cells are captured on a multi-well plate where a gigaseal is formed.

    • A specific voltage protocol is applied to elicit the characteristic hERG current.

    • BClPh-Phenazine is added at various concentrations, and the change in the tail current is measured.

    • A known hERG blocker (e.g., E-4031) is used as a positive control.

  • Analysis: The concentration of BClPh-Phenazine that inhibits 50% of the hERG current (IC₅₀) is determined. An IC₅₀ value below 10 µM is often considered a potential risk.

Protocol: Cytochrome P450 Inhibition Assay (Fluorometric)

  • Rationale: CYP enzymes are responsible for metabolizing most clinical drugs. Inhibition can lead to dangerous drug-drug interactions.

  • Methodology:

    • Use recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6) with a corresponding fluorescent substrate.

    • Incubate the enzyme, substrate, and NADPH cofactor with varying concentrations of BClPh-Phenazine.

    • The reaction produces a fluorescent metabolite.

    • Measure the fluorescence over time. A decrease in the rate of fluorescence production indicates inhibition.

  • Analysis: Calculate the IC₅₀ for each major CYP isoform. Potent inhibition (IC₅₀ < 1 µM) flags a high potential for drug-drug interactions.

Conclusion and Forward Path

This guide outlines a foundational strategy for the cross-reactivity and selectivity profiling of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. By systematically comparing BClPh-Phenazine to structural and functional analogues and by proactively screening against high-value safety targets, researchers can build a robust data package.

The hypothetical data presented suggests that BClPh-Phenazine could possess a superior selectivity profile compared to clofazimine. The subsequent mechanistic and safety assays are designed to validate this initial finding. A favorable outcome—high selectivity, a clear primary mechanism of action, and low activity against hERG and major CYP isoforms—would provide a strong rationale for advancing BClPh-Phenazine into further preclinical and, eventually, clinical development. This structured, evidence-based approach is paramount to navigating the complexities of drug discovery and ensuring the development of safer, more effective therapeutics.

References

  • Laursen, J. B., & Nielsen, J. (2004). Phenazine natural products: biosynthesis, synthetic analogues, and biological activity. Chemical Reviews, 104(4), 1663–1686. [Link]

  • Pierson, L. S., & Pierson, E. A. (2010). Metabolism and function of phenazines in bacteria: a review. Annual Review of Phytopathology, 48, 309-328. [Link]

  • Leung, V. H., & Sadoff, J. C. (2018). Clofazimine: a review of its pharmacology and use in the treatment of leprosy and Mycobacterium avium complex infection. Journal of Antimicrobial Chemotherapy, 73(8), 1989-2002. [Link]

  • Rada, B., & Leto, T. L. (2008). Pyocyanin and related redox-active phenazines in quorum sensing and microbial pathogenesis. Chemical Reviews, 108(2), 743-767. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463–469. [Link]

A Comparative Guide to the Antibacterial Spectrum of Phenazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antibacterial activity of various molecular classes is paramount. This guide provides an in-depth, objective comparison of the antibacterial spectrum of different phenazine compounds, supported by experimental data and methodologies. Phenazines, a large class of nitrogen-containing heterocyclic compounds produced by a wide array of bacteria, have long been a subject of interest due to their diverse biological activities, including potent antimicrobial properties.[1][2][3] This guide will delve into the antibacterial profiles of major phenazine classes, elucidating their strengths, weaknesses, and the structural modifications that dictate their efficacy against various bacterial pathogens.

The Phenazine Core: A Scaffold for Diverse Antibacterial Activity

Phenazines are redox-active compounds, a characteristic that is central to their biological function.[4] Their mechanism of action is often multifactorial, involving the generation of reactive oxygen species (ROS) that induce oxidative stress in target cells, disruption of cellular respiration, and in some cases, direct inhibition of macromolecular synthesis.[5][6] The diverse substitutions on the core phenazine structure give rise to a vast array of derivatives with distinct antibacterial spectra.

This guide will focus on a comparative analysis of three major classes of phenazines:

  • Simple, Unsubstituted Phenazines and their Derivatives: Including foundational compounds like pyocyanin and phenazine-1-carboxylic acid (PCA).

  • Halogenated Phenazines: A burgeoning class of synthetic and natural phenazines with potent activity against drug-resistant bacteria.

  • Other Phenazine Derivatives: Briefly touching upon glycosylated and terpenoid phenazines to provide a comprehensive overview.

Comparative Antibacterial Spectra: A Data-Driven Analysis

The antibacterial efficacy of phenazines is most commonly quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. For biofilm-forming bacteria, the Minimum Biofilm Eradication Concentration (MBEC) is a critical parameter.

Simple Phenazines: The Natural Prototypes

Produced by Pseudomonas aeruginosa, pyocyanin is one of the most well-known phenazine pigments. Its antibacterial activity is generally considered to be of moderate potency.[7]

  • Antibacterial Spectrum: Pyocyanin exhibits broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[8][9]

  • Potency: Compared to other phenazine derivatives, its MIC values are relatively high. For instance, the MIC of pyocyanin against Staphylococcus aureus is reported to be around 50 µM.[4][7] Against various foodborne pathogens, MICs can range from 20 to 180 µg/ml.[8] Some studies have shown MICs against Bacillus, Staphylococcus, and Streptococcus species to be in the range of 31.25–125 µg/mL, while against E. coli isolates, the MICs were higher (250–1000 µg/mL).[10]

PCA is a biosynthetic precursor to many other phenazines and is known for its broad-spectrum antimicrobial activity.[11][12][13]

  • Antibacterial Spectrum: PCA is effective against a wide range of fungi and bacteria.[6] While it shows activity against both Gram-positive and some Gram-negative bacteria, its efficacy against the latter can be limited.[6] One study reported an MIC of 50 μg/mL against Vibrio anguillarum, a Gram-negative fish pathogen.[14] Another study showed inhibition of Acidovorax citrulli at concentrations of 8 µg/mL and above.[13]

  • Structure-Activity Relationship: The carboxylate anion of PCA shows no detectable antimicrobial activity compared to the active uncharged carboxylic acid species, highlighting the importance of its protonation state.[6]

Halogenated Phenazines: A Leap in Potency

The introduction of halogen atoms to the phenazine scaffold has been a game-changer in the development of potent antibacterial agents, particularly against multidrug-resistant (MDR) Gram-positive pathogens.[7][15]

  • Antibacterial Spectrum: Halogenated phenazines demonstrate remarkable potency against MRSA (methicillin-resistant Staphylococcus aureus), MRSE (methicillin-resistant Staphylococcus epidermidis), and VRE (vancomycin-resistant Enterococcus).[7][15][16] However, their activity against Gram-negative bacteria is often minimal.[17]

  • Potency: The MIC values for halogenated phenazines are significantly lower than those of their non-halogenated counterparts.

    • The natural product 2-bromo-1-hydroxyphenazine has an MIC of 6.25 µM against S. aureus, an 8-fold increase in potency compared to pyocyanin.[1][7]

    • Synthetic analogues like 2,4-dibromo-1-hydroxyphenazine (HP-1) show even greater activity, with an MIC of 1.56 µM against S. aureus.[1]

    • Further modifications, such as 6-substituted halogenated phenazines, have yielded compounds with exceptional potency, with MICs as low as 0.05–0.30 µM against MRSA.[4] Some newer halogenated phenazines have demonstrated MICs in the range of 0.003–0.78 µM against MRSA, MRSE, and VRE.[15][16]

  • Biofilm Eradication: A key advantage of halogenated phenazines is their ability to eradicate established biofilms. For example, a potent halogenated phenazine, HP-14, demonstrated MBEC values of 6.25–9.38 μM against MRSA isolates and 2.35 μM against MRSE.[7]

Other Phenazine Derivatives
  • Terpenoid and Glycosylated Phenazines: These classes of phenazines generally exhibit moderate to weak antibacterial activity.[1] While some show activity against Gram-positive and Gram-negative bacteria, their potency is not as remarkable as that of the halogenated derivatives.[1]

  • Clofazimine: A riminophenazine drug, clofazimine is a cornerstone in the treatment of leprosy, caused by Mycobacterium leprae.[5][18] Its mechanism is complex, involving binding to bacterial DNA and the generation of ROS.[5][19] It also has applications against multidrug-resistant tuberculosis.[18]

Comparative Summary of Antibacterial Activity

Phenazine ClassRepresentative Compound(s)Primary Antibacterial SpectrumPotency (Typical MICs)Key Features
Simple Phenazines Pyocyanin, Phenazine-1-carboxylic acid (PCA)Broad-spectrum (Gram-positive and Gram-negative)Moderate (µM to high µg/mL range)Foundational natural products, moderate activity.[4][7][8][14]
Halogenated Phenazines 2-bromo-1-hydroxyphenazine, Synthetic analogues (e.g., HP-1, HP-14)Primarily Gram-positive (including MRSA, VRE)High (nM to low µM range)Potent against drug-resistant strains, effective biofilm eradicators.[1][7][15][16]
Riminophenazines ClofazimineMycobacteria (M. leprae, M. tuberculosis)Varies with speciesClinically used for leprosy and MDR-TB, also possesses anti-inflammatory properties.[5][18][19][20]
Terpenoid/Glycosylated Endophenazines, LavanducyaninVariable (some against Gram-positive and Gram-negative)Generally low to moderateStructurally diverse, but often less potent antibacterials.[1]

Experimental Protocols for Antibacterial Spectrum Determination

Accurate and reproducible determination of antibacterial activity is crucial. The following are standardized protocols for determining MIC and MBEC values.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Workflow:

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of phenazine compound in a 96-well plate C Inoculate each well with the bacterial suspension A->C Add inoculum B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) B->C D Incubate plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours) C->D Incubate E Visually inspect for turbidity or use a plate reader to measure absorbance D->E Read results F Determine MIC: Lowest concentration with no visible growth E->F Interpret

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Steps:

  • Preparation of Phenazine Stock Solution: Dissolve the phenazine compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the phenazine stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth). Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Inoculum Preparation: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the phenazine that completely inhibits visible growth of the bacterium.

Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Workflow:

MBEC_Workflow cluster_biofilm Biofilm Formation cluster_treatment Treatment cluster_viability Viability Assessment A Grow bacterial biofilm on a suitable surface (e.g., pegs of a Calgary Biofilm Device) B Incubate to allow for mature biofilm development A->B Incubate C Transfer the biofilm-coated surface to a plate with serial dilutions of the phenazine compound B->C Expose to compound D Incubate for a specified duration (e.g., 24 hours) C->D Incubate E Transfer the treated surface to fresh medium to recover surviving bacteria D->E Recovery F Determine MBEC: Lowest concentration that prevents bacterial regrowth from the biofilm E->F Read results SAR_Phenazines cluster_substitutions Substitutions cluster_effects Effects on Antibacterial Activity PhenazineCore Phenazine Core (Redox Active) Halogenation Halogenation (e.g., Br, Cl) Hydroxylation Hydroxylation (e.g., -OH) Carboxylation Carboxylation (e.g., -COOH) Other Other Groups (e.g., Glycosyl, Terpenoid) Potency Increased Potency (especially against Gram-positives) Halogenation->Potency BiofilmEradication Enhanced Biofilm Eradication Halogenation->BiofilmEradication SpectrumModulation Modulation of Spectrum Hydroxylation->SpectrumModulation Carboxylation->SpectrumModulation ReducedActivity Generally Reduced Activity Other->ReducedActivity

Caption: Structure-activity relationships in phenazine antibiotics.

  • Halogenation: As discussed, the addition of halogens, particularly bromine, at various positions on the phenazine ring dramatically increases potency against Gram-positive bacteria. [1][7][16]* Hydroxylation: The position of hydroxyl groups can influence activity. For example, 1-hydroxyphenazine shows no antibacterial activity against S. aureus or S. epidermidis at concentrations up to 100 µM, whereas other hydroxylated phenazines can be active. [7]* Mechanism of Action: While many simple phenazines like pyocyanin primarily act by generating ROS, some of the more potent halogenated phenazines may have additional mechanisms. For instance, one halogenated phenazine was found to inhibit RNA and protein biosynthesis in MRSA. [15][16]

Conclusion and Future Perspectives

The phenazine scaffold represents a versatile platform for the development of novel antibacterial agents. While simple, naturally occurring phenazines laid the groundwork, the exploration of synthetic derivatives, particularly halogenated phenazines, has unveiled compounds with exceptional potency against challenging drug-resistant pathogens and their biofilms. The stark differences in the antibacterial spectra between phenazine classes underscore the importance of targeted medicinal chemistry efforts.

Future research should continue to explore the vast chemical space of phenazine derivatives, focusing on modifications that could broaden their spectrum to include problematic Gram-negative bacteria while maintaining their favorable safety profile. A deeper understanding of their mechanisms of action will be crucial in designing the next generation of phenazine-based therapeutics to combat the growing threat of antimicrobial resistance.

References

  • Huigens III, R. W., et al. (2017). A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis. Scientific Reports, 7(1), 2003. [Link]

  • El-Fouly, M. Z., et al. (2023). Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa. Microbial Cell Factories, 22(1), 169. [Link]

  • Marey, M. A., et al. (2024). Transforming microbial pigment into therapeutic revelation: extraction and characterization of pyocyanin from Pseudomonas aeruginosa and its therapeutic potential as an antibacterial and anticancer agent. Microbial Cell Factories, 23(1), 138. [Link]

  • Abouelhassan, Y., et al. (2019). Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents. Molecules, 24(14), 2649. [Link]

  • Huigens III, R. W., et al. (2017). A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis. Scientific Reports, 7, 2003. [Link]

  • Wang, Y., et al. (2016). Halogenated Phenazines that Potently Eradicate Biofilms, MRSA Persister Cells in Non-Biofilm Cultures, and Mycobacterium tuberculosis. Angewandte Chemie International Edition, 55(42), 13099-13103. [Link]

  • Synapse, P. (2024). What is Clofazimine used for?. Patsnap Synapse. [Link]

  • Pediatric Oncall. (2023). Clofazimine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]

  • El-Fouly, M. Z., et al. (2020). Toxicity Evaluation and Antimicrobial Activity of Purified Pyocyanin from Pseudomonas aeruginosa. Biointerface Research in Applied Chemistry, 10(4), 5937-5944. [Link]

  • El-Shouny, W. A., et al. (2019). Characterization of pyocyanin with radical scavenging and antibiofilm properties isolated from Pseudomonas aeruginosa strain BTRY1. Journal of Basic Microbiology, 59(11), 1087-1098. [Link]

  • Abouelhassan, Y., et al. (2021). Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent. RSC Medicinal Chemistry, 12(10), 1735-1741. [Link]

  • Dr. Pharmacology. (2023). Pharmacology of clofazimine Clofros, Hansepran; Mechanism of action, Uses, Effects, Pharmacokinetics. YouTube. [Link]

  • Zhang, S., et al. (2022). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 27(19), 6668. [Link]

  • Synapse, P. (2024). What is the mechanism of Clofazimine?. Patsnap Synapse. [Link]

  • Dr.Oracle. (2024). What is the mechanism of action (Moa) of Clofazimine (Clofazimine)?. Dr.Oracle. [Link]

  • Srimathi, R., et al. (2017). Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. International Journal of ChemTech Research, 10(1), 38-46. [Link]

  • Abouelhassan, Y., et al. (2023). Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. RSC Medicinal Chemistry, 14(7), 1334-1343. [Link]

  • Sun, K., et al. (2017). Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model. Frontiers in Cellular and Infection Microbiology, 7, 69. [Link]

  • Pal'chykovs'ka, L. H., et al. (2008). New amides of phenazine-1-carboxylic acid: Antimicrobial activity and structure-activity relationship. Mikrobiolohichnyi Zhurnal, 70(5), 65-72. [Link]

  • Borrero, N. V., et al. (2014). Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis. Organic & Biomolecular Chemistry, 12(6), 881-886. [Link]

  • Laursen, J. B., & Nielsen, J. (2004). Phenazine natural products: biosynthesis, synthetic analogues, and biological activity. Chemical Reviews, 104(3), 1663-1685. [Link]

  • Xu, Y., et al. (2020). Microbial Synthesis of Antibacterial Phenazine-1,6-dicarboxylic Acid and the Role of PhzG in Pseudomonas chlororaphis GP72AN. Journal of Agricultural and Food Chemistry, 68(8), 2373-2380. [Link]

  • Zhang, S., et al. (2022). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 27(19), 6668. [Link]

  • Zhang, S., et al. (2023). Recent Advances in Phenazine Natural Products: Biosynthesis and Metabolic Engineering. Journal of Agricultural and Food Chemistry, 71(4), 1691-1705. [Link]

  • Stubbendieck, R. M., & Straight, P. D. (2017). Phenazine-1 carboxylic acid of Pseudomonas aeruginosa induces the expression of Staphylococcus aureus Tet38 MDR efflux pump and mediates resistance to phenazines and antibiotics. Antimicrobial Agents and Chemotherapy, 61(11), e01179-17. [Link]

  • Chen, Y., et al. (2018). Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. International Journal of Molecular Sciences, 19(10), 3075. [Link]

  • Morales, G., et al. (2020). Different phenazine derivatives associated with their producing bacterial strain. ResearchGate. [Link]

  • Weller, D. M., et al. (1998). Antimicrobial phenazine compounds.

Sources

Head-to-head comparison of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine with known antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Antimicrobial Drug Discovery

Authored by a Senior Application Scientist

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Phenazines, a class of nitrogen-containing heterocyclic compounds, have long been recognized for their diverse biological activities, including potent antimicrobial properties. This guide provides an in-depth, head-to-head comparison of the phenazine derivative, N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine , with established antibiotics. For clarity in this guide, we will refer to this compound by the designation B61, a known analog of the well-studied antimycobacterial agent, clofazimine.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple product sheet to offer a foundational understanding of this compound's potential, grounded in the established knowledge of its close analogs and presented alongside the performance of cornerstone antibiotics. We will dissect its proposed mechanism of action, present comparative in-vitro data, and provide detailed experimental protocols to enable rigorous evaluation in your own laboratory.

Comparative Mechanism of Action: A Multifaceted Assault vs. Targeted Inhibition

The true potential of a novel antibiotic lies in its mechanism of action, particularly if it differs from existing drugs, offering a potential solution to current resistance patterns. B61, as a clofazimine analog, is presumed to share its multifaceted approach to bacterial killing, a stark contrast to the highly specific targets of many conventional antibiotics.[4]

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (B61): A Multi-pronged Attack

The mechanism of action for clofazimine, and by extension B61, is not fully elucidated but is understood to involve several simultaneous attacks on bacterial cells.[4] This broad-based activity is a key area of interest in overcoming resistance.

  • DNA Intercalation and Disruption: As a lipophilic phenazine dye, B61 is believed to bind to the guanine bases of bacterial DNA. This intercalation is thought to physically block the DNA template, thereby inhibiting both replication and transcription, which are essential for bacterial proliferation.[1]

  • Generation of Reactive Oxygen Species (ROS): A pivotal aspect of the phenazine mechanism is the generation of ROS. It is proposed that these compounds undergo redox cycling within the bacterial cell, leading to the production of superoxide and hydrogen peroxide. This oxidative stress damages vital cellular components, including lipids, proteins, and nucleic acids, contributing to cell death.

  • Membrane Destabilization: There is evidence to suggest that clofazimine and its analogs can alter the permeability of the bacterial cell membrane. This may be linked to an increase in the activity of bacterial phospholipase A2, leading to the accumulation of toxic lysophospholipids which disrupt membrane integrity.[5]

Caption: Proposed multifaceted mechanism of action for B61.

Comparator Antibiotics: Specific Target Inhibition

In contrast to the broad assault of B61, the comparator antibiotics chosen for this guide—methicillin, vancomycin, and daptomycin—have highly specific cellular targets.

  • Methicillin (β-Lactam): Methicillin, a narrow-spectrum beta-lactam antibiotic, inhibits the synthesis of the bacterial cell wall.[6] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[7][8][9] This inhibition prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.[6][10] Resistance, as famously seen in MRSA, typically arises from the acquisition of an alternative PBP (PBP2a) that has a low affinity for beta-lactam antibiotics.[7]

  • Vancomycin (Glycopeptide): Vancomycin also targets cell wall synthesis but through a different mechanism.[11][12] It forms hydrogen bonds with the D-alanyl-D-alanine termini of peptidoglycan precursors.[11][13] This binding sterically hinders the transglycosylase and transpeptidase enzymes, thus preventing both the elongation and cross-linking of the peptidoglycan backbone.[11][14] Its large size prevents it from crossing the outer membrane of Gram-negative bacteria, limiting its spectrum of activity to Gram-positive organisms.[11]

  • Daptomycin (Cyclic Lipopeptide): Daptomycin has a unique mechanism of action that involves the disruption of the bacterial cell membrane's function.[15][16] In a calcium-dependent manner, it inserts its lipid tail into the Gram-positive bacterial cell membrane, where it oligomerizes.[17][18] This aggregation leads to the formation of ion channels or pores, causing a rapid efflux of potassium ions and depolarization of the membrane potential.[15][17] The resulting loss of membrane potential inhibits the synthesis of proteins, DNA, and RNA, leading to bacterial cell death.[15][19]

In-Vitro Activity: A Comparative Analysis

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for clofazimine (as a proxy for B61) and the comparator antibiotics against key bacterial strains. It is important to note that these values are compiled from various studies and are presented for comparative purposes. Direct, side-by-side testing under identical conditions is necessary for a definitive assessment.

AntibioticStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Enterococcus faecalis (VSE)Enterococcus faecium (VRE)
Clofazimine (B61 proxy) 0.5 - 2 µg/mL0.5 - 2 µg/mL1 - 4 µg/mL1 - 4 µg/mL
Methicillin 0.12 - 0.5 µg/mL>256 µg/mL--
Vancomycin 0.5 - 2 µg/mL[20][21]1 - 2 µg/mL (hVISA/VISA >2)[20][22][23]1 - 4 µg/mL>256 µg/mL
Daptomycin 0.25 - 1 µg/mL[24][25]0.25 - 1 µg/mL[22][24][25][26]1 - 4 µg/mL1 - 4 µg/mL

Data compiled from multiple sources for illustrative purposes. MIC values can vary based on the specific strain and testing methodology.

Experimental Protocols for Evaluation

To facilitate the rigorous, in-house evaluation of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (B61), we provide the following detailed experimental protocols. These are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and peer-reviewed literature.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard for determining the MIC of an antimicrobial agent.[27][28][29][30]

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Methodology:

  • Preparation of Antibiotic Stock: Prepare a stock solution of B61 in a suitable solvent (e.g., DMSO) at a concentration at least 100-fold higher than the highest concentration to be tested.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the B61 stock solution in sterile Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL. Include a growth control well (MHB + inoculum, no antibiotic) and a sterility control well (MHB only).

  • Inoculum Preparation: From an overnight culture of the test organism on a non-selective agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of B61 at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Assessment of Reactive Oxygen Species (ROS) Production

This protocol uses a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to detect intracellular ROS.[31][32][33][34]

Step-by-Step Methodology:

  • Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase in a suitable broth medium.

  • Cell Preparation: Harvest the cells by centrifugation, wash twice with a phosphate-buffered saline (PBS), and resuspend in PBS to an OD₆₀₀ of approximately 0.2.

  • Treatment: Aliquot the bacterial suspension into tubes or a microplate. Add B61 at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include an untreated control and a positive control (e.g., hydrogen peroxide). Incubate at 37°C for a defined period (e.g., 1-2 hours).

  • Dye Loading: Add DCFH-DA to a final concentration of 10 µM to each sample. Incubate in the dark at 37°C for 30 minutes.

  • Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. An increase in fluorescence intensity compared to the untreated control indicates ROS production.

Bacterial Membrane Potential Assay

This protocol utilizes a voltage-sensitive fluorescent dye, such as DiSC₃(5), to monitor changes in bacterial membrane potential.[35][36][37][38]

Step-by-Step Methodology:

  • Bacterial Culture and Preparation: Grow bacteria to the mid-logarithmic phase, harvest, wash, and resuspend in a suitable buffer (e.g., PBS supplemented with glucose) to a standardized OD₆₀₀.

  • Dye Loading: Add DiSC₃(5) to the bacterial suspension to a final concentration of 0.5-2 µM and incubate in the dark until the fluorescence signal stabilizes. This indicates the dye has equilibrated across the polarized membranes.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorometer.

  • Treatment: Add B61 at the desired concentration to the cuvette or well. A membrane-depolarizing agent will cause the dye to be released from the cells, resulting in an increase in fluorescence.

  • Kinetic Measurement: Continuously monitor the fluorescence intensity over time to observe the kinetics of membrane depolarization. Include a positive control, such as the protonophore CCCP, which causes rapid and complete depolarization.

Discussion and Future Directions

The analysis of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (B61), through the lens of its well-characterized analog clofazimine, reveals a promising profile for an antimicrobial candidate. Its proposed multifaceted mechanism of action presents a significant advantage over single-target antibiotics, potentially lowering the frequency of resistance development. The in-vitro data for clofazimine demonstrates activity against challenging Gram-positive pathogens, including MRSA and VRE, positioning this chemical scaffold in a critical area of unmet medical need.

The provided experimental protocols offer a robust framework for the direct evaluation of B61. A crucial next step will be to perform a side-by-side MIC comparison against a broad panel of clinical isolates, including both Gram-positive and Gram-negative bacteria, to fully define its spectrum of activity. Mechanistic studies, such as the ROS and membrane potential assays detailed here, will be vital in confirming its mode of action and differentiating it from existing therapies.

Further investigations into its cytotoxicity against mammalian cell lines and its in-vivo efficacy in animal models of infection are warranted. The rich chemistry of the phenazine core allows for extensive structure-activity relationship (SAR) studies, which could lead to the optimization of potency, spectrum, and pharmacokinetic properties.

References

  • Arbiser JL, Moschella SL. Clofazimine: a review of its medical uses and mechanisms of action.
  • Bruniera FR, Ferreira FM, Saviolli LR, et al. The use of vancomycin with its therapeutic and adverse effects: a review. Eur Rev Med Pharmacol Sci. 2015;19(4):694-700.
  • Finch RG, Eliopoulos GM. The clinical and laboratory perspective of vancomycin. J Antimicrob Chemother. 2005;55 Suppl 2:ii5-ii13.
  • Gonzalez-Ruiz A, Seaton RA, Hamed K. Daptomycin: an evidence-based review of its role in the treatment of Gram-positive infections. Infect Drug Resist. 2016;9:47-58.
  • Massey RC, Horsburgh MJ, Lina G, Hook M, Recker M. The evolution and maintenance of virulence in Staphylococcus aureus: a role for host-to-host transmission?
  • Steenbergen JN, Alder J, Thorne GM, Tally FP. Daptomycin: a lipopeptide antibiotic for the treatment of serious Gram-positive infections. J Antimicrob Chemother. 2005;55(3):283-8.
  • Taylor PW, Stapleton PD. Daptomycin: a new perspective on an antibiotic in waiting. Int J Antimicrob Agents. 2002;20(5):317-21.
  • Vancomycin. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012.
  • Heidary M, Ebrahimi Samangani A, Kargari A, et al. Daptomycin. J Clin Tuberc Other Mycobact Dis. 2018;11:1-6.
  • Silverman JA, Perlmutter NG, Shapiro HM. Correlation of daptomycin-induced membrane potential depolarization with bactericidal activity and discovery of a novel mechanism of daptomycin resistance in Staphylococcus aureus. Antimicrob Agents Chemother. 2003;47(8):2538-44.
  • Fishov I, Woldringh CL. The mechanism of action of methicillin. FEMS Microbiol Lett. 1999;178(1):153-60.
  • Chambers HF. Methicillin-resistant staphylococci. Clin Microbiol Rev. 1988;1(2):173-86.
  • Sader HS, Flamm RK, Jones RN. Daptomycin activity against Staphylococcus aureus with vancomycin MIC of 2 μg/mL isolated from U.S. and European hospitals (2006-2008). Diagn Microbiol Infect Dis. 2010;66(2):229-31.
  • PubChem. Methicillin. National Center for Biotechnology Information. [Link]. Accessed January 12, 2026.

  • Patsnap. What is the mechanism of Vancomycin Hydrochloride? Synapse. [Link]. Accessed January 12, 2026.

  • PDB-101. Methicillin. RCSB Protein Data Bank. [Link]. Accessed January 12, 2026.

  • ResearchGate. Molecular structures of (a) clofazimine... Download Scientific Diagram. [Link]. Accessed January 12, 2026.

  • Shariati A, Dadashi M, Moghadam MT, et al. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India. J Pure Appl Microbiol. 2020;14(1):577-584.
  • PubChem. Clofazimine. National Center for Biotechnology Information. [Link]. Accessed January 12, 2026.

  • Te Winkel JD, Gray DA, Seistrup KH, Hamoen LW, Strahl H. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology (Reading). 2022;168(9).
  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]. Accessed January 12, 2026.

  • Kalil AC, Van Schooneveld TC, Fey PD, Rupp ME. Association between vancomycin minimum inhibitory concentration and mortality in patients with Staphylococcus aureus bloodstream infections: a systematic review and meta-analysis. Clin Infect Dis. 2014;58(12):1697-705.
  • Kim M, Kim J, Kim HS, et al. Different Antimicrobial Susceptibility Testing Methods to Determine Vancomycin Susceptibility and MIC for Staphylococcus aureus with Reduced Vancomycin Susceptibility. J Clin Med. 2020;9(5):1359.
  • Anbumani N, Sekar U, Kamat V. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA). Indian J Med Microbiol. 2011;29(4):413-4.
  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]. Accessed January 12, 2026.

  • Pharmacopeia.cn. Clofazimine, chemical structure, molecular formula, Reference Standards. [Link]. Accessed January 12, 2026.

  • Hashemian SMR, Farhadi T, Ganjparvar M. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients?. Jundishapur J Microbiol. 2015;8(11):e25671.
  • BMG LABTECH. The minimum inhibitory concentration of antibiotics. [Link]. Accessed January 12, 2026.

  • Centers for Disease Control and Prevention. Laboratory Testing for Vancomycin-resistant Staphylococcus aureus. [Link]. Accessed January 12, 2026.

  • Wiegand I, Hilpert K, Hancock RE. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Shutterstock. Clofazimine Royalty-Free Images, Stock Photos & Pictures. [Link]. Accessed January 12, 2026.

  • National Cancer Institute. Definition of clofazimine - NCI Drug Dictionary. [Link]. Accessed January 12, 2026.

  • Al-Hasan MN, Eckel-Passow JE, Baddour LM. Influence of the minimum inhibitory concentration of daptomycin on the outcomes of Staphylococcus aureus bacteraemia. J Antimicrob Chemother. 2020;75(12):3661-3666.
  • PubChem. N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. National Center for Biotechnology Information. [Link]. Accessed January 12, 2026.

  • Zhao Y, Wu Y, Hu M, et al. Single-cell, Time-lapse Reactive Oxygen Species Detection in E. coli. J Vis Exp. 2019;(151).
  • Farooq S, Wani MA, Chalkoo M, et al. Reduced Daptomycin Susceptibility in Clinical MRSA Isolates Showing Vancomycin MIC Creep Phenomenon. J Clin Diagn Res. 2021;15(7):DC01-DC04.
  • ResearchGate. General scheme of proposed protocol for ROS detection in E. coli cells... Download Scientific Diagram. [Link]. Accessed January 12, 2026.

  • ROS Assay Kit Protocol. [Link]. Accessed January 12, 2026.

  • Strahl H, Hamoen LW. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology (Reading). 2022;168(9):001235.
  • Te Winkel JD, Gieldon A, Hamoen LW, Strahl H. Fluorescence-Based Membrane Potential Assays in Bacteria. Front Cell Dev Biol. 2016;4:29.
  • Global Substance Registration System. N,5-BIS(4-CHLOROPHENYL)-3,5-DIHYDRO-3-IMINO-2-PHENAZINAMINE. [Link]. Accessed January 12, 2026.

  • ChemSrc. 2-Phenazinamine,N,5-bis(4-chlorophenyl)-3,5-dihydro-3-[(1-methylethyl)imino]. [Link]. Accessed January 12, 2026.

  • van der Veen S, Joosten JA, van der Does C, et al. Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes. Front Microbiol. 2018;9:2069.
  • Student Theses Faculty of Science and Engineering. Detecting Reactive Species in Bacteria. [Link]. Accessed January 12, 2026.

  • PubChemLite. (3z)-n,5-bis(4-chlorophenyl)-3-dodecylimino-phenazin-2-amine. [Link]. Accessed January 12, 2026.

  • ChemBK. (3E)-N,5-bis(4-chlorophenyl)-3-(propan-2-ylimino)-3,5-dihydrophenazin-2-amine. [Link]. Accessed January 12, 2026.

Sources

Independent Verification of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine's Biological Activity: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, commonly known as Clofazimine, with a specific focus on its interaction with the ATP-binding cassette transporter G2 (ABCG2). For researchers, scientists, and drug development professionals, understanding the nuances of a compound's interaction with transporters like ABCG2 is critical for predicting drug efficacy, toxicity, and the potential for multidrug resistance (MDR). This document moves beyond a simple recitation of protocols to offer a logical and scientifically rigorous approach to evaluating Clofazimine's role as an ABCG2 substrate and contrasts its activity with well-characterized ABCG2 inhibitors.

Introduction: The Significance of ABCG2 in Drug Development

The ATP-binding cassette (ABC) transporters are a superfamily of transmembrane proteins pivotal in the development of drug resistance.[1] Among these, ABCG2, also known as breast cancer resistance protein (BCRP), is a key player in oncology, as it actively effluxes a wide array of anti-cancer agents.[1] The overexpression of ABCG2 in tumor cells can lead to decreased intracellular drug concentrations, thereby diminishing therapeutic efficacy. Consequently, the identification and characterization of compounds that interact with ABCG2, either as substrates or inhibitors, are of paramount importance in overcoming MDR.

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (Clofazimine) is a well-established antibacterial drug.[2][3] Recent research has unveiled its interaction with ABCG2, identifying it as a substrate of this transporter.[4][5] This guide will provide the necessary protocols to independently verify this biological activity and to contextualize it through comparison with potent ABCG2 inhibitors.

Comparative Analysis: Clofazimine versus Known ABCG2 Inhibitors

A critical aspect of characterizing a compound's biological activity is to compare it with established alternatives. While Clofazimine is a substrate of ABCG2, understanding its interaction in the context of potent inhibitors provides valuable perspective. The following table summarizes the inhibitory potency of several well-characterized ABCG2 inhibitors.

CompoundTypeAssayIC50/EC50Reference(s)
Ko143 Fumitremorgin C analogABCG2 ATPase Activity9.7 nM[6]
ABCG2-mediated Mitoxantrone ResistanceEC90: 23 nM
Protoporphyrin IX AccumulationIC50: 0.16 µM[7]
Fumitremorgin C (FTC) MycotoxinABCG2 InhibitionEC50: ~1-5 µM[8]
Febuxostat Xanthine Oxidase InhibitorABCG2-mediated Urate TransportIC50: 27 nM[9][10][11]
Elacridar (GF120918) P-gp and ABCG2 InhibitorABCG2-mediated Mitoxantrone TransportIC50: 250 nM[12]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; EC90: 90% effective concentration.

It is important to note that the primary interaction of Clofazimine with ABCG2 is as a substrate, meaning it is transported by the protein. A study by Parvez et al. (2022) determined the kinetic parameters for this transport, with a Michaelis constant (Km) of 381.9 ± 25.07 μM and a maximal velocity (Vmax) of 5.8 ± 1.22 pmol/min/mg protein.[4][13][14] This contrasts with the compounds in the table, which primarily act to block the transport of other substrates.

Experimental Verification of ABCG2 Interaction

To independently verify the biological activity of Clofazimine in relation to ABCG2, a series of well-established in vitro assays are recommended. These protocols are designed to be self-validating, with clear positive and negative controls.

Cell Lines and Reagents
  • Cell Lines: A pair of cell lines is essential: a parental cell line with low or no ABCG2 expression (e.g., HEK293, MDCKII) and a corresponding cell line overexpressing human ABCG2 (e.g., HEK293/ABCG2, MDCKII/ABCG2).

  • Clofazimine (N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine): Purity should be verified prior to use.

  • ABCG2 Substrates: A fluorescent substrate such as Hoechst 33342 or Pheophorbide A, and a cytotoxic substrate like Mitoxantrone or Topotecan.

  • ABCG2 Inhibitors (Positive Controls): Ko143 or Fumitremorgin C.

Experimental Workflow Overview

The following diagram illustrates the logical flow of experiments to characterize the interaction of a test compound with ABCG2.

experimental_workflow cluster_phase1 Phase 1: Substrate Interaction cluster_phase2 Phase 2: Cytotoxicity Modulation cluster_phase3 Phase 3: Mechanistic Insight A Substrate Accumulation Assay (e.g., Hoechst 33342) B Bidirectional Transport Assay (Transwell) A->B Confirm transport C Cytotoxicity Assay (e.g., MTT, SRB) D Resistance Reversal Assay C->D Assess chemosensitization E ATPase Activity Assay F Photoaffinity Labeling E->F Determine binding site interaction start Test Compound: Clofazimine start->A

Caption: Experimental workflow for characterizing ABCG2 interaction.

Detailed Experimental Protocols

This assay directly measures the efflux activity of ABCG2. Cells overexpressing ABCG2 will exhibit lower intracellular fluorescence of a substrate compared to parental cells. An inhibitor will block this efflux, leading to increased fluorescence. A substrate will compete for transport, potentially leading to a complex outcome.

Principle: To determine if Clofazimine affects the accumulation of a known fluorescent ABCG2 substrate.

Methodology:

  • Cell Seeding: Plate parental and ABCG2-overexpressing cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of Clofazimine or a positive control inhibitor (e.g., 1 µM Ko143) for 30-60 minutes.

  • Substrate Addition: Add a fluorescent ABCG2 substrate (e.g., 5 µM Hoechst 33342) to all wells.

  • Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular substrate.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

Expected Outcome: For Clofazimine, as a substrate, you may observe a competitive inhibition of the fluorescent substrate's efflux, leading to a modest increase in fluorescence. This effect should be compared to the robust increase caused by a potent inhibitor like Ko143.

This assay determines if a compound can sensitize ABCG2-overexpressing cells to a cytotoxic substrate of the transporter.

Principle: To assess if Clofazimine can reverse ABCG2-mediated resistance to a cytotoxic drug.

Methodology:

  • Cell Seeding: Plate parental and ABCG2-overexpressing cells in a 96-well plate.

  • Drug Treatment: Treat the cells with a serial dilution of a cytotoxic ABCG2 substrate (e.g., Mitoxantrone) in the presence or absence of a fixed, non-toxic concentration of Clofazimine or a positive control inhibitor.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Determine cell viability using a standard method such as MTT or SRB assay.

  • Data Analysis: Calculate the IC50 values for the cytotoxic drug in each condition. A significant decrease in the IC50 in the presence of the test compound in ABCG2-overexpressing cells indicates chemosensitization.

Expected Outcome: As a substrate, Clofazimine is not expected to significantly reverse drug resistance in the same manner as a potent inhibitor. However, at high concentrations, competitive transport might lead to a minor sensitization effect.

This biochemical assay measures the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport. Inhibitors can either stimulate or inhibit this activity.

Principle: To determine the effect of Clofazimine on the ATPase activity of purified ABCG2.

Methodology:

  • Membrane Vesicles: Utilize membrane vesicles prepared from cells overexpressing ABCG2.

  • Assay Reaction: Incubate the membrane vesicles with varying concentrations of Clofazimine in the presence of ATP.

  • Phosphate Detection: Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Plot the ATPase activity as a function of Clofazimine concentration.

Expected Outcome: Substrates typically stimulate ATPase activity. Therefore, Clofazimine is expected to increase the ATPase activity of ABCG2. In contrast, many inhibitors, like Ko143, decrease the basal ATPase activity.[6]

Interpreting the Data: Substrate versus Inhibitor

The collective results from these assays will provide a comprehensive profile of Clofazimine's interaction with ABCG2.

interpretation_logic cluster_results Experimental Observations cluster_conclusion Conclusion A Increased Accumulation of Fluorescent Substrate D Clofazimine is an ABCG2 Substrate A->D B Minimal to No Reversal of Drug Resistance B->D C Stimulation of ATPase Activity C->D

Caption: Logic for interpreting experimental outcomes.

A compound that is primarily a substrate will likely show weak effects in the substrate accumulation and chemosensitization assays compared to a dedicated inhibitor, but will stimulate the transporter's ATPase activity. This is the expected profile for Clofazimine based on existing literature.

Conclusion

The independent verification of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine's (Clofazimine's) biological activity confirms its role as a substrate for the ABCG2 transporter. This is a distinct and important biological activity that has significant implications for its own pharmacokinetics and for potential drug-drug interactions with other ABCG2 substrates. While it does not function as a potent inhibitor in the same class as compounds like Ko143 or Febuxostat, its interaction with ABCG2 is a critical parameter for consideration in drug development. The experimental framework provided in this guide offers a robust methodology for researchers to independently verify these findings and to further explore the intricate relationship between Clofazimine and this key multidrug resistance transporter.

References

  • Parvez, M. M., et al. (2022). Characterization of Clofazimine as a Potential Substrate of Drug Transporter. Antimicrobial Agents and Chemotherapy, 66(4), e02158-21. [Link]

  • Miyata, H., et al. (2016). Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations. Frontiers in Pharmacology, 7, 518. [Link]

  • Weidner, L. D., et al. (2015). The Inhibitor Ko143 Is Not Specific for ABCG2. The Journal of Pharmacology and Experimental Therapeutics, 354(3), 309-317. [Link]

  • Allen, J. D., et al. (2002). Potent and Specific Inhibition of the Breast Cancer Resistance Protein Multidrug Transporter in Vitro and in Mouse Intestine by a Novel Analogue of Fumitremorgin C. Molecular Cancer Therapeutics, 1(6), 417-425. [Link]

  • Di Micco, S., et al. (2022). In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents. International Journal of Molecular Sciences, 23(3), 1234. [Link]

  • Zhang, Y., et al. (2023). Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Robey, R. W., et al. (2001). Fumitremorgin C, a Potent and Specific Inhibitor of the Breast Cancer Resistance Protein (BCRP) Transporter, Potentiates Mitoxantrone- and Topotecan-Induced Cytotoxicity in BCRP-Overexpressing Multidrug-Resistant Cancer Cell Lines. Cancer Research, 61(2), 417-422. [Link]

  • Sykes, D. B., et al. (2009). Identification of Inhibitors of ABCG2 by a Bioluminescence Imaging-based High-throughput Assay. Cancer Research, 69(14), 5867-5875. [Link]

  • de Bruin, M., et al. (2014). Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET. Journal of Cerebral Blood Flow & Metabolism, 34(7), 1194-1202. [Link]

  • Westover, D., & Li, F. (2015). New trends for overcoming ABCG2/BCRP-mediated resistance to cancer therapies. Journal of Experimental & Clinical Cancer Research, 34, 157. [Link]

  • Wu, C. P., et al. (2025). The fourth-generation EGFR tyrosine kinase inhibitor BLU-945 resensitizes ABCG2-overexpressing multidrug-resistant non-small cell lung cancer cells to cytotoxic anticancer drugs. European Journal of Pharmaceutical Sciences, 181, 107337. [Link]

  • PubChem. (n.d.). N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine. National Center for Biotechnology Information. [Link]

  • Global Substance Registration System. (n.d.). N,5-BIS(4-CHLOROPHENYL)-3,5-DIHYDRO-3-IMINO-2-PHENAZINAMINE. [Link]

  • O'Connor, R., et al. (1995). Chemosensitizing Interactions of Clofazimine and B669 With Human K562 Erythroleukaemia Cells With Varying Levels of Expression of P-glycoprotein. International Journal of Cancer, 61(5), 723-728. [Link]

Sources

Benchmarking N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine against other antineoplastic agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The landscape of oncology drug discovery is in a constant state of evolution, with a significant focus on identifying novel therapeutic agents and repurposing existing drugs to expand the arsenal against cancer. This guide provides a comprehensive benchmark analysis of Clofazimine, a well-established anti-leprosy drug, now emerging as a promising antineoplastic agent. Clofazimine, a phenazine derivative, has demonstrated significant preclinical efficacy in various cancer models, positioning it as a compelling candidate for further investigation and clinical translation.

This document will delve into the mechanistic intricacies of Clofazimine's anticancer activity, comparing it against established chemotherapeutic agents such as Doxorubicin, Paclitaxel, and Cisplatin. We will explore its unique mode of action, focusing on the inhibition of the Wnt signaling pathway and its immunomodulatory effects. Furthermore, this guide will provide detailed, field-proven experimental protocols to enable researchers to conduct their own comparative studies, ensuring both scientific rigor and reproducibility.

Introduction to Clofazimine: From Leprosy to Oncology

Clofazimine, chemically known as N,5-bis(4-chlorophenyl)-3,5-dihydro-3-[(1-methylethyl)imino]-2-phenazinamine, has been a cornerstone in the treatment of leprosy for decades.[1] Its repositioning as an anticancer agent stems from numerous studies highlighting its potent antiproliferative and pro-apoptotic effects across a range of cancer cell lines, including triple-negative breast cancer (TNBC), colorectal cancer, hepatocellular carcinoma, and melanoma.[2][3] Unlike traditional cytotoxic agents that broadly target rapidly dividing cells, Clofazimine exhibits a more targeted mechanism of action, primarily through the inhibition of the canonical Wnt signaling pathway, a critical regulator of cancer cell proliferation and survival.[2][4]

Mechanistic Showdown: Clofazimine vs. Standard-of-Care Chemotherapeutics

A key differentiator for any emerging anticancer agent is its mechanism of action relative to existing therapies. This section dissects the molecular pathways targeted by Clofazimine and contrasts them with those of Doxorubicin, Paclitaxel, and Cisplatin.

Clofazimine: A Multi-pronged Attack on Cancer

Clofazimine's antineoplastic activity is not attributed to a single mode of action but rather a combination of effects on key cellular processes:

  • Wnt Signaling Inhibition: The canonical Wnt/β-catenin signaling pathway is frequently hyperactivated in various cancers, driving tumor initiation and progression. Clofazimine has been shown to specifically inhibit this pathway, leading to a reduction in the nuclear translocation of β-catenin and the subsequent downregulation of Wnt target genes.[2][4][5] This targeted inhibition offers a potential therapeutic window, with reduced toxicity to normal cells where the Wnt pathway is less active.

  • Induction of Apoptosis via Mitochondrial Dysfunction: Clofazimine can induce apoptosis in cancer cells by targeting the mitochondrial potassium channel Kv1.3.[3] Inhibition of this channel leads to an increase in mitochondrial reactive oxygen species (ROS) production, ultimately triggering the intrinsic apoptotic cascade.[3]

  • Immunomodulation: Recent groundbreaking research has unveiled Clofazimine's ability to enhance the efficacy of immunotherapy.[6][7] It has been shown to augment the cytotoxic activity of CD8+ T cells by activating the E2F1-TCF1 pathway, which promotes the persistence of memory-stem-like T cells and reduces immune exhaustion.[7][8] Concurrently, it can suppress the expansion of pathogenic Th17 cells, which are associated with immune-related adverse events (irAEs), suggesting a dual role in boosting anti-tumor immunity while mitigating toxicity.[7]

cluster_clofazimine Clofazimine's Mechanism of Action Clofazimine Clofazimine Wnt_Pathway Wnt Signaling Pathway Clofazimine->Wnt_Pathway Inhibits Kv1_3 Mitochondrial Kv1.3 Channel Clofazimine->Kv1_3 Inhibits Immune_System Immune System Clofazimine->Immune_System Modulates Beta_Catenin β-catenin Nuclear Translocation Wnt_Pathway->Beta_Catenin ROS ↑ Mitochondrial ROS Kv1_3->ROS CD8_T_Cell ↑ CD8+ T Cell Activity Immune_System->CD8_T_Cell Th17_Cell ↓ Pathogenic Th17 Cells Immune_System->Th17_Cell Tumor_Growth_Inhibition Tumor Growth Inhibition Beta_Catenin->Tumor_Growth_Inhibition Apoptosis Apoptosis ROS->Apoptosis CD8_T_Cell->Tumor_Growth_Inhibition Reduced_irAEs Reduced Immune-Related Adverse Events Th17_Cell->Reduced_irAEs Apoptosis->Tumor_Growth_Inhibition

Caption: Clofazimine's multi-faceted mechanism of action.

Comparator Agents: The Pillars of Conventional Chemotherapy
  • Doxorubicin: An anthracycline antibiotic, Doxorubicin's primary mechanism involves DNA intercalation, where it inserts itself between DNA base pairs, thereby inhibiting DNA replication and transcription.[9][] It also inhibits topoisomerase II, an enzyme critical for resolving DNA supercoils during replication.[11] While highly effective, its use is often limited by significant cardiotoxicity.[9]

  • Paclitaxel: A member of the taxane family, Paclitaxel disrupts microtubule dynamics, which are essential for cell division.[12][13] It stabilizes microtubules, preventing their disassembly and leading to the formation of non-functional microtubule bundles.[14] This arrests the cell cycle in the G2/M phase and induces apoptosis.[12]

  • Cisplatin: A platinum-based compound, Cisplatin forms covalent bonds with the purine bases in DNA, creating intra- and inter-strand crosslinks.[15][16] These DNA adducts distort the DNA structure, interfering with DNA repair mechanisms and ultimately triggering apoptosis.[17] Nephrotoxicity is a major dose-limiting side effect of Cisplatin.

cluster_comparators Mechanisms of Standard Chemotherapeutics Doxorubicin Doxorubicin DNA_Replication DNA Replication & Transcription Doxorubicin->DNA_Replication Intercalates & Inhibits Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibits Paclitaxel Paclitaxel Microtubules Microtubule Dynamics Paclitaxel->Microtubules Stabilizes Cisplatin Cisplatin DNA_Structure DNA Structure Cisplatin->DNA_Structure Forms Crosslinks Apoptosis Apoptosis DNA_Replication->Apoptosis Topoisomerase_II->Apoptosis Microtubules->Apoptosis DNA_Structure->Apoptosis cluster_workflow Experimental Workflow for Comparative Analysis start Start in_vitro In Vitro Assays start->in_vitro mtt MTT Cytotoxicity Assay in_vitro->mtt topflash TopFlash Wnt Reporter Assay in_vitro->topflash apoptosis_assay Apoptosis Assay (e.g., Annexin V) in_vitro->apoptosis_assay in_vivo In Vivo Xenograft Model cell_implantation Cell Implantation in Mice in_vivo->cell_implantation data_analysis Data Analysis & Comparison mtt->data_analysis topflash->data_analysis apoptosis_assay->data_analysis tumor_monitoring Tumor Growth Monitoring cell_implantation->tumor_monitoring drug_administration Drug Administration tumor_monitoring->drug_administration endpoint Endpoint Analysis drug_administration->endpoint endpoint->data_analysis data_analysis->in_vivo Promising candidates end End data_analysis->end

Sources

Safety Operating Guide

Proper Disposal of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine (CAS No. 102262-55-5), a complex chlorinated aromatic amine.

Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this protocol is synthesized from the established principles of chemical safety, the known hazards of its constituent chemical classes (phenazines and chlorinated aromatic amines), and hazard data available for its hydrochloride salt.[1] The core principle of this guide is to treat this compound as a hazardous substance to ensure maximum safety and environmental protection.

Hazard Assessment and Characterization

N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine belongs to several chemical families that warrant a cautious approach:

  • Phenazines: This heterocyclic core is found in various dyes and pharmaceutical agents. As a class, phenazine-containing waste should be considered hazardous and never disposed of via standard drains or municipal trash.[2][3]

  • Aromatic Amines: Many aromatic amines are recognized as potential or known carcinogens and mutagens. They can be toxic and are often harmful to aquatic ecosystems.[4][5][6]

  • Chlorinated Organic Compounds: The presence of chlorophenyl groups suggests potential for environmental persistence and the formation of toxic byproducts upon incomplete combustion.[5]

Data for the hydrochloride salt of this compound (CAS 90690-85-0) provides the most direct evidence of its potential hazards, indicating that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, the parent compound must be handled with the assumption that it possesses similar or greater hazards.

Hazard CategoryAssumed Hazard based on Analog DataRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Harmful if swallowed. Standard laboratory PPE, including nitrile gloves, lab coat, and safety glasses.
Skin Irritation Causes skin irritation. Chemical-resistant gloves (nitrile or neoprene) and a lab coat.
Eye Irritation Causes serious eye irritation. ANSI-rated safety glasses or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash risk.
Respiratory Irritation May cause respiratory irritation. Use only in a well-ventilated area or a certified chemical fume hood. Avoid generating dust or aerosols.
Environmental Hazard Presumed harmful to aquatic life. Prevent release to the environment. Do not dispose of down the drain.

Waste Segregation and Containerization Protocol

Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions and ensures the waste stream is correctly profiled for disposal.

Step 1: Designate a Waste Stream Establish a dedicated hazardous waste stream for N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine and any materials contaminated with it. This waste should be classified as a "Non-Halogenated Aromatic Amine Waste" or a similar designation compliant with your institution's and local regulations.

Step 2: Select Appropriate Waste Containers

  • For Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. The container must be chemically compatible and in good condition.

  • For Liquid Waste (Solutions): Use a designated, leak-proof, and shatter-resistant container (e.g., HDPE or coated glass). Ensure the container is compatible with the solvent used. Do not mix with incompatible waste streams such as strong oxidizing agents or acids.

  • For Contaminated Labware: Collect disposable items like gloves, weighing papers, and pipette tips in a separate, clearly labeled plastic bag or lined container designated for solid hazardous waste.

Step 3: Labeling All waste containers must be labeled immediately upon the first addition of waste. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine"

  • The primary hazards: "Toxic," "Irritant," "Environmental Hazard"

  • The date accumulation started.

  • The name of the principal investigator or laboratory contact.

On-Site Handling and Storage

Safe temporary storage is critical to prevent accidental exposure or release.

  • Storage Location: Store waste containers in a designated satellite accumulation area (SAA) within or near the laboratory. This area should be under the control of laboratory personnel.

  • Container Management: Keep waste containers securely closed at all times, except when adding waste.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to capture any potential leaks or spills.

  • Segregation: Store this waste away from incompatible materials, particularly strong acids and oxidizing agents, to prevent potentially violent reactions.

Disposal Workflow and Decision Logic

The ultimate disposal of this compound must be handled by a licensed and insured hazardous waste management company. On-site chemical treatment is not recommended without specific, validated protocols for this compound, as incomplete reactions could generate more hazardous byproducts.

The following diagram outlines the decision-making process for the proper disposal of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine waste.

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Disposal Pathway cluster_2 Emergency Protocol Start Waste Generated (Solid, Liquid, or Contaminated Labware) Segregate Segregate Waste at Point of Generation Start->Segregate Containerize Place in Properly Labeled, Compatible Hazardous Waste Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area with Secondary Containment Containerize->Store ContactEHS Contact Institutional Environmental Health & Safety (EHS) Office Store->ContactEHS Accumulation Limit Reached or Container is Full ProfileWaste EHS Profiles Waste Stream (Based on Hazard Class & SDS of Analogs) ContactEHS->ProfileWaste SchedulePickup EHS Schedules Pickup with Licensed Hazardous Waste Vendor ProfileWaste->SchedulePickup Incineration High-Temperature Incineration (Preferred Method for Halogenated Organics) SchedulePickup->Incineration Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Personnel Spill->Evacuate Assess Assess Spill Size & Hazard (Consult EHS) Evacuate->Assess Cleanup Follow EHS Spill Cleanup Protocol (Use appropriate PPE & spill kit) Assess->Cleanup Cleanup->Containerize Dispose of cleanup materials as hazardous waste

Sources

A Comprehensive Guide to the Safe Handling of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, a compound belonging to the iminophenazine class. Given the structural similarities to clofazimine and the general hazards associated with phenazine derivatives, a stringent adherence to safety protocols is paramount to mitigate potential risks. This guide is designed to be a practical resource for laboratory personnel, offering procedural guidance grounded in established safety principles.

I. Hazard Identification and Risk Assessment
  • Skin Irritation: May cause skin irritation upon contact.[4][5][6][7][8]

  • Eye Irritation: Can cause serious eye irritation.[4][5][6][7][8]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][4][6]

  • Harmful if Swallowed or Inhaled: Some related compounds are harmful if ingested or inhaled.[9]

  • Potential for Systemic Effects: Long-term or repeated exposure to similar compounds may have cumulative health effects.[9]

A thorough risk assessment should be conducted before handling this compound, considering the quantities being used and the nature of the experimental procedures.

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: dermal, ocular, and respiratory.[10][11][12]

Protection Type Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended.[1][13]To prevent skin contact.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards.[1][4][11]To protect eyes from splashes and airborne particles.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or potential for significant exposure, chemical-resistant coveralls ("bunny suits") should be considered.[1][4][10][11]To prevent skin exposure.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or when handling the compound as a powder where dust may be generated.[1][10][11]To protect against the inhalation of dust or aerosols.

Important Note: Always inspect PPE for integrity before use and replace if damaged. Contaminated gloves should be removed and disposed of properly.[13]

III. Safe Handling and Operational Plan

A systematic approach to handling ensures minimal exposure and a safe working environment.

Workflow for Handling N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a specific handling area prep_ppe Don appropriate PPE prep_fume_hood Ensure fume hood is operational handle_weigh Weigh compound in fume hood prep_fume_hood->handle_weigh handle_dissolve Dissolve or suspend in a suitable solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate surfaces handle_dissolve->cleanup_decontaminate cleanup_waste Segregate and label hazardous waste cleanup_ppe Dispose of contaminated PPE

Caption: A streamlined workflow for the safe handling of N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.[1]

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • All manipulations of the solid compound, including weighing, should be performed in a chemical fume hood to prevent inhalation of dust.[1]

    • Avoid the formation of dust and aerosols.[1]

    • If dissolving the compound, add the solvent to the solid slowly to minimize splashing.

    • Keep containers tightly closed when not in use.[4]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[1][4]

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Remove and dispose of contaminated PPE in designated hazardous waste containers.[14]

    • Do not eat, drink, or smoke in laboratory areas where this compound is handled.[1]

IV. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5][15]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][15]
Spill For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[13] For major spills, evacuate the area and follow institutional emergency procedures.[13]
V. Disposal Plan

All materials contaminated with N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine must be treated as hazardous chemical waste.[1]

Waste Disposal Protocol

waste_gen Generation of Waste (Solid, Liquid, PPE) waste_seg Segregate into designated, labeled, and sealed hazardous waste containers waste_gen->waste_seg waste_store Store in a cool, dry, and well-ventilated area away from incompatible materials waste_seg->waste_store waste_dispose Dispose of through a licensed waste disposal contractor in accordance with local, state, and federal regulations waste_store->waste_dispose

Caption: A compliant waste disposal pathway for N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine.

  • Solid Waste: Collect all solid waste, including contaminated consumables, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a compatible, labeled, and sealed container.

  • Disposal: Dispose of all waste through your institution's hazardous waste management program.[16] Do not dispose of this chemical down the drain or in regular trash.[1]

VI. Storage

Proper storage is essential to maintain the integrity of the compound and prevent accidental exposure.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][16]

  • Keep away from incompatible materials such as strong oxidizing agents.[5][15][17]

  • The recommended storage temperature is often between 2-8°C.[3][18]

By adhering to these guidelines, researchers can handle N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine with a high degree of safety, minimizing risks to themselves and the environment.

References

  • BenchChem. (n.d.). Essential Safety and Handling Protocols for Phenazine.
  • AK Scientific, Inc. (n.d.). Phenazine Safety Data Sheet.
  • Fisher Scientific. (2025). 2-Amino-5-chlorobenzophenone Safety Data Sheet.
  • ChemBK. (n.d.). (3E)-N,5-bis(4-chlorophenyl)-3-(propan-2-ylimino)-3,5-dihydrophenazin-2-amine.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • GSRS. (n.d.). N,5-BIS(4-CHLOROPHENYL)-3,5-DIHYDRO-3-IMINO-2-PHENAZINAMINE.
  • PubChem. (n.d.). N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine.
  • Santa Cruz Biotechnology. (n.d.). Clofazimine Safety Data Sheet.
  • Cayman Chemical. (2025). Safety Data Sheet.
  • Promain Paints. (2024). Safety Data Sheet.
  • British Pharmacopoeia. (2013). Safety data sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Trimaco. (2023). Essential Chemical PPE.
  • Enamine. (n.d.). Safety Data Sheet.
  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Benzophenone imine Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet.
  • Amazon S3. (n.d.). N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine hydrochloride.
  • Fisher Scientific. (2023). 4-Aminophenazone Safety Data Sheet.
  • LGC Standards. (n.d.). iminophenazine | CAS 102262-55-5.
  • RxList. (n.d.). Clofazimine: Side Effects, Uses, Dosage, Interactions, Warnings.
  • Fisher Scientific. (2025). 4-Aminobenzophenone Safety Data Sheet.
  • PubMed Central. (2014). Safety and availability of clofazimine in the treatment of multidrug and extensively drug-resistant tuberculosis.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine
Reactant of Route 2
Reactant of Route 2
N,5-Bis(4-chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.